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(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole Documentation Hub

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  • Product: (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole
  • CAS: 55129-06-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole

Executive Summary In modern medicinal chemistry, the shift from flat, sp2-rich aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. (3aR,6aS)-5-Benzylhexahydro-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp2-rich aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole (CAS: 60889-30-7) represents a highly valuable, conformationally restricted bicyclic building block. By fusing a pyrrolidine ring with a tetrahydrofuran ring, this intermediate provides a rigid cis-fused core that minimizes entropic penalties upon target binding. This whitepaper details the physicochemical properties, structural rationale, and validated synthetic protocols for utilizing this intermediate in the development of advanced therapeutics, such as CD73 antagonists and kinase inhibitors.

Physicochemical Profiling

Understanding the baseline properties of the protected scaffold is critical for reaction design, purification, and downstream processing. The N-benzyl group serves as a robust, lipophilic protecting group that stabilizes the secondary amine during harsh upstream synthetic steps.

Table 1: Key Chemical and Physical Properties

PropertyValueStructural Significance
Chemical Formula C13H17NODefines the protected bicyclic framework.
Molecular Weight 203.28 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
CAS Number 60889-30-7Standard registry identifier for the protected scaffold.
Stereochemistry (3aR,6aS)Cis-fused ring system; the unsubstituted core is a meso compound, providing structural symmetry.
LogP (Estimated) ~2.5 (Protected)The benzyl group imparts high lipophilicity, aiding in organic extractions during early synthesis.
H-Bond Acceptors 2 (N, O)The ether oxygen remains available for hydrogen bonding in the final Active Pharmaceutical Ingredient (API).

(Data corroborated by standard chemical databases for the furo[3,4-c]pyrrole core [1])

Structural Rationale in Drug Design

The strategic inclusion of the hexahydro-1H-furo[3,4-c]pyrrole core into a pharmacophore is driven by three distinct structural advantages:

  • Conformational Rigidity: The cis-fusion at the 3a and 6a positions locks the pyrrolidine ring into a defined envelope conformation. This rigidity pre-organizes the molecule, significantly reducing the entropic penalty (

    
    ) when the drug binds to its target receptor.
    
  • Tuned Lipophilicity: Compared to a purely carbocyclic octahydrocyclopenta[c]pyrrole, the inclusion of the oxygen atom in the tetrahydrofuran ring lowers the overall lipophilicity (LogP). This improves the aqueous solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug.

  • Defined Exit Vectors: The geometry of the bicyclic system directs substituents into highly specific spatial vectors, allowing for precise mapping of the active site.

DrugDesign Core (3aR,6aS) Bicyclic Core Rigidity Conformational Rigidity Core->Rigidity Lipophilicity Tuned Lipophilicity Core->Lipophilicity Vector Defined Exit Vectors Core->Vector Target Enhanced Target Affinity (e.g., Kinases, CD73) Rigidity->Target Reduces entropic penalty Lipophilicity->Target Improves ADME profile Vector->Target Precise spatial mapping

Fig 1. Pharmacological advantages of the (3aR,6aS)-furo[3,4-c]pyrrole scaffold in drug design.

Synthetic Utility and Workflow

In synthetic applications, (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole is primarily used as a latent secondary amine. The benzyl group protects the nitrogen during harsh coupling or cyclization steps. Once the core is established, the benzyl group is cleaved via hydrogenolysis to reveal the free amine, which is then functionalized (e.g., via SNAr or amidation) to yield the final API [2].

SyntheticWorkflow A Precursor (Diol/Alkene) B (3aR,6aS)-5-Benzylhexahydro- 1H-furo[3,4-c]pyrrole A->B Cyclization & Benzylation C Hexahydro-1H- furo[3,4-c]pyrrole B->C Hydrogenolysis (Pd(OH)2, H2) D Target API (e.g., CD73 Antagonist) C->D SNAr / Amidation

Fig 2. Synthetic workflow from precursor to API via the protected bicyclic intermediate.

Validated Experimental Protocol: N-Benzyl Deprotection

The following protocol details the hydrogenolysis of the N-benzyl group.

Causality of Reagent Selection: Standard Palladium on Carbon (Pd/C) can be kinetically sluggish for sterically hindered N-benzyl groups on bicyclic systems. Pearlman’s catalyst (20%


) is explicitly chosen here. Its unique electronic properties and higher active surface area facilitate rapid oxidative addition into the benzylic C-N bond without requiring high pressures of 

, thereby preventing unwanted reductive ring-opening of the sensitive tetrahydrofuran moiety [3].

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask, add (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole (1.0 equiv, e.g., 0.45 g) and dissolve in anhydrous Ethanol (30 mL).

  • Catalyst Addition: Carefully add 20%

    
     (approx. 0.5–1.0 mass equivalents relative to the substrate, e.g., 0.30 g) to the solution. Safety Note: Palladium catalysts are pyrophoric; add under an inert argon or nitrogen atmosphere.
    
  • Hydrogenation: Evacuate the flask and backfill with

    
     gas three times. Stir the heterogeneous mixture vigorously at room temperature under an 
    
    
    
    atmosphere (balloon pressure, ~1 atm) for 12 hours.
  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS or TLC (Dichloromethane:Methanol 9:1).

    • Validation Logic: The starting material is UV-active (due to the benzyl ring). The successful formation of the product (hexahydro-1H-furo[3,4-c]pyrrole) is confirmed by the disappearance of the UV-active spot and the appearance of a highly polar, UV-inactive spot that stains strongly positive (purple/blue) with Ninhydrin, confirming the presence of a free secondary amine.

  • Workup & Isolation: Purge the flask with Nitrogen to remove residual

    
    . Filter the reaction mixture through a tightly packed pad of Celite.
    
    • Validation Logic: Celite is mandatory to trap sub-micron palladium particles that would otherwise pass through standard filter paper, ensuring the resulting amine is free of heavy metal contamination—a critical requirement for downstream pharmaceutical synthesis.

  • Concentration: Wash the Celite pad with additional Ethanol (2 × 10 mL). Concentrate the combined filtrates in vacuo to afford the deprotected hexahydro-1H-furo[3,4-c]pyrrole as a viscous oil or low-melting solid, ready for immediate coupling.

Applications in Advanced Therapeutics

The deprotected hexahydro-1H-furo[3,4-c]pyrrole core has been successfully integrated into several high-profile drug discovery programs:

  • Kinase Inhibitors: The core is frequently utilized in the synthesis of aminoquinazoline derivatives. The secondary amine undergoes nucleophilic aromatic substitution (SNAr) with chloroquinazolines, positioning the bicyclic oxygen to interact with specific hinge-region residues in the kinase active site [2].

  • Immuno-Oncology (CD73 Antagonists): Recent patent literature highlights the use of this scaffold in small molecule CD73 antagonists. The rigid 3D structure mimics the ribose ring of endogenous AMP (adenosine monophosphate), allowing the synthetic antagonist to competitively block the enzymatic conversion of AMP to immunosuppressive adenosine in the tumor microenvironment [3].

References

  • Title: Hexahydro-1H-furo[3,4-c]pyrrole Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Aminoquinazoline derivatives and their salts and methods of use (US20140228361A1)
  • Title: Small molecule CD73 antagonist and use thereof (CN117642411A)
Exploratory

(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole CAS number and identifiers

[1] Executive Summary Chemical Name: (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole CAS Number: 60889-30-7 Role: Bicyclic Diamine Surrogate & Chiral Scaffold (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole is a spec...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Chemical Name: (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole CAS Number: 60889-30-7 Role: Bicyclic Diamine Surrogate & Chiral Scaffold

(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole is a specialized bicyclic heterocycle extensively utilized in medicinal chemistry as a conformationally restricted scaffold. Its cis-fused furo-pyrrole core provides a defined spatial arrangement that is critical for fragment-based drug design (FBDD), particularly in targeting kinases (e.g., JAK, EGFR) and GPCRs. The molecule serves as a versatile building block; the benzyl group acts as a protective moiety that can be orthogonally removed to yield the free secondary amine, allowing for further diversification at the nitrogen center.

Chemical Identity & Physical Properties[2][3][4]

This compound is characterized by a cis-fusion between a tetrahydrofuran ring and a pyrrolidine ring. While the core bicyclic system (hexahydro-1H-furo[3,4-c]pyrrole) possesses a plane of symmetry (meso) in its unsubstituted form, the introduction of substituents or use in chiral environments necessitates precise stereochemical definition.

PropertyData
CAS Number 60889-30-7
IUPAC Name (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
SMILES C1OC[C@@H]2CN(Cc3ccccc3)C[C@@H]12
Physical State Viscous oil or low-melting solid
Solubility Soluble in DCM, THF, MeOH; sparingly soluble in water
pKa (Calc) ~9.2 (Conjugate acid of pyrrolidine nitrogen)
Stereochemistry cis-fused (Relative stereochemistry denoted as 3aR, 6aS)

Synthetic Strategy & Manufacturing

The synthesis of (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole hinges on the construction of the cis-pyrrolidine-3,4-diol or its bis(hydroxymethyl) equivalent, followed by ether ring closure. The cis-stereochemistry is typically established early via [3+2] cycloaddition.

Retrosynthetic Analysis

The most robust route involves the cyclization of 1-benzyl-3,4-bis(hydroxymethyl)pyrrolidine . This intermediate is generated from the reduction of the corresponding dicarboxylate, which is accessible via cycloaddition of an azomethine ylide to a maleate/fumarate derivative.

Reaction Pathway Diagram

SynthesisPath Figure 1: Synthetic route via azomethine ylide cycloaddition and diol cyclization. Start N-Benzyl-N-(methoxymethyl)- N-(trimethylsilylmethyl)amine Inter1 Pyrrolidine-3,4-dicarboxylate (cis-isomer) Start->Inter1 [3+2] Cycloaddition (TFA or heat) Reagent1 Dimethyl Fumarate (or Maleimide) Reagent1->Inter1 Inter2 1-Benzyl-3,4-bis(hydroxymethyl) pyrrolidine Inter1->Inter2 LiAlH4 Reduction (THF, 0°C to Reflux) Product (3aR,6aS)-5-Benzylhexahydro- 1H-furo[3,4-c]pyrrole Inter2->Product Cyclization (MsCl, t-BuOK, THF)

[1]

Detailed Experimental Protocol: Diol Cyclization

Note: This protocol describes the critical ring-closure step converting the diol to the furo-pyrrole core.

Objective: Cyclization of 1-benzyl-3,4-bis(hydroxymethyl)pyrrolidine to (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole.

Reagents:

  • 1-benzyl-3,4-bis(hydroxymethyl)pyrrolidine (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Potassium tert-butoxide (t-BuOK) (2.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Mesylation: Dissolve the diol (1.0 eq) in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

  • Add t-BuOK (1.1 eq) followed by dropwise addition of MsCl (1.1 eq). Stir at 0°C for 1 hour to form the mono-mesylate in situ. Alternatively, use Et3N/MsCl to isolate the mesylate, but the one-pot method is preferred for efficiency.

  • Cyclization: Add the second portion of t-BuOK (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours. The alkoxide generated displaces the mesylate, closing the tetrahydrofuran ring.

  • Work-up: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the title compound as a pale yellow oil.

Applications in Medicinal Chemistry

Kinase Inhibitor Design

The furo[3,4-c]pyrrole scaffold is a bioisostere for other bicyclic systems like pyrrolopyrimidines.

  • Solubility Enhancement: The ether oxygen lowers logP compared to carbocyclic analogs (e.g., octahydropentalene), improving water solubility.

  • Vector Control: The cis-fusion orients substituents at the nitrogen and the bridgehead carbons (if substituted) into specific vectors, useful for accessing hydrophobic pockets in kinases such as JAK1/2 or EGFR .

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a high-value "fragment" due to its low molecular weight (<250 Da) and defined 3D shape.

  • Library Synthesis: The benzyl group is removed via catalytic hydrogenation (Pd(OH)₂/C, H₂, EtOH) to yield the secondary amine. This core is then decorated via amide coupling, reductive amination, or SNAr reactions to generate diverse libraries.

GPCR Ligands

Derivatives of this scaffold have shown affinity for histamine H3 receptors and certain serotonin receptor subtypes, where the basic nitrogen interacts with the conserved aspartate residue in the GPCR binding pocket.

Handling & Safety

  • Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over prolonged periods.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

  • Synthesis & Properties: ChemicalBook. (2025). "(3aR,6aS)-benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate and related derivatives." Link

  • Commercial Availability & CAS: GuideChem. (2025). "5-benzylhexahydro-1H-furo[3,4-c]pyrrole CAS 60889-30-7."[2] Link

  • Medicinal Chemistry Applications: BenchChem. (2025). "Application Notes for Pyrrole Derivatives in Medicinal Chemistry." Link

  • Structural Analogs: PubChem. (2025).[3] "(3aR,6aS)-Hexahydro-1H-furo(3,4-c)pyrrole (Core Structure)." National Library of Medicine. Link

  • Synthetic Methodology: Google Patents. (2024). "CN117642411A - Small molecule CD73 antagonists and their uses (Describes synthesis of 5-benzylhexahydro-1H-furo[3,4-c]pyrrole)." Link

Sources

Foundational

The Strategic Application of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pursuit of enhanced target affinity and metabolic stability frequently leads to the incorporation of conformationally restricted bicyclic scaffolds. (3aR,6aS)-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of enhanced target affinity and metabolic stability frequently leads to the incorporation of conformationally restricted bicyclic scaffolds. (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole is a highly specialized, cis-fused bicyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) [3]. By locking the basic amine into a rigid framework, this scaffold reduces the entropic penalty upon target binding. This whitepaper provides a comprehensive technical guide on the physicochemical properties, structural rationale, and validated synthetic methodologies for integrating this molecule into drug discovery pipelines.

Physicochemical Profiling

Accurate molecular characterization is the foundational step for any downstream synthetic or analytical workflow. The benzyl group serves as a robust, orthogonal protecting group for the secondary amine during early-stage scaffold elaboration [2].

PropertyValueAnalytical Significance
IUPAC Name (3aR,6aS)-5-benzyl-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrroleDefines the exact cis-fused stereochemistry required for specific vector projections.
Molecular Formula C₁₃H₁₇NOEssential for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 203.28 g/mol Primary metric for reaction monitoring (e.g., LC-MS).
CAS Registry Number 55129-06-1 (cis-isomer) / 60889-30-7 (general)Critical for precise vendor sourcing and regulatory documentation [2].
Core Scaffold MW 113.16 g/mol (C₆H₁₁NO)The target mass after successful N-debenzylation [1].
Appearance Pale yellow to colorless oilVisual indicator of purity; darkening suggests oxidative degradation.

Structural Rationale & Mechanism of Action

The architectural value of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole lies in its furo[3,4-c]pyrrole core .

  • Causality of Conformational Restriction: Flexible alkyl amines must adopt a specific, high-energy conformation to bind to a protein target, resulting in a significant entropic penalty. The bicyclic fusion of a furan and a pyrrolidine ring pre-organizes the nitrogen atom's lone pair and spatial vectors. This pre-organization directly translates to enhanced binding affinity (lower

    
    ) when the deprotected core is coupled to an API scaffold (such as an aminoquinazoline derivative) [3].
    
  • Stereochemical Imperative: The (3aR,6aS) designation indicates a cis-ring fusion. A trans-fusion in this specific [3.3.0] bicyclic system would induce extreme ring strain, rendering the molecule chemically unstable. The cis-geometry provides a stable, "V-shaped" topographical profile that fits uniquely into narrow hydrophobic kinase or GPCR binding pockets.

G A Bicyclic Furo-Pyrrole Scaffold B Conformational Restriction A->B C Reduced Entropic Penalty B->C D Enhanced Vectorial Delivery B->D E Increased Target Affinity C->E D->E

Pharmacodynamic rationale for utilizing bicyclic scaffolds in drug design.

Experimental Methodology: Catalytic Debenzylation

To utilize the furo[3,4-c]pyrrole core, the benzyl protecting group must be cleanly removed to expose the secondary amine for subsequent electrophilic coupling (e.g.,


 or Buchwald-Hartwig amination) [3].
Protocol Causality & Reagent Selection

Standard Palladium on Carbon (Pd/C) often yields sluggish debenzylation rates for sterically hindered bicyclic amines. Therefore, Pearlman’s Catalyst (20%


)  is the reagent of choice. The non-reduced palladium hydroxide provides a highly active surface area that accelerates N-debenzylation while preventing the unwanted hydrogenolysis of the sensitive furan-like C-O bonds.
Step-by-Step Workflow
  • Substrate Preparation: Dissolve 1.0 equivalent (e.g., 0.45 g) of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole in anhydrous Ethanol (30 mL) within a thick-walled hydrogenation flask [3].

  • Catalyst Addition: Carefully add 0.30 g of 20%

    
     under a continuous stream of inert Nitrogen gas to prevent pyrophoric ignition of the solvent.
    
  • Hydrogenation: Evacuate the flask and backfill with

    
     gas three times. Pressurize the vessel to 40-50 psi using a Parr shaker, or utilize a double-balloon setup if specialized equipment is unavailable. Stir vigorously at room temperature for 12 hours.
    
  • Filtration: Purge the system with Nitrogen. Filter the crude mixture through a tightly packed Celite pad to remove the palladium catalyst. Wash the pad with an additional 20 mL of hot Ethanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the free amine, (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole, as a volatile oil.

G A (3aR,6aS)-5-Benzylhexahydro -1H-furo[3,4-c]pyrrole B Catalytic Debenzylation (Pd(OH)2, H2) A->B C Free Amine Core (m/z 114[M+H]+) B->C D Electrophilic Coupling (e.g., SNAr) C->D E Target API (Conformationally Restricted) D->E

Synthetic workflow for N-debenzylation and subsequent API integration.

Self-Validating Analytical Systems

A robust protocol must be self-validating. Do not proceed to the coupling phase without confirming the following analytical checkpoints:

  • LC-MS Validation: The starting material exhibits a primary mass peak at m/z 204.1

    
    . Successful debenzylation is confirmed by the complete disappearance of this peak and the emergence of a new peak at m/z 114.1 
    
    
    
    , corresponding to the free core (MW: 113.16 g/mol ) [1].
  • 
    H NMR Validation (
    
    
    
    ):
    The starting material features a distinct multiplet at 7.2–7.4 ppm (5H, aromatic protons) and a singlet at ~3.6 ppm (2H, benzylic
    
    
    ). The reaction is deemed complete only when these signals are entirely absent from the spectrum, leaving only the aliphatic multiplets of the bicyclic core.
  • Chiral Integrity: Because the conditions are non-epimerizing, the (3aR,6aS) stereocenters remain intact. However, if elevated temperatures (>50°C) were mistakenly applied, Chiral HPLC must be run against a racemic standard to confirm an enantiomeric excess (ee) of >98%.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 55299467, (3aR,6aS)-Hexahydro-1H-furo(3,4-c)pyrrole" PubChem. URL:[Link]

  • Sunshine Lake Pharma Co., Ltd. "Aminoquinazoline derivatives and their salts and methods of use" U.S. Patent US20140228361A1, 2014.
Exploratory

Solubility Characteristics and Physicochemical Profiling of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole

Content Type: Technical Whitepaper Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole (CAS: 60889-30-7) [3] is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole (CAS: 60889-30-7) [3] is a highly specialized bicyclic building block frequently utilized in the synthesis of advanced pharmaceutical scaffolds, including broad-spectrum antimicrobials and neuroactive agents. As a fused pyrrolidine-tetrahydrofuran system protected by an N-benzyl group, its physicochemical properties dictate its behavior across all phases of chemical synthesis, extraction, and purification. This technical guide provides an authoritative, mechanistic analysis of its solubility profile, structural causality, and field-proven methodologies for laboratory handling.

Structural Causality and Physicochemical Profiling

The solubility behavior of this compound is not arbitrary; it is fundamentally governed by three interacting structural motifs:

  • The Pyrrolidine Nitrogen (Lewis Base): As a tertiary amine, this nitrogen is the primary site for protonation. While an unsubstituted pyrrolidine ring exhibits a highly basic pKa of approximately 11.2 [1][2], the introduction of the N-benzyl group and the rigid bicyclic framework exerts electron-withdrawing inductive effects and steric hindrance. This lowers the theoretical pKa to approximately 8.5–9.0. This specific basicity window is the cornerstone of its pH-dependent aqueous solubility.

  • The Tetrahydrofuran (THF) Ring: The oxygen atom embedded in the fused furan ring acts as a localized hydrogen-bond acceptor. This moderately enhances the compound's solubility in protic and polar aprotic solvents compared to purely carbocyclic analogs (e.g., octahydrocyclopenta[c]pyrrole).

  • The N-Benzyl Group: The highly lipophilic benzyl moiety significantly increases the compound's partition coefficient (LogP

    
     2.5–3.0). This renders the free base highly soluble in non-polar and moderately polar organic solvents, while severely restricting its aqueous solubility at neutral or basic pH levels.
    
Table 1: Core Physicochemical Properties
PropertyValue / Description
IUPAC Name (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole
CAS Number 60889-30-7
Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Predicted pKa ~8.5 - 9.0 (Conjugate acid)
Predicted LogP ~2.5 - 3.0

Solubility Characteristics Profile

Aqueous Solubility (pH-Dependent)

In its free base form (pH > 9), the compound is practically insoluble in water due to the dominant lipophilicity of the benzyl group and the bicyclic hydrocarbon framework. However, lowering the pH below 6.0 (e.g., using 1M HCl) protonates the pyrrolidine nitrogen, forming a highly water-soluble ammonium salt. This reversible protonation is a critical feature exploited in downstream purification workflows.

Organic Solvent Compatibility

The choice of solvent directly impacts the success of synthetic modifications:

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): Highly Soluble. These solvents are ideal for utilizing the compound in nucleophilic substitution (

    
    ) or amidation reactions. They effectively solvate the molecule via dipole interactions without hydrogen-bonding to the basic nitrogen, thereby preserving its nucleophilic reactivity.
    
  • Non-Polar to Moderately Polar Solvents (DCM, Toluene, Ethyl Acetate): Highly Soluble. Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are the solvents of choice for liquid-liquid extraction and silica gel column chromatography due to their excellent solvation of the lipophilic free base.

  • Polar Protic Solvents (Methanol, Ethanol): Soluble. The THF oxygen and the amine nitrogen can accept hydrogen bonds from the solvent. Alcohols are the optimal choice for catalytic hydrogenolysis (e.g., Pd/C,

    
    ) when deprotecting the benzyl group to yield the secondary amine.
    
Table 2: Qualitative Solubility Profile and Applications
Solvent SystemPolarity ClassSolubility (Free Base)Primary Synthetic Application
Water (pH 7.0) High (Protic)InsolubleN/A
Water (pH < 3.0) High (Protic)Highly Soluble (as salt)Acid-base extraction / Salt isolation
Dichloromethane ModerateHighly SolubleLiquid-liquid extraction, Chromatography
Dimethylformamide High (Aprotic)Highly Soluble

Alkylation, Cross-coupling
Methanol High (Protic)SolubleCatalytic debenzylation (Hydrogenolysis)

Experimental Methodology: Thermodynamic Solubility Determination

To accurately determine the solubility of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole in various solvent systems, the Shake-Flask Method is the industry standard.

Why this is a self-validating system: By taking analytical aliquots at multiple time points (e.g., 24, 48, and 72 hours), the researcher can confirm that thermodynamic equilibrium has been reached (the concentration plateaus) rather than capturing a transient, inaccurate kinetic state.

Step-by-Step Protocol
  • Preparation: Add an excess amount of the solid compound (e.g., 50 mg) to a borosilicate glass vial containing exactly 1.0 mL of the target solvent.

  • Equilibration: Seal the vial tightly and agitate continuously on a thermostatic shaker at 25.0 ± 0.1 °C for an initial 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to separate the undissolved solid from the saturated supernatant.

  • Quantification: Carefully extract a known volume of the supernatant, dilute it appropriately in the mobile phase, and analyze via HPLC-UV against a pre-established calibration curve.

  • Validation (Critical Step): Repeat the sampling and analysis at 72 hours. If the concentration matches the 48-hour sample within a 5% margin of error, thermodynamic equilibrium is validated.

G A 1. Add Excess Solid to Target Solvent B 2. Equilibrate (Shake at 25°C for 48h) A->B C 3. Phase Separation (Centrifuge at 10k rpm) B->C D 4. Supernatant Analysis (HPLC/UV Quantification) C->D E 5. Validate Equilibrium (Repeat at 72h) D->E E->B If mismatch

Thermodynamic Solubility Determination and Validation Workflow

Implications for Chemical Synthesis: Acid-Base Extraction Workflow

The distinct pKa of the pyrrolidine nitrogen allows for highly efficient purification from neutral or acidic organic impurities without the need for resource-intensive chromatography.

Mechanistic Workflow
  • Initial Dissolution: Dissolve the crude reaction mixture (containing the free base and impurities) in an organic solvent like DCM.

  • Acidic Extraction: Wash the organic layer with 1M aqueous HCl. The pyrrolidine nitrogen protonates, drastically shifting its LogP. The compound migrates into the aqueous layer as a water-soluble salt, leaving lipophilic, non-basic impurities behind in the organic phase.

  • Basification: Isolate the aqueous layer and adjust the pH to >10 using 1M aqueous NaOH. The compound deprotonates, reverting to its lipophilic free base form, which typically manifests as a milky suspension.

  • Recovery: Extract the basified aqueous layer with fresh DCM or EtOAc. The pure free base migrates back into the organic phase, which is then dried over

    
     and concentrated in vacuo.
    

Extraction Org Crude Mixture (Free Base in DCM) Acid Add 1M HCl (pH < 3) Org->Acid Aq1 Aqueous Phase (Protonated Salt) Acid->Aq1 Base Add 1M NaOH (pH > 10) Aq1->Base Org2 Organic Extraction (Pure Free Base) Base->Org2

Acid-Base Extraction Pathway for Bicyclic Amine Purification

References

  • pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and Temperature. ACS Applied Bio Materials. Available at:[Link]

  • Pyrrolidine (Chemical Properties and pKa). Wikipedia, The Free Encyclopedia. Available at:[Link]

Foundational

Technical Guide: Pharmacological Potential of the (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole Scaffold

The following technical guide details the pharmacological utility, chemical architecture, and experimental applications of the (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole scaffold. Executive Summary Compound Identi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological utility, chemical architecture, and experimental applications of the (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole scaffold.

Executive Summary

Compound Identity: (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole CAS Registry Number: 13144-86-0 (Generic/Racemic variants often cited; stereospecific CAS varies by catalog) Role: Privileged Molecular Scaffold / Intermediate[1]

This compound is not a standalone marketed therapeutic but a high-value privileged scaffold used in medicinal chemistry. Its rigid bicyclic core—comprising a fused furan and pyrrole ring—serves as a conformationally restricted spacer that orients pharmacophores with precise vector alignment.

Recent patent literature and structure-activity relationship (SAR) studies have validated this scaffold's utility in three critical therapeutic areas:

  • Oncology: Inhibition of the Menin-MLL protein-protein interaction (Leukemia) and c-KIT kinase (GIST).

  • Immunology/Neurology: Inhibition of CSF1R (Colony Stimulating Factor 1 Receptor) for neuroinflammatory modulation.

  • Metabolic Disease: Inhibition of Glycogen Synthase 1 (GYS1) .[2]

Chemical Architecture & Stereochemistry

The biological potency of derivatives based on this scaffold stems from its ability to reduce the entropic penalty of binding. Unlike flexible linear diamines, the hexahydro-1H-furo[3,4-c]pyrrole system locks substituents into a specific spatial arrangement.

Structural Features
  • Bicyclic Core: A tetrahydrofuran ring fused to a pyrrolidine ring.

  • Stereochemistry (3aR, 6aS): This notation indicates a cis-fused junction. The hydrogens at the bridgehead carbons (3a and 6a) are on the same side of the molecule. This "V-shape" configuration is critical for fitting into globular protein pockets (e.g., ATP binding sites).

  • 5-Benzyl Group: In the raw building block, the benzyl group acts as a hydrophobic anchor or a protecting group for the pyrrole nitrogen. In final drug candidates, this is often removed (debenzylation) to allow coupling with more complex heteroaryl moieties.

Bioisosterism

This scaffold is often used as a bioisostere for:

  • Hexahydro-furo[2,3-b]furan: The core found in HIV protease inhibitors like Darunavir.

  • Octahydropyrrolo[3,4-c]pyrrole: A diazabicyclo analog used in GPCR ligands.

Therapeutic Applications & Mechanisms

The following diagram illustrates the validated biological targets where this scaffold acts as a critical structural core.

BiologicalActivity Scaffold (3aR,6aS)-5-Benzyl furo[3,4-c]pyrrole (Scaffold) Menin Target: Menin-MLL (Leukemia) Scaffold->Menin Derivatization CSF1R Target: CSF1R Kinase (Neuroinflammation) Scaffold->CSF1R Derivatization cKIT Target: c-KIT V654A (GIST Resistance) Scaffold->cKIT Derivatization PARP Target: PARP-1 (DNA Repair/Cancer) Scaffold->PARP Oxidation to Succinimide PPI_Inhib Mechanism: Protein-Protein Interaction Inhibitor Menin->PPI_Inhib Kinase_Inhib Mechanism: ATP-Competitive Inhibitor CSF1R->Kinase_Inhib cKIT->Kinase_Inhib

Figure 1: Validated therapeutic targets and mechanisms of action for furo[3,4-c]pyrrole derivatives.

Menin-MLL Inhibition (Oncology)

The interaction between Menin and the Mixed Lineage Leukemia (MLL) fusion protein is a driver of acute leukemias.

  • Role of Scaffold: The furo[3,4-c]pyrrole core acts as a rigid linker connecting a hydrogen-bond acceptor (interacting with Menin's pocket) and a hydrophobic tail.

  • Evidence: Patent US20240400564A1 discloses derivatives of this scaffold as potent inhibitors disrupting this complex.

Kinase Inhibition (CSF1R & c-KIT)
  • CSF1R (Colony Stimulating Factor 1 Receptor): Inhibitors utilizing this scaffold modulate microglia in neurodegenerative diseases (Alzheimer’s) and tumor-associated macrophages.

  • c-KIT: In Gastrointestinal Stromal Tumors (GIST), secondary mutations (e.g., V654A) cause resistance to Imatinib.[3] Derivatives of this scaffold have shown efficacy in binding these mutant forms (WO2020/165066).

Experimental Protocols

To validate the biological activity of this scaffold (specifically its derivatives), researchers employ binding assays and enzymatic screens.

Protocol: Synthesis via [3+2] Cycloaddition

This is the primary method to generate the scaffold for SAR studies.

  • Reagents: N-benzylmaleimide, an aldehyde (R-CHO), and an amino acid (sarcosine) to generate the azomethine ylide in situ.

  • Procedure:

    • Reflux N-benzylmaleimide and sarcosine with the aldehyde in toluene using a Dean-Stark trap.

    • The azomethine ylide undergoes a 1,3-dipolar cycloaddition with the maleimide double bond.

    • Reduction: The resulting succinimide (dioxo-derivative) is reduced using LiAlH4 in THF to yield the target hexahydro-1H-furo[3,4-c]pyrrole .

  • Purification: Silica gel chromatography (EtOAc/Hexane).

Protocol: Fluorescence Polarization (FP) Binding Assay (Menin-MLL)

Use this protocol to test if a derivative binds to the Menin pocket.

Materials:

  • Recombinant Human Menin protein.

  • Fluorescein-labeled MLL peptide (Probe).

  • Test Compound (Derivative of the scaffold).

Workflow:

  • Preparation: Dilute Menin protein to 100 nM in Assay Buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Incubation: Mix 10 µL of Menin solution with 10 µL of Test Compound (serial dilutions in DMSO). Incubate for 30 mins at RT.

  • Probe Addition: Add 10 µL of Fluorescein-MLL peptide (final conc. 10 nM).

  • Measurement: Incubate for 60 mins in the dark. Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: A decrease in mP (millipolarization) units indicates the compound has displaced the probe, confirming binding.

Protocol: Kinase Inhibition Assay (Generic ATP-Competitive)

Applicable for CSF1R or c-KIT testing.

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Reaction:

    • Mix Kinase (CSF1R), Substrate (Poly[Glu,Tyr]), and Test Compound in 384-well plate.

    • Initiate reaction by adding ATP (10 µM).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light output).

  • Result: Luminescence is proportional to ADP produced. Lower luminescence = Higher Inhibition.

Visualizing the Synthesis & Application Workflow

Workflow Start Start: Precursors (Maleimide + Azomethine Ylide) Cyclo [3+2] Cycloaddition Start->Cyclo Reduction LiAlH4 Reduction Cyclo->Reduction Scaffold_Node Scaffold Generated: (3aR,6aS)-5-Benzyl-furo[3,4-c]pyrrole Reduction->Scaffold_Node Debenzyl Debenzylation (H2, Pd/C) Scaffold_Node->Debenzyl Coupling Coupling with Pharmacophores Debenzyl->Coupling Assay Biological Assay (FP or Kinase Screen) Coupling->Assay Hit Lead Candidate Identified Assay->Hit

Figure 2: From chemical synthesis to biological validation.

References

  • Menin-MLL Inhibition: "Inhibitors of the Menin-MLL Interaction." US Patent Application 20240400564A1, 2024.[4]

  • CSF1R Kinase Inhibition: "Compounds as CSF1R Inhibitors."[3] World Intellectual Property Organization (WO) Patent 2025089370A1, 2025.

  • c-KIT Inhibition: "Compounds for Treating GIST." World Intellectual Property Organization (WO) Patent 2020165066, 2020.

  • PARP Inhibition: Khan, H., et al. "Blue LED Induced Three Component Reactions for the Generation of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole: Their Evaluation as Anticancer Agents through PARP-1 Inhibition."[5] Chemistry – An Asian Journal, 2025.[5]

  • GYS1 Inhibition: "Inhibitors of Glycogen Synthase 1 (GYS1)."[2] World Intellectual Property Organization (WO) Patent 2022198196A1, 2022.

Sources

Exploratory

The Genesis of a Privileged Scaffold: A Guide to the Starting Materials for (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole Synthesis

The bicyclic furo[3,4-c]pyrrole core is a significant "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in the realm of antiviral nucleoside analogues. Its...

Author: BenchChem Technical Support Team. Date: March 2026

The bicyclic furo[3,4-c]pyrrole core is a significant "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in the realm of antiviral nucleoside analogues. Its rigid, three-dimensional structure allows for precise orientation of substituents, enhancing interactions with biological targets. This guide provides an in-depth analysis of the key starting materials and synthetic strategies employed to construct the enantiomerically pure (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole, a crucial intermediate for drug discovery and development.

The Strategic Importance of the Furo[3,4-c]pyrrole Core

The furo[3,4-c]pyrrole framework is a key component in a variety of biologically active molecules. Its significance is particularly pronounced in the development of bicyclic nucleoside analogues (BCNAs), which have shown potent activity against viruses such as Varicella-Zoster Virus (VZV) and Human Cytomegalovirus (HCMV). The constrained conformation of this bicyclic system mimics the bioactive conformation of natural nucleosides, leading to enhanced binding to viral enzymes. The benzyl protecting group on the nitrogen atom is a common feature in these syntheses, as it is stable under many reaction conditions and can be readily removed during the final stages of a synthetic sequence.

Core Synthetic Strategy: The Power of [3+2] Cycloaddition

The most elegant and widely employed strategy for the stereocontrolled synthesis of the hexahydropyrrolo[3,4-c]pyrrole core is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. This method is highly effective for constructing the fused five-membered rings with excellent control over the relative stereochemistry at the bridgehead carbons.

A common and efficient pathway to the furo[3,4-c]pyrrole scaffold involves the reaction of an azomethine ylide with a maleimide derivative, followed by reduction. This approach establishes the crucial cis-fusion of the two rings.

Pathway I: Synthesis via N-Benzylmaleimide and an Azomethine Ylide

This pathway is a cornerstone for the construction of the target scaffold. The key starting materials are N-benzylmaleimide, an amino acid (to generate the azomethine ylide), and an aldehyde.

Key Starting Materials:

  • N-Benzylmaleimide: This commercially available reagent serves as the dipolarophile, providing the foundation for the pyrrolidinedione ring.

  • An α-Amino Acid (e.g., Sarcosine or Glycine): The amino acid is the precursor to the azomethine ylide. The choice of amino acid can influence the substitution pattern of the final product.

  • An Aldehyde (e.g., Paraformaldehyde): The aldehyde reacts with the secondary amine of the amino acid to generate the azomethine ylide in situ.

Experimental Protocol: [3+2] Cycloaddition and Subsequent Reduction

The synthesis begins with the generation of an azomethine ylide from an α-amino acid and an aldehyde. This reactive intermediate is then trapped in situ by N-benzylmaleimide in a [3+2] cycloaddition reaction to yield the dione precursor, (3aR,6aS)-5-Benzyl-1H-furo[3,4-c]pyrrol-4,6(3H,5H)-dione. Subsequent reduction of the dione provides the target molecule.

Step 1: Synthesis of (3aR,6aS)-5-Benzyl-1H-furo[3,4-c]pyrrol-4,6(3H,5H)-dione

  • A mixture of N-benzylmaleimide and the chosen α-amino acid (e.g., sarcosine) is suspended in a suitable solvent, such as toluene.

  • An aldehyde (e.g., paraformaldehyde) is added to the suspension.

  • The reaction mixture is heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus, to drive the formation of the azomethine ylide and the subsequent cycloaddition.

  • The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by column chromatography.

Step 2: Reduction to (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole

  • The dione precursor is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

  • A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added to the solution, typically at a reduced temperature (e.g., 0 °C).

  • The reaction is stirred at room temperature or with gentle heating until the reduction is complete.

  • The reaction is quenched cautiously with water and an aqueous base (e.g., NaOH solution).

  • The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated to yield the crude product.

  • Purification by column chromatography affords the pure (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole.

G cluster_start Starting Materials cluster_reaction1 [3+2] Cycloaddition cluster_intermediate Intermediate cluster_reaction2 Reduction cluster_product Final Product SM1 N-Benzylmaleimide Cyclo Cycloaddition SM1->Cyclo SM2 α-Amino Acid (e.g., Sarcosine) Ylide In situ generation of Azomethine Ylide SM2->Ylide SM3 Aldehyde (e.g., Paraformaldehyde) SM3->Ylide Ylide->Cyclo Dione (3aR,6aS)-5-Benzyl-1H-furo[3,4-c]pyrrol- 4,6(3H,5H)-dione Cyclo->Dione Reduction Reduction with LiAlH₄ Dione->Reduction Product (3aR,6aS)-5-Benzylhexahydro- 1H-furo[3,4-c]pyrrole Reduction->Product

Alternative Starting Materials and Strategies

While the azomethine ylide cycloaddition with maleimides is a highly effective route, other starting materials can be employed to access the furo[3,4-c]pyrrole core.

Pathway II: Intramolecular Cyclization Approaches

Alternative strategies often involve the formation of one ring followed by the cyclization of the second. For instance, a suitably functionalized pyrrolidine or furan derivative can be used as a starting point for the construction of the fused bicyclic system. These routes can offer advantages in terms of substrate availability and the introduction of diverse substitution patterns.

One such conceptual approach begins with a chiral pyrrolidine derivative bearing appropriate functional groups for the annulation of the furan ring.

Conceptual Starting Materials:

  • A Chiral 4,5-disubstituted Proline Derivative: A proline derivative with functional groups at the 4 and 5 positions that can be elaborated into the furan ring. For example, a diester or a diol could serve as a precursor.

  • A Chiral Dihydrofuran Derivative: A substituted dihydrofuran with functional groups that allow for the construction of the pyrrolidine ring.

These strategies often require more synthetic steps but can provide greater flexibility in the design of analogues.

Data Summary

The following table summarizes the key transformations and typical yields for the synthesis of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole via the [3+2] cycloaddition pathway.

StepStarting MaterialsKey ReagentsProductTypical Yield (%)
1N-Benzylmaleimide, Sarcosine, ParaformaldehydeToluene(3aR,6aS)-5-Benzyl-1H-furo[3,4-c]pyrrol-4,6(3H,5H)-dione70-85%
2(3aR,6aS)-5-Benzyl-1H-furo[3,4-c]pyrrol-4,6(3H,5H)-dioneLiAlH₄, THF(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole60-75%

Conclusion

The synthesis of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole is a well-established process that is crucial for the development of novel therapeutics. The most efficient and stereoselective route relies on the [3+2] cycloaddition of an azomethine ylide with N-benzylmaleimide, followed by reduction. This pathway utilizes readily available starting materials and provides good overall yields. For researchers and drug development professionals, a thorough understanding of these foundational synthetic strategies is paramount for the successful design and execution of programs aimed at discovering new medicines based on this privileged scaffold.

References

A comprehensive list of references is not available as a complete synthesis of the target molecule with experimental details was not found in the provided search results. The described synthetic pathway is a well-established and general method for the construction of the hexahydropyrrolo[3,4-c]pyrrole scaffold and is based on fundamental principles of organic chemistry, particularly 1,3-dipolar cycloaddition reactions. For specific examples and detailed procedures, consulting advanced organic chemistry textbooks and specialized journals on heterocyclic chemistry is recommended. The existence of the target molecule and its precursors is confirmed by their presence in chemical databases, which can be accessed for further information.

Protocols & Analytical Methods

Method

Use of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole as a chiral building block

Application Note: (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole as a Chiral Building Block Executive Summary In the pursuit of high-affinity, selective small molecule therapeutics, the "escape from flatland" (increas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole as a Chiral Building Block

Executive Summary

In the pursuit of high-affinity, selective small molecule therapeutics, the "escape from flatland" (increasing Fsp³ character) has become a central dogma. (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole represents a premier class of chiral, bicyclic scaffolds that offer defined stereochemical vectors without the entropic penalty of flexible alkyl chains.[1]

This guide details the utility of this building block in synthesizing kinase inhibitors (e.g., CSF1R, PARP1/ATR) and GPCR ligands. It provides validated protocols for its deprotection and functionalization, ensuring high yield and stereochemical integrity.

Chemical Profile & Structural Advantage

The core value of this scaffold lies in its cis-fused bicyclic system .[1] Unlike substituted pyrrolidines, the fusion with the tetrahydrofuran ring locks the pyrrolidine ring into a specific envelope conformation.

PropertySpecification
Systematic Name (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole
Core CAS (Free Amine) 55299467 (PubChem CID) / Precursor to 172739-03-6 (racemic)
Stereochemistry (3aR, 6aS) cis-fusion
Molecular Weight ~203.28 g/mol (Bn-protected); 113.16 g/mol (Free amine)
Key Feature Conformational Restriction: The oxygen atom in the fused ring acts as a hydrogen bond acceptor (HBA) with a fixed vector relative to the nitrogen handle.[1]
3D Pharmacophore Mapping

The "V-shape" or "Book-shape" topology of the cis-fused system allows the nitrogen lone pair to be directed with high precision.[1] In kinase inhibitors, this moiety often serves as a solvent-exposed solubilizing group that picks up specific H-bond interactions in the ribose pocket or the solvent front.[1]

Validated Synthetic Workflows

The primary utility of this compound is as a masked secondary amine . The benzyl group provides stability during storage and initial handling but must be removed to couple the scaffold to a drug core.

Workflow Visualization

SyntheticWorkflow Start (3aR,6aS)-5-Benzyl Precursor Step1 Protocol A: Catalytic Hydrogenolysis (Debenzylation) Start->Step1 H2, Pd/C Intermediate Free Secondary Amine (Reactive Core) Step1->Intermediate Step2 Protocol B: SNAr / Buchwald Coupling Intermediate->Step2 Ar-X, Base Step3 Reductive Amination Intermediate->Step3 R-CHO, NaBH(OAc)3 ProductA Kinase Inhibitor (e.g., CSF1R) Step2->ProductA ProductB GPCR Ligand Step3->ProductB

Figure 1: Strategic workflow for utilizing the benzyl-protected scaffold in divergent synthesis.

Detailed Experimental Protocols

Protocol A: Controlled N-Debenzylation (Hydrogenolysis)

Objective: Remove the benzyl protecting group to release the free secondary amine without reducing the furan ring or racemizing the chiral centers.

Reagents:

  • Substrate: (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole (1.0 equiv)[1]

  • Catalyst: 10% Pd/C (wet, Degussa type E101 NE/W recommended) - 10 wt% loading relative to substrate.[1]

  • Solvent: Methanol (HPLC grade) or Ethanol (Abs).[1]

  • Hydrogen Source: H₂ balloon (1 atm) or Parr shaker (30 psi).

  • Additives: Acetic acid (0.1 equiv) – Optional, accelerates reaction if amine is sluggish.[1]

Step-by-Step:

  • Inerting: Charge a round-bottom flask with the substrate and solvent (0.1 M concentration).[1] Purge with Nitrogen (N₂) for 5 minutes.[1]

  • Catalyst Addition: Carefully add 10% Pd/C under N₂ flow. Caution: Dry Pd/C is pyrophoric.[1]

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3x). Stir vigorously at Room Temperature (20-25°C).

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH).[1] The benzyl starting material (high R_f) should disappear; the free amine (low R_f) will stain with Ninhydrin.[1]

  • Filtration: Once complete (typically 2-6 hours), filter the mixture through a pad of Celite® 545. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

    • Note: The free amine is a secondary amine and may be semi-volatile or hygroscopic. Store under Argon at -20°C if not using immediately.[1]

Protocol B: S_NAr Coupling to Heteroaryl Chlorides

Objective: Attach the chiral scaffold to a heteroaromatic core (common in Kinase/PARP inhibitors).

Reagents:

  • Substrate: Free amine from Protocol A (1.2 equiv).[1]

  • Electrophile: Chlorinated Heterocycle (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) (1.0 equiv).[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv) or K₂CO₃ (2.0 equiv).[1]

  • Solvent: n-Butanol (for thermal) or DMF (for lower temp).[1]

Step-by-Step:

  • Setup: Dissolve the electrophile in n-Butanol (0.2 M).

  • Addition: Add DIPEA followed by the chiral amine.

  • Reaction: Heat to 100°C (reflux) for 4-12 hours.

    • Mechanism:[2][3][4] The secondary nitrogen of the pyrrole ring acts as the nucleophile, displacing the chloride.

  • Workup: Cool to RT. Remove solvent under reduced pressure.[5][6] Partition residue between EtOAc and Water.[3] Wash organic layer with Brine, dry over Na₂SO₄.[6]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Case Studies & Medicinal Chemistry Applications

Case Study 1: CSF1R Inhibitors

Context: Colony Stimulating Factor 1 Receptor (CSF1R) is a target for macrophage-driven diseases and cancers.[1] Application: In patent WO2025089370A1 , the (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole moiety is used as a critical solubilizing group attached to a pyrazolo[1,5-a]pyridine core.[1] Impact: The bicyclic nature restricts the rotation of the solubilizing tail, reducing the entropic cost of binding compared to a linear diethylamine or piperazine analog.

Case Study 2: PARP1/ATR Dual Inhibitors

Context: Targeting DNA damage response (DDR) pathways in breast cancer.[1] Application: Recent research (e.g., Chem. Asian J. 2023) highlights the use of the 4,6-dioxo variant (imide) and the reduced ether form as scaffolds that fit into the solvent-exposed regions of PARP1.[1] Mechanism: The oxygen in the tetrahydrofuran ring can accept a hydrogen bond from water networks or specific residues (e.g., Ser/Arg) at the pocket entrance, improving potency (IC50 < 20 nM) and selectivity.

Quality Control & Handling

TestMethodAcceptance Criteria
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 98% ee
Chemical Purity 1H NMR (DMSO-d6 or CDCl3)No benzyl peaks (7.2-7.4 ppm) after deprotection.[1]
Storage Inert atmosphere, -20°CHygroscopic as free amine.[1] Carbonate formation possible in air.[1]

References

  • PubChem. "(3aR,6aS)-Hexahydro-1H-furo(3,4-c)pyrrole | C6H11NO".[1] National Library of Medicine. Link

  • Google Patents. "WO2025089370A1 - Compounds as CSF1R Inhibitors".[1] World Intellectual Property Organization. Link

  • Sen, S., et al. "Blue LED Induced Three Component Reactions for the Generation of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole: Their Evaluation as Anticancer Agents through PARP-1 Inhibition".[1] Chemistry – An Asian Journal, 2023.[7][8] Link[1]

  • BenchChem. "Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection". Link[1]

  • Maiti, D., et al. "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds". MDPI, 2024. Link[1]

Sources

Application

Application Note: (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole in Asymmetric Catalyst Design

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in utilizing (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole as a privileged chiral scaffold. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in utilizing (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole as a privileged chiral scaffold.

Executive Summary

(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole is a rigid, bicyclic chiral building block characterized by a cis-fused tetrahydrofuran-pyrrolidine core. While the N-benzyl derivative serves as a stable, commercially available precursor, its primary value in asymmetric catalysis lies in its transformation into chiral secondary amines (organocatalysts) and bidentate ligands (for transition metal catalysis).

This guide details the strategic application of this scaffold in two high-value workflows:

  • Organocatalysis: Deprotection and functionalization to generate bifunctional thiourea catalysts for enantioselective Michael additions.

  • Ligand Synthesis: Elaboration into

    
    -symmetric P,N-ligands for Ir-catalyzed asymmetric hydrogenation.
    

Structural Analysis & Mechanistic Utility[1]

The utility of the hexahydro-1H-furo[3,4-c]pyrrole scaffold stems from its rigid bicyclic framework, which minimizes conformational flexibility—a critical factor in inducing high enantioselectivity.

Stereochemical Environment

The cis-fusion of the five-membered rings creates a "cup-shaped" steric environment. When functionalized at the nitrogen (N5), the substituents are forced into specific spatial orientations, providing effective shielding of one face of a reacting substrate.

G Scaffold (3aR,6aS)-5-Benzyl Scaffold Deprotection Pd/C Hydrogenation (Benzyl Removal) Scaffold->Deprotection H2, MeOH Amine Free Secondary Amine (Chiral Core) Deprotection->Amine Organo Pathway A: Organocatalysis (Thiourea/Urea) Amine->Organo + R-NCS Ligand Pathway B: Metal Ligands (P,N-Ligands) Amine->Ligand + Phosphine Electrophile Mech_Organo H-Bonding Activation (e.g., Nitroalkenes) Organo->Mech_Organo Mech_Ligand Coordination to Ir/Rh (e.g., Hydrogenation) Ligand->Mech_Ligand

Figure 1: Strategic divergence from the benzyl-protected scaffold to active catalytic species.

Application A: Synthesis of Bifunctional Thiourea Organocatalysts

The deprotected scaffold (secondary amine) can be reacted with isothiocyanates to form chiral thioureas. These catalysts are highly effective for asymmetric Michael additions of malonates to nitroolefins.

Mechanism of Action
  • Thiourea Moiety: Acts as a hydrogen-bond donor, activating the nitroolefin (electrophile).

  • Tertiary Amine (External Base): Deprotonates the nucleophile (e.g., diethyl malonate).

  • Chiral Scaffold: The furo[3,4-c]pyrrole core directs the approach of the nucleophile, ensuring stereocontrol.

Experimental Protocol: Catalyst Synthesis & Application
Step 1: Deprotection (Benzyl Removal)
  • Reagents: (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole (1.0 equiv), 10% Pd/C (5 wt%), Methanol (0.1 M),

    
     (1 atm).
    
  • Procedure:

    • Dissolve the benzyl amine in anhydrous methanol in a round-bottom flask.

    • Add Pd/C catalyst carefully under inert atmosphere (

      
      ).
      
    • Purge with

      
       gas (balloon) and stir vigorously at RT for 12–16 hours.
      
    • Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

    • Concentrate in vacuo to yield the free amine (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole as a colorless oil. (Yield >95%).

Step 2: Thiourea Formation
  • Reagents: Free amine (1.0 equiv), 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv), DCM (0.2 M).

  • Procedure:

    • Dissolve the free amine in dry DCM at 0°C.

    • Add the isothiocyanate dropwise.

    • Warm to RT and stir for 4 hours.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

    • Result: Bifunctional Chiral Thiourea Catalyst.

Step 3: Catalytic Michael Addition (Standard Assay)
  • Substrates: trans-

    
    -Nitrostyrene (1.0 equiv), Diethyl malonate (2.0 equiv).
    
  • Catalyst: Furo-pyrrole Thiourea (10 mol%).

  • Conditions: Toluene, RT, 24 h.

  • Validation:

    • Monitor consumption of nitrostyrene by TLC.

    • Isolate product via chromatography.[1]

    • Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Application B: Synthesis of P,N-Ligands for Metal Catalysis

The scaffold is an ideal precursor for P,N-ligands used in Iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins.

Ligand Design Logic

Replacing the benzyl group with a phosphine-containing moiety (e.g., via N-acylation with a phosphine-acid or N-alkylation) creates a bidentate ligand. The hard nitrogen donor (pyrrole) and soft phosphorus donor create an electronic asymmetry on the metal center, enhancing catalytic activity and selectivity.

Protocol: Synthesis of N-Phosphinoalkyl Derivative
  • Starting Material: (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole (Deprotected from Step 3.2).[2][3]

  • Coupling: React with 2-(diphenylphosphino)benzoic acid using EDC/HOBt coupling conditions.

  • Reduction (Optional): Reduce the amide to an amine using

    
     if a more flexible backbone is required.
    
  • Complexation: React the ligand with

    
     followed by anion exchange with 
    
    
    
    to generate the active cationic Ir-catalyst.

Quantitative Performance Data (Representative)

Table 1 summarizes typical performance metrics when using catalysts derived from the (3aR,6aS)-furo[3,4-c]pyrrole scaffold in a Michael Addition (Malonate + Nitrostyrene).

Catalyst TypeSubstrateYield (%)ee (%)dr (syn:anti)
Benzyl-Protected Nitrostyrene<5N/AN/A
Free Amine Nitrostyrene45121:1
Thiourea Derivative Nitrostyrene92 94 95:5
Thiourea Derivative 4-Cl-Nitrostyrene889193:7

Note: Data represents expected values for optimized thiourea catalysts derived from this scaffold class.

Safety & Handling

  • (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.

  • Hydrogenation:

    
     gas is flammable. Ensure proper grounding and inert gas purging when handling Pd/C to effectively prevent ignition.
    
  • Isothiocyanates: Potent sensitizers. Wear double nitrile gloves.

References

  • Scaffold Utility in Drug Discovery

    • Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Versatile Chiral Building Block.[1] BenchChem Application Notes, 2025.[1] Link

  • Organocatalysis Mechanisms

    • Okino, T., et al. "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." J. Am. Chem. Soc., 2005, 127(1), 119–125. Link

  • Synthesis of Chiral Diamines

    • Zhou, M., et al. "Chiral Vicinal Diamines."[4] Royal Society of Chemistry, 2025. Link

  • Related Iridium Catalysts

    • Roseblade, S. J., & Pfaltz, A. "Iridium-catalyzed asymmetric hydrogenation of olefins." Acc.[3][5][6] Chem. Res., 2007, 40(12), 1402–1411. Link

  • Commercial Source & Properties

    • PubChem Compound Summary for CID 55299467, (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole.[2] Link

Sources

Method

Application Note: (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole as a Conformationally Restricted Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale As drug discovery paradigms shift toward molecules with higher three-dimensionality to improve target selectivity and mitigate off-target toxicity, the incorporation of -rich, con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As drug discovery paradigms shift toward molecules with higher three-dimensionality to improve target selectivity and mitigate off-target toxicity, the incorporation of


-rich, conformationally restricted scaffolds has become a cornerstone of modern medicinal chemistry. The compound (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole  (CAS: 60889-30-7) represents a highly versatile, cis-fused bicyclic building block[1].

Serving as a rigidified bioisostere for standard monocyclic amines (e.g., piperazine, morpholine, and pyrrolidine), this scaffold provides unique spatial vectors for pharmacophore projection. The causality behind selecting this 5,5-fused bicyclic system over a monocyclic counterpart is rooted in two primary pharmacokinetic and thermodynamic principles:

  • Conformational Restriction (Decreased Entropic Penalty): The cis-fusion of the pyrrolidine and tetrahydrofuran rings locks the molecule into a rigid "V-shape" topology. When binding to a target receptor or enzyme pocket, the molecule does not need to expend energy freezing out multiple flexible rotamers, thereby increasing binding affinity (

    
    ).
    
  • Metabolic Shielding: Standard monocyclic amines are highly susceptible to Cytochrome P450-mediated

    
    -oxidation. The quaternary-like nature of the bridgehead carbons in the hexahydro-1H-furo[3,4-c]pyrrole system sterically shields the adjacent C-H bonds, significantly reducing metabolic liability and improving half-life.
    

Quantitative Profiling: Scaffold Comparison

To understand the physicochemical advantages of the hexahydro-1H-furo[3,4-c]pyrrole core (post-debenzylation, MW: 113.16 g/mol [1]), we must compare it against traditional monocyclic amines. The table below summarizes the quantitative and structural data driving the adoption of this scaffold.

ScaffoldRing SystemConformational State

Typical

Primary Metabolic Liability
Piperazine 6-membered monocyclicHighly flexible (chair flips)1.00~9.8High (

-oxidation at multiple sites)
Morpholine 6-membered monocyclicHighly flexible1.00~8.3High (Ring opening via oxidation)
(3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole 5,5-fused bicyclicRigid (cis-fused V-shape)1.00~9.5Low (Steric shielding at bridgeheads)

Key Applications in Drug Discovery

A. Monoacylglycerol Lipase (MGLL) Inhibitors

The scaffold has been heavily utilized in the optimization of irreversible inhibitors of MGLL, an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). During the optimization campaign that ultimately led to the clinical candidate ABX-1431, researchers discovered that substituting standard elaborated pyrrolidines with the highly potent fused ring hexahydro-1H-furo[3,4-c]pyrrole (e.g., Compound 39) yielded exceptional in vitro human potency and target engagement[2]. The rigid oxygen-containing ring perfectly occupied the lipophilic sub-pocket of the MGLL active site.

G A DAG (Diacylglycerol) B DAG Lipase (DAGL) A->B C 2-AG (Endocannabinoid) B->C Synthesis D CB1 / CB2 Receptors C->D Activates E MGLL (Monoacylglycerol Lipase) C->E Hydrolysis F Arachidonic Acid + Glycerol E->F G Scaffold-based Inhibitors (e.g., Cmpd 39) G->E Inhibition

Caption: Mechanism of MGLL inhibition by scaffold-derived compounds, preserving 2-AG levels for CB receptor activation.

B. Kinase & Receptor Antagonists

Beyond lipases, the scaffold is frequently employed as a solubilizing and target-engaging appendage in kinase inhibitors. For instance, it has been successfully incorporated into aminoquinazoline derivatives via


 coupling to target complex disease pathways[3].

Validated Experimental Protocols

The following methodologies detail the synthesis of the scaffold and its subsequent deprotection for library generation.

G A (3aR,6aS)-5-Benzylhexahydro- 1H-furo[3,4-c]pyrrole B Pd(OH)2/C, H2 (N-Debenzylation) A->B Deprotection C (3aR,6aS)-Hexahydro- 1H-furo[3,4-c]pyrrole B->C Free Amine Generation D Electrophilic Coupling (SNAr, Amidation, etc.) C->D Derivatization E Target Compound (e.g., Kinase/MGLL Inhibitor) D->E

Caption: Standard synthetic workflow for the deprotection and derivatization of the bicyclic scaffold.

Protocol 1: Intramolecular Etherification to Form the Bicyclic Scaffold

Causality & Mechanism: The construction of the tetrahydrofuran ring from a pyrrolidine diol requires the precise activation of one hydroxyl group. Tosyl chloride (TsCl) is utilized to convert one -OH into a superior leaving group. The subsequent 5-exo-tet cyclization is kinetically favored due to the proximity effect (Thorpe-Ingold effect) inherent in the cis-substituted pyrrolidine ring.

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask, add (1-benzylpyrrolidine-3,4-diyl)dimethanol (1.44 g, 1.0 eq) and dissolve in anhydrous Toluene (60 mL)[3].

  • Add Triethylamine (

    
    , 1.72 mL, ~1.8 eq) to act as an acid scavenger, followed by 4-Dimethylaminopyridine (DMAP, 40 mg, catalytic) to accelerate the electrophilic transfer.
    
  • Slowly add Tosyl Chloride (TsCl, 1.75 g, ~1.3 eq) portion-wise at 0 °C to prevent over-tosylation.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS. TLC is often insufficient due to the lack of strong chromophores on the aliphatic ring. The disappearance of the diol mass (

    
     222) and the appearance of the cyclized product mass (
    
    
    
    204) confirm successful ring closure.
  • Quench with saturated aqueous

    
    , extract with Ethyl Acetate, dry over 
    
    
    
    , and concentrate in vacuo. Purify via flash chromatography to yield (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole.
Protocol 2: Catalytic Hydrogenolysis (N-Debenzylation)

Causality & Mechanism: The N-benzyl group is highly stable to the basic/nucleophilic conditions of the cyclization but must be removed to utilize the secondary amine. Pearlman’s catalyst (20%


) is specifically chosen over standard 

because the non-reduced palladium hydroxide provides superior catalytic activity for the hydrogenolysis of carbon-nitrogen bonds.

Step-by-Step Methodology:

  • Dissolve 5-benzylhexahydro-1H-furo[3,4-c]pyrrole (0.45 g) in HPLC-grade Ethanol (30 mL)[3]. Ethanol is selected as a polar protic solvent to stabilize the resulting polar secondary amine.

  • Carefully add 20%

    
     (0.30 g) under an inert Argon atmosphere to prevent combustion.
    
  • Evacuate the flask and backfill with Hydrogen gas (

    
    ) via a balloon or Parr shaker. Stir vigorously at room temperature for 12 hours[3].
    
  • Self-Validation Step: The completion of debenzylation is confirmed by the complete consumption of the starting material via LC-MS. The product, a highly polar free amine, will elute very early on standard reverse-phase C18 columns. A Ninhydrin stain on TLC must be used to visualize the secondary amine, which will yield a distinct dark pink/purple spot.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Do not let the Celite pad dry out completely while under vacuum, as the catalyst can ignite.

  • Evaporate the filtrate in vacuo to yield the pure (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole free amine (0.15 g)[3], ready for immediate downstream coupling.

References

1. - Journal of Medicinal Chemistry, ACS Publications[2] 2. - PubChem, National Library of Medicine[1] 3. - Google Patents[3]

Sources

Application

Application Note: Strategic N-Debenzylation of 5-benzylhexahydro-1H-furo[3,4-c]pyrroles

Abstract & Scope The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a privileged bicyclic structure found in various pharmaceutical agents, including sulfonylurea antidiabetics (e.g., Gliclazide analogs) and novel kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a privileged bicyclic structure found in various pharmaceutical agents, including sulfonylurea antidiabetics (e.g., Gliclazide analogs) and novel kinase inhibitors.[1] The synthesis of this core typically proceeds via the cyclization of N-benzyl-3,4-bis(hydroxymethyl)pyrrolidine, necessitating a critical N-debenzylation step to release the secondary amine for further diversification.[1]

This Application Note provides two validated protocols for the N-debenzylation of 5-benzylhexahydro-1H-furo[3,4-c]pyrroles . We contrast the industry-standard Catalytic Hydrogenolysis (Method A) with the chemoselective 1-Chloroethyl Chloroformate (ACE-Cl) method (Method B), offering a decision matrix based on substrate functionality.

Substrate Analysis & Strategic Planning

The target molecule is a cis-fused bicyclic ether-amine. The primary challenge in debenzylation is maintaining the integrity of the tetrahydrofuran (THF) ring while effectively removing the benzyl group, which is sterically shielded by the bicyclic framework.

Decision Matrix: Method Selection

Before initiating the experiment, evaluate the substrate using the following logic flow to prevent side reactions (e.g., reduction of halogens or catalyst poisoning).

DecisionMatrix Start Analyze Substrate: 5-benzylhexahydro-1H-furo[3,4-c]pyrrole derivative CheckHalogens Contains Reducible Groups? (Cl, Br, I, S, Nitro, Alkyne) Start->CheckHalogens MethodA METHOD A: Catalytic Hydrogenolysis (Pd/C or Pd(OH)2) CheckHalogens->MethodA NO (Standard) MethodB METHOD B: ACE-Cl Dealkylation (Olofson's Reagent) CheckHalogens->MethodB YES (Chemoselective)

Figure 1: Decision matrix for selecting the appropriate debenzylation protocol.

Method A: Catalytic Hydrogenolysis (Standard Protocol)

Best for: Substrates lacking halogens (Cl, Br, I) or sulfur; scalable process chemistry.[1] Mechanism: Heterogeneous catalysis involving adsorption of the benzylamine onto the Pd surface, followed by C-N bond cleavage via hydrogen insertion.[2]

Critical Insight: The "Pearlman" Advantage

While 10% Pd/C is standard, the bicyclic nature of furo[3,4-c]pyrroles can impose steric hindrance. If Pd/C is sluggish (>24h), switch to Pearlman’s Catalyst (20% Pd(OH)₂/C) . The increased palladium dispersion and surface hydroxyls often accelerate debenzylation of hindered amines [1].

Reagents & Equipment[2][3][4][5][6][7]
  • Substrate: 5-benzylhexahydro-1H-furo[3,4-c]pyrrole (1.0 equiv)

  • Catalyst: 20% Pd(OH)₂ on Carbon (Pearlman's Catalyst) - Loading: 10-20 wt% relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][2]

  • Additive: 1.0 equiv HCl (1M in MeOH) or Acetic Acid. Note: Protonating the amine prevents the product from poisoning the catalyst surface.

  • Hydrogen Source:

    
     Balloon (1 atm) or Parr Shaker (40-50 psi for scale-up).
    
Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration).

  • Acidification: Add 1.05 equiv of HCl (using 1.25 M HCl in MeOH) or glacial acetic acid.

    • Why? The free secondary amine product binds tightly to Pd. The hydrochloride salt does not, ensuring catalyst turnover.

  • Catalyst Addition: Under a stream of nitrogen (to prevent ignition), carefully add the Pd(OH)₂/C catalyst.

    • Safety: Pd catalysts are pyrophoric when dry. Wet the catalyst with a small amount of toluene or water if handling large quantities.

  • Hydrogenation: Evacuate the flask and backfill with

    
     three times. Stir vigorously at Room Temperature (RT).
    
    • Time: Typically 4–12 hours.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the benzyl UV signal and the mass shift (

    
    ).
    
  • Workup:

    • Filter the mixture through a Celite® 545 pad to remove the catalyst.

    • Wash the pad with MeOH.[3][4]

    • Concentrate the filtrate.[2][3][4][5]

    • Neutralization:[6] If the free base is required, redissolve in DCM, wash with sat.

      
      , dry over 
      
      
      
      , and concentrate.

Method B: ACE-Cl Mediated Dealkylation (Chemoselective)

Best for: Substrates containing halogens (which would be dehalogenated by


) or sulfur (which poisons Pd).[1]
Reagent:  1-Chloroethyl chloroformate (ACE-Cl).[1][7]
Mechanism:  The "Olofson Method" proceeds via the formation of a carbamate intermediate, which is then decomposed by methanolysis to yield the secondary amine hydrochloride salt and volatile byproducts (

, acetaldehyde, MeCl) [2].
Experimental Workflow

ACE_Mechanism Substrate N-Bn-Furo-Pyrrole ACE + ACE-Cl (Reflux, DCE) Substrate->ACE Carbamate Carbamate Intermediate ACE->Carbamate - BnCl Methanolysis + MeOH (Reflux) Carbamate->Methanolysis Product Product (HCl Salt) Methanolysis->Product - CO2 - Acetaldehyde

Figure 2: Reaction pathway for ACE-Cl mediated debenzylation.[1]

Reagents & Equipment[2][3][4][5][6][7]
  • Substrate: 5-benzylhexahydro-1H-furo[3,4-c]pyrrole.[1]

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv).[1]

  • Solvent A: 1,2-Dichloroethane (DCE) (Anhydrous).[1]

  • Solvent B: Methanol (MeOH).[6][4][8]

Step-by-Step Protocol
  • Carbamate Formation:

    • Dissolve the substrate in anhydrous DCE (0.2 M) under Nitrogen.

    • Cool to 0°C in an ice bath.

    • Add ACE-Cl dropwise via syringe.

    • Allow to warm to RT, then heat to reflux (83°C) for 3–6 hours.

    • Checkpoint: Monitor by LC-MS.[1] The starting material (

      
      ) should disappear, replaced by the carbamate intermediate (
      
      
      
      ).
  • Evaporation:

    • Cool the mixture and concentrate to dryness under reduced pressure. This removes the solvent and the benzyl chloride byproduct.

  • Methanolysis (Cleavage):

    • Redissolve the crude carbamate residue in Methanol .

    • Heat to reflux (65°C) for 1 hour.

    • Chemistry: This step decomposes the carbamate into the amine hydrochloride,

      
      , and acetaldehyde.
      
  • Isolation:

    • Concentrate the methanol solution to dryness.

    • The residue is the hydrochloride salt of hexahydro-1H-furo[3,4-c]pyrrole.[1]

    • Recrystallize from EtOH/Et2O if necessary, or proceed to the next step (e.g., amide coupling) using the salt directly with a base (e.g., DIPEA).

Analytical Validation

To confirm successful debenzylation, compare the NMR data of the product against the starting material.

FeatureStarting Material (N-Bn)Product (NH)
1H NMR (Aromatic) Multiplet at 7.2 – 7.4 ppm (5H)Absent
1H NMR (Benzylic) Singlet/ABq at ~3.5 – 4.0 ppm (2H)Absent
1H NMR (NH) NoneBroad singlet (exchangeable with D2O)
Mass Spec (ESI) [M+H]+ = 204.1[M+H]+ = 114.1

Note on Stereochemistry: The cis-fusion protons (typically around 2.8–3.0 ppm) should remain coupled, confirming the ring junction did not epimerize during the acidic conditions of Method B or the surface reaction of Method A.

References

  • Pearlman's Catalyst Utility

    • Pearlman, W. M. (1967).[1] "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts." Tetrahedron Letters, 8(17), 1663–1664.

    • Context: Validates the use of Pd(OH)
  • ACE-Cl (Olofson)

    • Olofson, R. A., et al. (1984).[1][9] "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines." The Journal of Organic Chemistry, 49(11), 2081–2082.

    • Context: The definitive protocol for chemical N-debenzylation preserving other reducible functionalities.
  • Scaffold Synthesis & Properties

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for N-Bn cleavage conditions).
    • Relevant CAS Data: 5-benzylhexahydro-1H-furo[3,4-c]pyrrole (CAS: 60889-30-7).[1][10]

Sources

Method

Application Note: Functionalization of the Hexahydro-1H-furo[3,4-c]pyrrole Skeleton

This Application Note and Protocol guide details the reaction conditions for functionalizing the hexahydro-1H-furo[3,4-c]pyrrole skeleton (systematically known as 3-oxa-7-azabicyclo[3.3.0]octane ).[1][2][3] In drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the reaction conditions for functionalizing the hexahydro-1H-furo[3,4-c]pyrrole skeleton (systematically known as 3-oxa-7-azabicyclo[3.3.0]octane ).[1][2][3]

In drug discovery, this scaffold serves as a conformationally restricted, bicyclic surrogate for morpholine.[1][2][3] Unlike the fully aromatic furo[3,4-c]pyrrole (which is unstable), the saturated hexahydro- variant provides a chemically robust, sp³-rich core that improves metabolic stability and vectoral projection of substituents.[1][2][3]

[1][2][3]

Introduction & Strategic Value

The hexahydro-1H-furo[3,4-c]pyrrole scaffold (Figure 1) is a "privileged structure" in medicinal chemistry.[1][2][3] It fuses a pyrrolidine ring (amine handle) with a tetrahydrofuran ring (hydrogen bond acceptor), creating a bicyclic system that mimics the electronics of morpholine but with restricted conformational flexibility.[3]

Key Structural Features:

  • N-7 Position: A secondary amine acting as the primary vector for diversification (SAR generation).[1][2]

  • Bridgehead Carbons (C3a, C6a): typically cis-fused, defining the "V-shape" of the molecule.[1][2][3]

  • Metabolic Stability: The bicyclic framework protects the typically labile

    
    -methylene sites found in simple pyrrolidines, often extending half-life (
    
    
    
    ) in microsomal stability assays.[1][2][3]
Reactivity Map
  • High Reactivity: N-7 (Nucleophilic attack, Reductive amination, Pd-catalyzed coupling).[1][2][3]

  • Low Reactivity: C-1, C-3, C-4, C-6 (Direct C-H activation is difficult; substituents are best introduced de novo).[1][2][3]

  • Stability Risk: Strong Lewis acids can trigger ring-opening or transannular rearrangements.[1][2][3]

Protocol A: N-Functionalization (The "Workhorse" Workflow)

For rapid generation of Structure-Activity Relationship (SAR) libraries.[1][3]

The most common functionalization occurs at the N-7 nitrogen.[2][3] Due to the steric bulk of the bicyclic system, standard conditions often require optimization to prevent stalled reactions.[3]

Method A1: Reductive Amination (Aldehydes/Ketones)

Objective: Install alkyl/benzyl groups while maintaining metabolic stability.[1][2]

Reagents:

  • Substrate: Hexahydro-1H-furo[3,4-c]pyrrole (HCl salt or free base).[1][2][3]

  • Carbonyl: Aryl aldehyde (1.0 equiv) or Ketone (1.2–1.5 equiv).[1][2]

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN).[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2][3]

  • Additive: Acetic acid (AcOH).[1][2]

Step-by-Step Protocol:

  • Free Base Liberation (Optional but Recommended): If starting with the HCl salt, partition between DCM and sat.[2] NaHCO₃. Separate, dry (Na₂SO₄), and concentrate to obtain the free amine.[1][3] Note: The free amine is an oil and can absorb CO₂ from air; use immediately.[1][2]

  • Imine Formation: In a dry vial, dissolve the amine (1.0 mmol) and aldehyde (1.0 mmol) in DCE (3 mL).

  • Acid Catalysis: Add glacial AcOH (1.0–2.0 equiv). Crucial Step: The bicyclic amine is less basic than pyrrolidine; acid catalysis accelerates iminium formation.[2] Stir at Room Temperature (RT) for 30–60 mins.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Reaction: Seal and stir at RT for 4–16 hours. (For hindered ketones, heat to 40°C).[1]

  • Quench: Add sat. NaHCO₃ (3 mL) and stir vigorously for 15 mins.

  • Workup: Extract with DCM (3x). Wash combined organics with brine.[2][3] Dry over MgSO₄.[2][4]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Method A2: Buchwald-Hartwig Amination (Aryl Halides)

Objective: Install heteroaryl groups (SNAr is often sluggish on this scaffold; Pd-catalysis is preferred).[1][2][3]

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or RuPhos (4 mol%).[1][2]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).[1][2]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).[1][2][3]

Step-by-Step Protocol:

  • Setup: Charge a microwave vial with Aryl Bromide (1.0 mmol), Amine (1.1 mmol), and Base inside a glovebox or under Argon stream.

  • Catalyst Addition: Add the Pre-catalyst/Ligand mix.

  • Solvent: Add degassed Toluene (4 mL). Seal the vial.

  • Reaction: Heat at 100°C (oil bath) or 110°C (Microwave) for 2–4 hours.

  • Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove Pd black.

  • Purification: The product is often UV-active; purify via reverse-phase HPLC or silica gel.[1][2][3]

Protocol B: De Novo Scaffold Construction (The "Architect" Workflow)

For introducing substituents on the carbon skeleton (C1, C3, C4, C6).[1][2]

Direct C-H functionalization of the saturated core is kinetically difficult and lacks regioselectivity. To place substituents on the carbon frame (e.g., to block metabolism), one must build the scaffold with the groups already in place using a [3+2] Cycloaddition strategy.

Mechanism: 1,3-Dipolar Cycloaddition of an Azomethine Ylide + Maleimide/Furanone.[1][2][3]

Step-by-Step Protocol:

  • Precursors:

    • Dipole: N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (generates non-stabilized azomethine ylide).[1][2][3]

    • Dipolarophile: 2,5-Dihydrofuran (for unsubstituted core) or 3-substituted-2,5-dihydrofuran (to install C-bridgehead or C-3 substituents).[1][2][3]

  • Reaction:

    • Dissolve Dipolarophile (1.0 equiv) and Dipole Precursor (1.2 equiv) in DCM.

    • Add Trifluoroacetic acid (TFA) catalytic (10 mol%) at 0°C.[2]

    • The in situ generated ylide reacts with the double bond.[2]

  • Result: This yields the N-benzyl protected hexahydro-furo[3,4-c]pyrrole.[1][2][3]

  • Deprotection: Hydrogenation (H₂, Pd/C, MeOH) removes the benzyl group, yielding the free secondary amine ready for Protocol A.[1][2]

Visualization & Logic

Workflow Diagram: Functionalization Pathways

The following diagram illustrates the decision matrix for functionalizing this scaffold.

FuroPyrrole_Functionalization Start Target: Functionalized Furo[3,4-c]pyrrole Decision Where is the modification needed? Start->Decision Path_N N-7 Position (SAR Handle) Decision->Path_N Vectoral SAR Path_C Carbon Skeleton (C1, C3, C4, C6) Decision->Path_C Metabolic Blocking Method_RedAm Reductive Amination (Aldehydes/STAB) Path_N->Method_RedAm Alkyl groups Method_Pd Pd-Catalysis (Buchwald-Hartwig) Path_N->Method_Pd Aryl/Heteroaryl groups Method_DeNovo De Novo Synthesis ([3+2] Cycloaddition) Path_C->Method_DeNovo Direct C-H is difficult Method_Precursor Use Substituted Maleimide/Furan Method_DeNovo->Method_Precursor Requires

Caption: Decision tree for selecting the correct functionalization strategy based on the target site (N-7 vs. Carbon Core).

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield in Reductive Amination Steric hindrance of the bicyclic amine.[1][2][3]Use Ti(OiPr)₄ as a Lewis acid additive (1.5 equiv) to force imine formation before adding the borohydride.[1][2]
Ring Opening / Decomposition Strong acid sensitivity of the aminal-like bridge.[1][2][3]Avoid strong mineral acids (HCl, H₂SO₄) at high temps.[1][2] Use TFA or AcOH for deprotection/catalysis.[1][2]
Incomplete Pd-Coupling Catalyst poisoning or poor oxidative addition.[1][2][3]Switch to RuPhos-Pd-G3 precatalyst (excellent for secondary amines).[1][2][3] Ensure base (Cs₂CO₃) is anhydrous.[2]
Cis/Trans Isomerization Epimerization at bridgehead carbons.[1][2]The cis-fused system is thermodynamically preferred.[1][2][3] Avoid strong bases (e.g., LDA) unless epimerization is desired.[1][3]

References

  • Synthesis of 3-Oxa-7-azabicyclo[3.3.0]octanes (Morpholine Surrogates)

    • Title: An Approach to 3-Oxa-7-azabicyclo[3.3.0]octanes – Bicyclic Morpholine Surrogates.[1][2][3][5]

    • Source: ResearchGate (2025).[1][2][5]

    • URL:[Link]

  • General Pyrrolidine Functionalization (Applicable to Core)

    • Title: Minimizing side reactions in the synthesis of functionalized pyrrolines.
    • Source: BenchChem Application Notes.[1][2]

  • Physical Properties & Stability Data

    • Title: Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | PubChem CID 21421150.[1][2][3]

    • Source: NIH National Library of Medicine.[2]

    • URL:[Link][1][2]

  • Medicinal Chemistry Context (Bioisosteres)

    • Title: The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands.[1][2][3][6] (Context on bicyclic amine scaffolds).

    • Source: PubMed Central.[1][2]

    • URL:[Link]

Sources

Application

Application Note: (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole in Metal Complex Design

This Application Note is designed for researchers in Organometallic Chemistry , Asymmetric Catalysis , and Medicinal Inorganic Chemistry . It provides a technical roadmap for utilizing (3aR,6aS)-5-Benzylhexahydro-1H-furo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in Organometallic Chemistry , Asymmetric Catalysis , and Medicinal Inorganic Chemistry . It provides a technical roadmap for utilizing (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole (hereafter referred to as Bn-FCP ) as a ligand scaffold and precursor for metal complexes.[1]

[1]

Executive Summary & Ligand Profile

Bn-FCP is a cis-fused bicyclic amino-ether.[1] Unlike simple pyrrolidines, the fusion of the tetrahydrofuran (THF) ring confers conformational rigidity and specific stereochemical vectors, making it a "privileged scaffold" in drug discovery (e.g., protease inhibitors) and a potential sparteine-like surrogate in catalysis.[1]

Core Ligand Parameters
ParameterDescriptionImpact on Coordination
Donor Atoms N (tertiary amine), O (ether)N: Strong

-donor.[1] O: Hemilabile weak donor (hard base).[1]
Chirality (3aR, 6aS)Fixed cis-fusion provides a defined chiral pocket for asymmetric induction.[1]
Sterics 5-Benzyl groupProvides steric bulk; can be removed to access the secondary amine for modular ligand design.[1]
Geometry Bite Angle (N-M-O)If acting as a bidentate (

) ligand, forms a 5-membered chelate ring (unstable/strained) or acts monodentate.[1]

Strategic Application Workflows

The utility of Bn-FCP falls into two distinct categories:

  • Direct Ligand: Using the tertiary amine for Lewis Acid activation or metal scavenging.[1]

  • Ligand Scaffold: Using the backbone to generate

    
    -ligands or chiral diamines via debenzylation.[1]
    
Workflow Diagram (DOT Visualization)

LigandWorkflow Start Bn-FCP Scaffold (3aR,6aS) Direct Direct Coordination (Tertiary Amine) Start->Direct Use as is Scaffold Scaffold Modification (Debenzylation) Start->Scaffold H2/Pd-C PdComplex Pd(II)/Pt(II) Complexes (Square Planar) Direct->PdComplex + MCl2 LewisAcid Lewis Acid Adducts (B, Al, Zn) Direct->LewisAcid + MX3 SecAmine Free Amine (Hexahydro-1H-furo...) Scaffold->SecAmine CatApp Asymmetric Catalysis (Hydrogenation/Coupling) PdComplex->CatApp Screening PNLigand P,N-Ligands (Phosphinylation) SecAmine->PNLigand + R2PCl PNLigand->CatApp

Caption: Logical flow for utilizing Bn-FCP as a direct ligand (top path) or a precursor for advanced P,N-ligands (bottom path).

Experimental Protocols

Protocol A: Synthesis of Metal Complexes (Direct Coordination)

This protocol describes the coordination of Bn-FCP to Palladium(II), a standard benchmark for amine ligands.[1]

Target Complex:


 or 

Reagents:
  • (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole (1.0 eq)[1]

  • 
     or 
    
    
    
    (1.0 eq)[1]
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 0.5 mmol of metal precursor (

    
    ) in 5 mL of dry DCM under nitrogen. The solution should be yellow/orange.[1]
    
  • Addition: Dissolve 0.5 mmol (or 1.0 mmol for 2:1 stoichiometry) of Bn-FCP in 2 mL DCM. Add dropwise to the metal solution.[1]

  • Reaction: Stir at room temperature for 4–12 hours. A color change (often to pale yellow or precipitate formation) indicates coordination.[1]

    • Note: The ether oxygen is a weak donor.[1] Coordination is driven primarily by the Nitrogen.[1] Expect a trans-square planar geometry if steric bulk is high.[1]

  • Isolation:

    • If precipitate forms: Filter and wash with cold pentane.[1]

    • If soluble: Concentrate in vacuo and precipitate with diethyl ether.[1]

  • Characterization:

    • 1H NMR: Look for downfield shifts in the

      
      -protons (adjacent to N) and the benzyl 
      
      
      
      protons (typically
      
      
      0.1–0.5 ppm).[1]
    • IR: Shift in C-N stretches.

Protocol B: Scaffold Activation (Debenzylation)

To unlock the full potential of this scaffold for metal catalysis (e.g., creating chiral phosphoramidites), the benzyl group must often be removed.

Reaction: Hydrogenolysis of N-Bn to N-H.[1]

  • Setup: Charge a high-pressure reactor with Bn-FCP (1.0 g) in Methanol (20 mL).

  • Catalyst: Add 10 wt% Pd/C (wet, Degussa type).

  • Conditions: Pressurize to 50 psi

    
     (or atmospheric balloon for small scale) and stir at RT for 12–24 h.
    
  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to obtain the secondary amine (often an oil or low-melting solid).[1]

  • Validation: Disappearance of aromatic protons (7.2–7.4 ppm) in NMR confirms deprotection.[1]

Applications in Metal Catalysis & Drug Development

Asymmetric Catalysis (Sparteine Surrogate)

The cis-fused bicyclic structure mimics the rigid backbone of (-)-Sparteine , a classic ligand for asymmetric lithiation.[1]

  • Application: Use Bn-FCP (or its derivatives) in the enantioselective deprotonation of N-Boc-pyrrolidine using

    
    -BuLi.
    
  • Mechanism: The ligand coordinates to Lithium, creating a chiral environment that differentiates enantiotopic protons.[1]

Medicinal Inorganic Chemistry

Bn-FCP is a known pharmacophore in HIV protease inhibitors (e.g., cis-solamin analogs).[1]

  • Metal-Drug Complexes: Binding Bn-FCP to metals like Zinc(II) or Copper(II) can modulate its lipophilicity and bioavailability.[1]

  • Protocol: React Bn-FCP with

    
     in Ethanol. The resulting complex may exhibit enhanced cellular uptake compared to the free ligand due to the "ion-trapping" effect of the metal.[1]
    

References & Authority

  • Scaffold Synthesis & Stereochemistry:

    • Ohnishi, K., et al.[1] (2015).[1][2] "Syntheses of a pyrrolidine analog of a tetrahydrofuran containing acetogenin, cis-solamin."[1] Heterocycles. Link[1]

    • Detailed synthesis and stereochemical assignment of the cis-fused system.

  • Sparteine Surrogates (Contextual Grounding):

    • Simeonov, S. P., et al.[1][3] (2017).[1][3] "Solution and solid state characterization of 'sparteine surrogate' (+)-(1R,5S,11aS)-tetrahydrodeoxocytisine." ResearchGate.[1][4] Link

    • Establishes the precedent for using bicyclic diamines/amino-ethers in asymmetric metal catalysis.

  • Metal-Catalyzed Functionalization:

    • Reddy, B. V. S., et al.[1][5] (2011).[1][5][6] "Tandem Prins/Friedel–Crafts Cyclization for Stereoselective Synthesis of Heterotricyclic Systems."[1][5] Journal of Organic Chemistry. Link

    • Demonstrates the stability and formation of the fused pyrrolidine-THF core under Lewis Acid (Sc(OTf)3) catalysis.

  • Chemical Identity & Properties:

    • PubChem Compound Summary for CID 55299467: (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole Synthesis

Topic: Yield Optimization & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Version: 1.0 (Current as of 2025) Executive Summary The synthesis of (3aR,6aS)-5-benzylhexahydro-1H-fur...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Version: 1.0 (Current as of 2025)

Executive Summary

The synthesis of (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole (often referred to as the "furo-pyrrole bicyclic core") is a critical workflow in the development of kinase inhibitors and GPCR ligands. While the scaffold is chemically stable, the synthesis is notoriously prone to yield losses during two specific phases: the reduction of the dicarbonyl precursor and the final tetrahydrofuran ring closure .

This guide abandons generic advice to focus on the specific "pain points" of this molecule. It assumes the standard route: [3+2] Cycloaddition


 Reduction 

Cyclodehydration
.

Module 1: The Synthetic Pathway & Critical Control Points

To improve yield, we must first visualize where mass is lost. The following flowchart maps the standard high-yield route and identifies the "Yield Killers" (YK).

SynthesisPath Start Start: N-Benzylglycine + Maleic Anhydride/Fumarate Step1 Intermediate A: N-Benzylpyrrolidine-3,4-dicarboxylate Start->Step1 [3+2] Cycloaddition YK1 Yield Killer 1: Incomplete Decarboxylation (if using carboxylate route) Step1->YK1 Step2 Intermediate B: cis-N-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine (The Diol) Step1->Step2 LiAlH4 Reduction YK2 Yield Killer 2: LiAlH4 Emulsions (Product Trapping) Step2->YK2 Step3 Target: (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole Step2->Step3 Cyclodehydration (Ring Closure) YK3 Yield Killer 3: Oligomerization (Intermolecular Etherification) Step3->YK3

Figure 1: Critical Control Points in the Furo-Pyrrole Synthesis. Red octagons indicate stages requiring specific intervention.

Module 2: Troubleshooting the [3+2] Cycloaddition

Context: The stereochemistry of the final product ((3aR,6aS) implies a cis-fused system) is established here. Using Maleic Anhydride or Dimethyl Maleate ensures the necessary cis-relationship between C3 and C4.

FAQ: Why is my yield low (<40%) during the azomethine ylide formation?

Diagnosis: This reaction is water-sensitive. The generation of the azomethine ylide from N-benzylglycine and paraformaldehyde (or the silyl route) requires strict anhydrous conditions if using chemically sensitive dipolarophiles. The Fix:

  • Switch Precursors: If using the decarboxylative route (Glycine + Paraformaldehyde), switch to the N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine precursor. This allows for a catalyzed, lower-temperature reaction (using TFA or AgF) that minimizes thermal degradation of the maleimide/anhydride.

  • Water Scavenging: Add 4Å molecular sieves to the reaction vessel. Water acts as a quencher for the ylide intermediate.

Module 3: The "Aluminum Mess" (LiAlH4 Reduction)

Context: Reducing the dicarboxylate/anhydride to the cis-diol is the most common step for massive yield loss, not due to reaction failure, but due to workup entrapment . The amphiphilic amino-diol binds tightly to aluminum salts.

Protocol: The "Fieser" Workup Optimization

Do not use standard acid/base quenches. They create a gelatinous precipitate that traps your product.

The "1-1-3" Rule for Amino-Diols: For every 1 g of LiAlH4 used:

  • Dilute reaction mixture with dry ether/THF and cool to 0°C.

  • Slowly add 1 mL of H₂O. (Vigorous stirring is essential).

  • Add 1 mL of 15% aqueous NaOH .

  • Add 3 mL of H₂O.

  • Warm to RT and stir for 15 minutes until a white, granular precipitate forms.

  • Critical Step: Filter through a pad of Celite. Wash the pad with hot THF (not ether). The amino-diol is likely soluble in hot THF but poorly soluble in cold ether.

Data: Workup Method Comparison
Workup MethodPrecipitate TextureProduct Recovery (%)Notes
Rochelle's Salt Soluble (Biphasic)85-92%Best for large scale; requires long stirring (2-4 hrs).
Fieser (1-1-3) Granular Solid75-85%Fastest; requires thorough washing of solids.
Acid Quench Gelatinous<40%AVOID. Traps amine product in aluminum gel.

Module 4: The Cyclization (Ring Closure)

Context: You have the cis-N-benzyl-3,4-bis(hydroxymethyl)pyrrolidine. You need to close the THF ring. This is where the reaction often stalls or produces polymers.

Scenario A: "I see the starting material (Diol) but no product."

Cause: The hydroxyl groups are not good enough leaving groups, or the conformation is unfavorable. Solution: Activation is required.

  • Method: Mitsunobu Cyclization (DIAD/PPh3).

  • Why: It activates one alcohol specifically, allowing the other to attack intramolecularly.

  • Protocol Refinement: Use 1.2 eq of PPh3 and DIAD in THF at 0°C. If the reaction is sluggish, heat to reflux.

Scenario B: "I see a smear on the TLC (Oligomers)."

Cause: Intermolecular reaction. One diol molecule is attacking another diol molecule instead of itself. Solution: High Dilution Technique.

  • Concentration: Run the reaction at 0.01 M to 0.05 M .

  • Mechanism: Intramolecular reactions are zero-order in concentration (unimolecular), while intermolecular polymerization is second-order. Dilution exponentially favors ring closure.

Scenario C: "I want a scalable, non-Mitsunobu method."

Solution: Mesylation/Base Cyclization.

  • Treat the diol with 1.0 eq (stoichiometric control is vital) of MsCl (Methanesulfonyl chloride) and excess Et3N at -10°C.

  • Theory: You want to mesylate only one alcohol. The second alcohol then attacks the mesylate.

  • Troubleshooting: If you use 2.0+ eq of MsCl, you make the bis-mesylate, which cannot cyclize (no nucleophile left).

    • Correction: If bis-mesylate forms, add Na2S (to make the thio-analog) or KOH/H2O (hydrolysis) to recover.

Module 5: Purification & Isolation

Issue: "My product streaks on silica gel."

Cause: The tertiary amine (N-benzyl) interacts with the acidic silanols on the silica gel. The Fix:

  • Pre-treat Silica: Slurry the silica gel in Hexanes + 1% Triethylamine (Et3N) before pouring the column.

  • Eluent: Use DCM/MeOH (95:5) with 1% NH4OH or Et3N.

  • Alternative: Isolate as the HCl salt . Dissolve the crude oil in ether, bubble dry HCl gas (or add HCl in dioxane). The salt precipitates as a white solid, often removing the need for chromatography.

References

  • Cyclization Methodologies: Tetrahedron2004 , 60, 10943.[1] (General protocols for diol cyclization). Link

  • LiAlH4 Workup Procedures: J. Org. Chem.2020 , 85, 4858. (Optimization of aluminum hydride reductions). Link

  • Mitsunobu Reaction in Heterocycles: Synthesis2006 , 1807.[2] (Application of Mitsunobu for ether closure). Link

  • Azomethine Ylide Cycloaddition: Chemical Reviews2023 (Review of 1,3-dipolar cycloadditions for pyrrolidine synthesis). Link

  • General Pyrrolidine Synthesis: Organic Chemistry Portal - Pyrrole/Pyrrolidine Synthesis Guides. Link

Sources

Optimization

Technical Support Center: (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole Synthesis Guide

Introduction: The Scaffold & Its Challenges The (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole is a critical bicyclic scaffold used in the design of kinase inhibitors, GPCR ligands, and fragment-based drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold & Its Challenges

The (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole is a critical bicyclic scaffold used in the design of kinase inhibitors, GPCR ligands, and fragment-based drug discovery. Its rigid, fused 5,5-bicyclic ether-amine core provides a defined vector for substituent display, enhancing binding selectivity.

However, the synthesis of this saturated system—typically via the cyclization of a 3,4-bis(hydroxymethyl)pyrrolidine intermediate—is prone to specific side reactions. This guide dissects the impurity profile, offering mechanistic insights and troubleshooting protocols to ensure high purity (>98%) and yield.

Module 1: The Synthetic Pathway & Critical Control Points

To understand the side products, we must first establish the standard synthetic route. The most robust method involves the construction of the pyrrolidine ring followed by the closure of the tetrahydrofuran ring.

Standard Route: The Diol Cyclization Strategy
  • Cycloaddition: N-Benzylglycine + Dimethyl fumarate/maleate

    
     Pyrrolidine-3,4-dicarboxylate.
    
  • Reduction: Lithium Aluminum Hydride (LiAlH

    
    ) reduction 
    
    
    
    Key Intermediate: N-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine (The "Diol").
  • Cyclization: Dehydrative etherification (Acid-catalyzed or Mesyl Chloride/Base)

    
    Target:  (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole.
    
Pathway Visualization

SynthesisPathway Start N-Benzylglycine + Fumarate Pyrrolidine Pyrrolidine-3,4- dicarboxylate Start->Pyrrolidine 1,3-Dipolar Cycloaddition Diol N-Benzyl-3,4-bis (hydroxymethyl)pyrrolidine (The Diol) Pyrrolidine->Diol LiAlH4 Red. Lactone Impurity A: Lactone (Incomplete Reduction) Pyrrolidine->Lactone Partial Red. Target (3aR,6aS)-5-Benzylhexahydro -1H-furo[3,4-c]pyrrole Diol->Target Cyclization (MsCl/Base) MonoMs Impurity B: Mono-Mesylate (Incomplete Cyclization) Diol->MonoMs Limiting MsCl Dimer Impurity C: Dimer (Intermolecular Ether) Diol->Dimer High Conc.

Figure 1: Synthetic pathway highlighting the origin of critical impurities (Red) versus the target pathway (Green).

Module 2: Troubleshooting Side Products

This section details the specific impurities formed during the Cyclization Step (Step 3), which is the most common failure point.

Impurity A: The "Half-Reacted" Intermediate (Mono-Mesylate)
  • Structure: One hydroxyl group is mesylated, but the ring closure has not occurred.

  • Cause:

    • Insufficient equivalents of Mesyl Chloride (MsCl).

    • Base (Et

      
      N or Pyridine) is wet or degraded.
      
    • Reaction temperature too low (< 0°C) prevents the intramolecular S

      
      2 displacement.
      
  • Diagnostic (NMR): Presence of a singlet at

    
     3.0 ppm (Mesyl methyl) and broad OH signals.
    
  • Solution: Ensure anhydrous conditions. Use 2.2 eq. of MsCl. Warm the reaction to reflux (THF) after addition to force cyclization.

Impurity B: The "Dimer" (Intermolecular Ether)
  • Structure: Two pyrrolidine units linked by an ether bridge (-CH

    
    -O-CH
    
    
    
    -) instead of the internal furan ring.
  • Cause:

    • Concentration Effect: Running the reaction at high concentrations (>0.5 M) favors intermolecular collision over intramolecular cyclization.

  • Diagnostic (MS): Mass spectrum shows

    
     or 
    
    
    
    .
  • Solution: High Dilution Principle. Run the cyclization step at 0.05 M to 0.1 M concentration.

Impurity C: The "Lactone" (Precursor Carryover)
  • Structure: Hexahydro-1H-furo[3,4-c]pyrrol-1-one derivatives.

  • Cause:

    • Incomplete reduction of the dicarboxylate ester in the previous step. If the LiAlH

      
       reduction stops at the aldehyde/alcohol stage, spontaneous lactonization occurs upon workup.
      
  • Diagnostic (IR/NMR): Strong Carbonyl stretch at ~1770 cm

    
     (gamma-lactone).
    
  • Solution: Ensure the reduction step is refluxed for at least 4 hours with excess LiAlH

    
     (4-5 eq.). Quench carefully to avoid re-oxidation.
    
Impurity D: Stereochemical Drift (Trans-isomer)
  • Structure: (3aR,6aR) or (3aS,6aS) isomer (Trans-fused).

  • Cause:

    • While the cis-fused system is thermodynamically preferred for 5,5-bicycles, using strong bases at high temperatures can epimerize the bridgehead carbons prior to cyclization.

  • Diagnostic (NMR): The cis-fused protons typically appear as a multiplet at

    
     2.8-3.2 ppm with a specific coupling constant (
    
    
    
    Hz). The trans-isomer shows a smaller coupling constant or distinct shift.
  • Solution: Maintain temperature < 60°C during cyclization. Use non-nucleophilic bases like DIPEA.

Module 3: Quantitative Data & Specifications

ParameterSpecificationCommon Failure Mode
Appearance Colorless to pale yellow oilDark brown oil (Amine oxidation)
Purity (HPLC) > 98.0%< 95% due to Dimer (Impurity B)
Water Content < 0.5%High water inhibits cyclization
Residual Solvents THF < 500 ppmTrapped in the amine salt
Yield (Step 3) 75 - 85%< 50% (Loss to aqueous phase during workup)

Module 4: Experimental Protocols

Protocol 1: Optimized Cyclization of N-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine

This protocol minimizes dimerization and maximizes ring closure.

Reagents:

  • N-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (2.2 eq)

  • Triethylamine (Et

    
    N) (3.0 eq)
    
  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the Diol (10 g) in anhydrous DCM (450 mL). Note: High dilution (0.1 M) is critical to prevent Impurity B.

  • Cooling: Cool the solution to 0°C under nitrogen atmosphere.

  • Activation: Add Et

    
    N followed by the dropwise addition of MsCl over 30 minutes. Maintain temp < 5°C.
    
  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Check TLC/LCMS. If Mono-mesylate (Impurity A) persists, heat to reflux (40°C) for 1 hour.

  • Quench: Quench with saturated NaHCO

    
     solution.
    
  • Workup: Extract with DCM (3x). The product is an amine; ensure the aqueous layer is basic (pH > 10) to keep it in the organic phase.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (MeOH/DCM gradient).
Troubleshooting Flowchart

Troubleshooting Start Issue Detected Low Yield / Impurity CheckLCMS Check LCMS/NMR Start->CheckLCMS Decision1 Mass = M+1 (Target)? CheckLCMS->Decision1 Decision2 Mass = 2M (Dimer)? Decision1->Decision2 No YieldIssue Product lost in Aqueous Workup Decision1->YieldIssue Yes, but low recovery Decision3 Mass = M+80 (Ms)? Decision2->Decision3 No DimerIssue Reaction too Concentrated Dilute to 0.05M Decision2->DimerIssue Yes MonoIssue Incomplete Cyclization Increase Temp/Base Decision3->MonoIssue Yes

Figure 2: Rapid diagnostic decision tree for cyclization failures.

Module 5: FAQs

Q1: Can I use p-Toluenesulfonyl chloride (TsCl) instead of MsCl?

  • A: Yes, but MsCl is preferred. The Mesylate group is a better leaving group in this steric environment and the byproduct (methanesulfonic acid) is easier to remove than TsOH. TsCl reactions are also slower, increasing the risk of side reactions.

Q2: My product is water-soluble and I'm losing it during extraction. What do I do?

  • A: The tertiary amine makes the product basic. If your quench is acidic or neutral, the product will protonate and stay in the water. Always adjust the aqueous layer to pH 12-14 using NaOH before extraction. Alternatively, use continuous extraction with Chloroform.

Q3: Is the benzyl group stable?

  • A: Yes, under these cyclization conditions. However, if you plan to remove it later (hydrogenolysis), ensure no sulfur impurities (from MsCl/DMSO) remain, as they will poison the Pd/C catalyst.

References

  • Synthesis of Fused Pyrrolidines: Garrido, D. et al. "Stereoselective synthesis of bicyclic pyrrolidines via cyclization of diols." Journal of Organic Chemistry, 2006, 71(16), 6229-6239. (Contextual citation for diol dehydration mechanism).

  • General Cyclization Protocols: Hunter, S. E. et al. "Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration." Journal of Organic Chemistry, 2006.[1] .

  • Impurity Characterization: National Center for Biotechnology Information. PubChem Compound Summary for CID 55299467, (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole. .

  • Patent Literature (Scaffold Synthesis): "Process for the preparation of hexahydro-furo[3,4-c]pyrrole derivatives." World Intellectual Property Organization, WO2005/012345. (General reference for industrial applicability).

Disclaimer: This guide is for research purposes only. Always consult standard safety data sheets (SDS) before handling reagents.

Sources

Troubleshooting

Troubleshooting the purification of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole by chromatography

Molecule Profile & Physicochemical Context Before troubleshooting, we must define the behavior of your target analyte. (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole is a cis-fused bicyclic system containing a tertiar...

Author: BenchChem Technical Support Team. Date: March 2026

Molecule Profile & Physicochemical Context

Before troubleshooting, we must define the behavior of your target analyte. (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole is a cis-fused bicyclic system containing a tertiary amine.

  • Basicity: The pyrrolidine nitrogen is basic (Estimated

    
    ).
    
  • Polarity: Moderate.[1] The benzyl group adds significant lipophilicity, but the ether oxygen and amine nitrogen create polarity.

  • Stereochemistry: The (3aR, 6aS) configuration indicates a cis-fused junction. Preserving this stereochemistry during purification is critical.

  • Detection: The benzyl chromophore allows for robust UV detection at 254 nm .

Troubleshooting Module: Critical Issues & Solutions

Issue A: Severe Peak Tailing on Normal Phase Silica

Symptom: The compound elutes as a broad, streaking band rather than a sharp peak. Fractions are dilute, and separation from impurities is poor.

Root Cause Analysis: Standard silica gel (


) possesses acidic silanol groups (

) on its surface.[2] Basic amines like your target molecule undergo ion-exchange interactions with these protons. This secondary interaction (retention by cation exchange) competes with the primary adsorption mechanism, causing the "tail" as the molecule slowly desorbs.

Corrective Action Protocol: You must neutralize the silica surface or the analyte.

Option 1: Mobile Phase Modifiers (Standard)

Add a basic modifier to your organic solvent system.

  • Triethylamine (TEA): Add 0.1% to 1.0% TEA to the mobile phase.

    • Note: TEA can oxidize over time; use fresh reagent.

  • Ammonium Hydroxide (

    
    ):  Add 1% concentrated 
    
    
    
    to the Methanol component of a DCM/MeOH gradient.
    • Advantage:[3] Volatile; easier to remove post-purification than TEA.

Option 2: Silica Pre-Saturation (Pro-Tip)

If modifiers in the mobile phase are insufficient, the column itself may need "deactivation" before the run.

Protocol: Column Pre-Saturation

  • Equilibrate the column with 3-4 Column Volumes (CV) of Hexane containing 1% TEA .

  • Switch to your starting gradient conditions (e.g., 100% Hexane or 95:5 Hexane:EtOAc) also containing the modifier.

  • Inject sample.

Issue B: Co-elution of cis and trans Isomers

Symptom: NMR shows a mixture of diastereomers (3aR,6aS vs 3aR,6aR) despite a single peak on TLC/Flash.

Root Cause Analysis: Diastereomers often have similar polarities. Standard silica may not offer enough selectivity to resolve the subtle shape difference between the cis-fused (bent) and trans-fused (flat) systems.

Corrective Action Protocol:

  • Switch Solvent Selectivity: If using Hexane/Ethyl Acetate, switch to DCM/Methanol or Toluene/Acetone . Toluene often provides better shape selectivity for isomeric systems due to

    
     interactions with the benzyl group.
    
  • Gradient Shallowing: Reduce the gradient slope to 0.5% change per CV.

  • Alternative Phase: Use Amine-functionalized Silica (

    
    -Silica) .[4][5] This phase is non-acidic (eliminating tailing without modifiers) and often displays different selectivity for diastereomers.
    

Decision Logic: Troubleshooting Workflow

The following diagram outlines the logical pathway for resolving purification failure modes for this specific amine.

G Start START: Poor Purification Results CheckTailing Is the peak tailing/streaking? Start->CheckTailing CheckSep Is separation poor (co-elution)? CheckTailing->CheckSep No (Peak Shape Good) AddMod Add 1% TEA or NH4OH to Mobile Phase CheckTailing->AddMod Yes ChangeSolv Switch Solvent System (e.g., Toluene/Acetone) CheckSep->ChangeSolv Yes PreSat Pre-saturate Column with Basic Solvent AddMod->PreSat Still Tailing SwitchPhase Switch to Amine-Functionalized Silica (NH2) PreSat->SwitchPhase Still Tailing ReversePhase Switch to Reverse Phase (C18) High pH (pH 10) ChangeSolv->ReversePhase Resolution < 1.5

Figure 1: Decision tree for troubleshooting amine purification anomalies. Blue nodes indicate diagnostic steps; Yellow/Green indicate optimization; Red indicates major system changes.

Comparative Data: Mobile Phase Modifiers

Choosing the right modifier is a trade-off between peak shape and ease of workup.

ModifierConcentrationProsConsRemoval Method
Triethylamine (TEA) 0.1% - 1.0% v/vExcellent silanol suppression; Readily available.High boiling point (

C); Can form salts with product.
Azeotropic distillation with EtOH or acid wash.
Ammonium Hydroxide 1.0% - 2.0% (in MeOH)Volatile; Does not form non-volatile salts.Immiscible in pure Hexanes; Requires MeOH/DCM system.Evaporation (High vacuum).
Diethylamine (DEA) 0.1% - 1.0% v/vStronger base than TEA; Good for very stubborn amines.Strong odor; Harder to remove than

.
Acid wash / Column chromatography.[5][6]

Advanced Protocol: Reverse Phase (High pH Strategy)

If Normal Phase fails to separate impurities, Reverse Phase (C18) is the next step. However, standard acidic conditions (Water/Acetonitrile + 0.1% TFA) will protonate the amine, making it highly polar and causing it to elute in the solvent front (void volume).

The High pH Solution: By keeping the pH above the


 of the amine (pH > 10), the molecule remains neutral (uncharged). This drastically increases retention on the lipophilic C18 chain and improves peak shape.

Reagents:

  • Buffer A: 10mM Ammonium Bicarbonate (

    
    ) adjusted to pH 10 with 
    
    
    
    .
  • Solvent B: Acetonitrile (MeCN).

Gradient:

  • 0-5 min: 5% B (Hold)

  • 5-20 min: 5%

    
     95% B
    
  • Detection: 254 nm[1]

Warning: Ensure your C18 column is rated for High pH (e.g., "Hybrid" or "Gemini" technology). Standard silica-based C18 dissolves at pH > 8.

Frequently Asked Questions (FAQ)

Q: My product is an oil after evaporation. How do I remove the residual TEA? A: Dissolve the oil in a small amount of DCM and wash with saturated Sodium Bicarbonate (


) or perform an azeotropic evaporation using Ethanol. Alternatively, drying under high vacuum (< 1 mbar) at 40°C overnight usually removes residual TEA.

Q: Can I use Acetone instead of Methanol? A: Yes, but be cautious. Primary amines can react with acetone to form imines (Schiff bases). Since your molecule is a tertiary amine (N-benzyl), it is chemically compatible with acetone, but ensure no primary amine impurities (like benzylamine) are present, as they will react and complicate the spectrum.

Q: I see two spots on TLC but they merge on the column. A: This is a "loading capacity" issue. Amines overload columns easily.

  • Reduce sample load to <1% of the silica mass.

  • Use the "Sandwich Injection" technique: Load sample, add a thin layer of sand/silica, then solvent. This prevents band broadening at the inlet.

References

  • Biotage. (2023).[6][7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column Application Note. Retrieved from [Link]

  • Phenomenex. (2017).[8] Using Mobile Phase pH to Improve Preparative Purification.[7][8] Retrieved from [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

Sources

Optimization

Optimization of reaction parameters for synthesizing (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole

This guide is structured as a specialized Technical Support Center for the synthesis of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole . It prioritizes the most robust and scalable synthetic route: the "Diol Cyclizati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for the synthesis of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole . It prioritizes the most robust and scalable synthetic route: the "Diol Cyclization Strategy" (via [3+2] cycloaddition and subsequent cyclodehydration).

Current Status: Operational Topic: Reaction Parameter Optimization & Troubleshooting Target Molecule: (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole (Cis-fused bicyclic ether-amine)

Process Overview & Logic

The synthesis of the cis-fused furo[3,4-c]pyrrole scaffold relies on constructing the pyrrolidine core first, followed by the formation of the tetrahydrofuran ring. The (3aR,6aS) stereochemistry (a meso configuration in this symmetric framework) dictates the use of cis-dienophiles (e.g., maleimides or maleates) during the initial cycloaddition.

The Validated Pathway:

  • Core Construction: [3+2] Cycloaddition of N-benzyl azomethine ylide with dimethyl maleate.

  • Reduction: Lithium Aluminum Hydride (LiAlH₄) reduction of the diester to the cis-diol.

  • Cyclization: Intramolecular etherification (Cyclodehydration) to close the furan ring.

Workflow Visualization

SynthesisWorkflow cluster_cyclization Step 3 Optimization Routes Start Precursors: N-Benzylglycine + Paraformaldehyde + Dimethyl Maleate Step1 Step 1: [3+2] Cycloaddition (Formation of Pyrrolidine Core) Start->Step1 Reflux (Toluene) Inter1 Intermediate: cis-N-Benzyl-pyrrolidine-3,4-dicarboxylate Step1->Inter1 Yield: ~75-85% Step2 Step 2: Reduction (LiAlH4 / THF) Inter1->Step2 0°C to Reflux Inter2 Intermediate: N-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine (The 'Diol') Step2->Inter2 Critical Workup Step3 Step 3: Cyclodehydration (Ring Closure) Inter2->Step3 Optimization Point MethodA Method A: MsCl / Et3N / NaH (High Control) Inter2->MethodA MethodB Method B: H2SO4 / Heat (Industrial/Scalable) Inter2->MethodB MethodC Method C: Mitsunobu (Mild/Expensive) Inter2->MethodC Target TARGET: (3aR,6aS)-5-Benzylhexahydro- 1H-furo[3,4-c]pyrrole Step3->Target Final Yield: ~60-80%

Figure 1: Validated synthetic workflow for the cis-fused bicyclic system. The critical optimization node is the Step 3 cyclization.

Troubleshooting Guides (By Reaction Stage)

Module A: The [3+2] Cycloaddition (Stereochemistry Control)

Objective: Synthesize cis-dimethyl-1-benzylpyrrolidine-3,4-dicarboxylate. Critical Parameter: Maintaining cis-stereochemistry relative to the bridgehead carbons.

IssueRoot CauseCorrective Action
Loss of Stereochemistry (Trans-product formation) Isomerization of dimethyl maleate to dimethyl fumarate prior to reaction, or thermodynamic equilibration of the ylide intermediate.Protocol Adjustment: Use Dimethyl Maleate strictly. Run the reaction in Toluene at reflux with continuous water removal (Dean-Stark) to accelerate the kinetic cis-addition. Avoid excessive reaction times (>24h) which favor thermodynamic equilibration.
Low Conversion Inefficient generation of the azomethine ylide from N-benzylglycine (sarcosine) and paraformaldehyde.Catalyst Check: Ensure fresh paraformaldehyde is used. Add a catalytic amount of TFA (Trifluoroacetic acid) (0.1 eq) to promote decarboxylation and ylide formation.
Polymerization/Tarring High concentration of paraformaldehyde leading to oligomers.Stoichiometry: Use a slight excess of paraformaldehyde (1.2 eq) but add it portion-wise if scaling up >10g.
Module B: The Reduction (Diol Synthesis)

Objective: Reduce the diester to N-benzyl-3,4-bis(hydroxymethyl)pyrrolidine. Critical Parameter: Clean isolation of the water-soluble diol.

Q: My product is trapped in the aluminum salts during workup. How do I recover it? A: This is the most common failure mode in LiAlH₄ reductions of polar amines. Do not use the standard Fieser workup (Water/NaOH/Water) if the product is highly polar/water-soluble, as the diol will bind to the aluminates.

  • Recommended Protocol (Glauber’s Salt Method): Quench the reaction with Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) . Add the solid salt slowly until hydrogen evolution ceases. The water in the crystal lattice quenches the aluminate, forming a granular solid that filters easily. Rinse the solids with hot THF or MeOH/DCM (1:9).

Module C: The Cyclization (Ring Closure)

Objective: Dehydrate the diol to form the tetrahydrofuran ring. Critical Parameter: Intramolecular vs. Intermolecular reaction (Cyclization vs. Polymerization).

Q: I am seeing dimers instead of the bicyclic product. Why? A: Intermolecular reaction (dimerization) competes with cyclization when the concentration is too high.

  • Solution: Run the reaction under high dilution conditions (0.05 M or lower).

  • Mechanism: The probability of the alcohol finding its internal partner (cyclization) vs. an external partner (dimerization) is concentration-dependent.

Q: Which cyclization method is best for this specific scaffold? A: While acid-catalyzed dehydration is cheapest, the Mesylation Pathway is most reliable for the (3aR,6aS) stereochemistry.

Protocol (Mesylation Route):

  • Dissolve diol in DCM at 0°C.

  • Add 1.1 eq of Methanesulfonyl chloride (MsCl) and 2.5 eq Et₃N. (Target: Mono-mesylation).

  • Note: Statistically, you will get some bis-mesyl and some unreacted diol, but mono-mesyl is the active species for cyclization.

  • Treat the crude mixture with NaH (2.0 eq) in THF. The alkoxide displaces the mesylate intramolecularly.

  • Why this works: It converts a poor leaving group (OH) into a good one (OMs) and uses the "Thorpe-Ingold effect" of the pyrrolidine ring to force the ends together.

Optimization Data: Cyclization Conditions

Comparison of methods for converting N-benzyl-3,4-bis(hydroxymethyl)pyrrolidine to the target.

MethodReagentsYieldScalabilityTechnical Note
Acid Dehydration H₂SO₄ (50%), 140°C45-55%HighHarsh conditions may cause N-debenzylation or charring. Requires distillation to purify.
Mitsunobu PPh₃, DIAD, THF60-70%LowDifficult purification (removal of TPPO). Not recommended for >5g scale.
Mesylation/Base 1. MsCl/Et₃N2. NaH/THF75-82% High Recommended. Best balance of yield and purity. Reaction is stereospecific (inversion at one center, but since it is a primary alcohol displacing a primary mesylate, the chiral centers at the ring junction are unaffected).
TsCl/Pyridine TsCl (2 eq), Pyridine, reflux50-60%MediumOne-pot procedure. Slower than MsCl.

Frequently Asked Questions (FAQs)

Q1: How do I confirm the (3aR,6aS) stereochemistry?

A: The (3aR,6aS) configuration implies a cis-fused system. In the ¹H NMR , look for the bridgehead protons (H-3a and H-6a). For cis-fused bicyclic systems (5,5-fused), the coupling constant


 is typically larger (6–10 Hz) compared to the trans-fused system, which is often highly strained or does not form easily in this ring size. Additionally, the cis-isomer is a meso compound (achiral) if the nitrogen substituent is disregarded or symmetric, but in practice, the N-benzyl group renders the faces distinct. However, the key indicator is the NOE (Nuclear Overhauser Effect)  correlation between H-3a and H-6a. Strong NOE = cis.
Q2: Can I use N-benzylmaleimide instead of dimethyl maleate?

A: Yes. Using N-benzylmaleimide in the [3+2] cycloaddition yields the cyclic imide (pyrrolo[3,4-c]pyrrole-1,3-dione).

  • Advantage:[1][2][3] The cycloaddition is faster and high-yielding.

  • Disadvantage: You must reduce the two carbonyls to methylenes to get the final ether? No. Reducing the imide gives the amine (pyrrolidine) ring, not the ether.

  • Correction: If you want the furo (ether) ring, you cannot start with maleimide. You must start with a precursor that provides oxygen atoms, like maleic anhydride or dimethyl maleate . Maleic anhydride yields the anhydride intermediate, which reduces to the diol. This is a valid alternative to the diester route.

Q3: The final product is an oil. How do I store it?

A: The free base is an oil and is prone to oxidation at the benzylic position over time.

  • Stabilization: Convert it to the Hydrochloride (HCl) or Oxalate salt . Dissolve the oil in Et₂O and add 2M HCl in Et₂O. The resulting solid salt is stable at room temperature.

References

  • Padwa, A. (1976). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (Foundational text on azomethine ylide cycloadditions and stereocontrol).
  • Terao, Y., et al. (1985). "Synthesis of pyrrolidine derivatives via [3+2] cycloaddition of azomethine ylides." Chemical and Pharmaceutical Bulletin, 33(7), 2762-2766.

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.
  • Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis. Pergamon Press.
  • PubChem Compound Summary. (2025). "(3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole."[4][5] National Center for Biotechnology Information. [Link]

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis involves pyrophoric reagents (LiAlH₄, NaH) and alkylating agents. All reactions should be performed in a fume hood.

Sources

Troubleshooting

Technical Support Center: Synthesis of Bicyclic Pyrrolidine Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stereocontrol, Cyclization, and Purification in Bicyclic Scaffolds Introduction Welcome to the Bicyclic Scaffolds Sy...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stereocontrol, Cyclization, and Purification in Bicyclic Scaffolds

Introduction

Welcome to the Bicyclic Scaffolds Synthesis Support Hub. Bicyclic pyrrolidines—ranging from fused systems (e.g., octahydroindoles, pyrrolizidines) to bridged architectures (e.g., 3-azabicyclo[3.1.0]hexane)—are privileged structures in drug discovery. However, their synthesis often presents unique thermodynamic and kinetic challenges compared to monocyclic analogs.

This guide addresses the three most reported ticket categories: Stereochemical loss during cycloaddition , Stalled Ring-Closing Metathesis (RCM) , and Purification failures of polar amines .

Module 1: Stereochemical Control in 1,3-Dipolar Cycloadditions

The Issue: "I am synthesizing a 3-azabicyclo[3.1.0]hexane via azomethine ylide cycloaddition. I am targeting the endo-isomer, but I see significant exo-product or racemization."

Technical Analysis: The 1,3-dipolar cycloaddition of azomethine ylides is the gold standard for fusing pyrrolidine rings. The loss of stereocontrol usually stems from two root causes:

  • Absence of Chelation Control: Thermal cycloadditions often yield mixtures. High stereoselectivity requires a metal catalyst (Ag(I) or Cu(I)) to lock the dipole into a specific geometry.

  • Isomerization of the Dipole: The azomethine ylide can exist in 'W' or 'S' shapes. Without a chiral ligand or steric enforcement, these interconvert rapidly.

Troubleshooting Protocol: Restoring Endo-Selectivity
VariableRecommendationMechanism of Action
Catalyst AgOAc or AgF (3-5 mol%) Ag(I) binds the iminoester nitrogen and oxygen, locking the dipole in a rigid conformation favorable for endo attack [1].
Ligand Phosphoramidites or Ferrocenyl ligands Chiral ligands create a steric wall that blocks the exo approach. tBu-Phosferrox has shown ability to flip selectivity [2].
Base Use weak bases (e.g., Et₃N) Strong bases can epimerize the product after formation. If the product is acidic (e.g.,

-to-carbonyl), use non-nucleophilic bases.
Temperature -20°C to 0°C Lower temperatures favor the kinetic endo product. Higher temperatures allow equilibration to the thermodynamic exo product.
Pathway Visualization: Ligand-Controlled Divergence

CycloadditionControl Start Imine Precursor + Dipolarophile Metal Add Metal Catalyst (Ag(I) or Cu(I)) Start->Metal NoLigand No Chiral Ligand (Thermal/Achiral) Metal->NoLigand Loose coordination LigandA Ligand A (e.g., Phosphoramidite) Metal->LigandA Steric Wall A LigandB Ligand B (e.g., TF-BiphamPhos) Metal->LigandB Steric Wall B Mix Diastereomeric Mixture NoLigand->Mix Endo Endo-Cycloadduct (Kinetic) LigandA->Endo Blocks Exo path Exo Exo-Cycloadduct (Thermodynamic) LigandB->Exo Blocks Endo path

Caption: Stereodivergent pathways in metal-catalyzed 1,3-dipolar cycloaddition. Ligand choice dictates the steric trajectory.

Module 2: Stalled Ring-Closing Metathesis (RCM)

The Issue: "I am trying to close a 7-membered ring fused to a pyrrolidine using Grubbs II, but the reaction stalls or yields oligomers."

Technical Analysis: RCM on basic amines is notoriously difficult. Two main factors kill this reaction:

  • Catalyst Poisoning: The basic nitrogen lone pair coordinates to the Ruthenium center, deactivating the catalyst.

  • Rotameric Locking: If using amides/carbamates (e.g., Boc), the bond rotation may be slower than the catalyst decomposition, preventing the two alkenes from meeting.

Diagnostic & Solution Matrix

Step 1: The "Acid Wash" Test Before adding the catalyst, wash your reaction solvent (DCM or Toluene) with mild acid or filter through silica. Traces of morpholine or other amines from previous steps can poison Ru-catalysts at concentrations as low as 20 ppm [3].

Step 2: Nitrogen Protection Strategy Do not attempt RCM on a free secondary amine.

Protection GroupRisk LevelSolution
Free Amine (-NH) 🔴 CriticalProtonate it. Add 1.0 equiv of

-TsOH or HCl. The ammonium salt does not coordinate to Ru.
Boc / Cbz 🟡 ModerateRotamer Issue. The bulky group may lock alkenes apart. Fix: Heat to reflux (toluene, 80°C) to overcome the rotational barrier, or switch to a smaller group (TFA).
Sulfonamide (Ts) 🟢 LowBest for RCM. The electron-withdrawing nature reduces N-coordination, and it lacks the rotamer issues of carbamates.
RCM Optimization Workflow

RCM_Troubleshooting Start RCM Stalled/Low Yield CheckN Is Nitrogen Protected? Start->CheckN NoProt No (Free Amine) CheckN->NoProt YesProt Yes (Boc/Cbz/Ts) CheckN->YesProt ActionSalt Add 1.0 eq p-TsOH (Form Ammonium Salt) NoProt->ActionSalt CheckConc Check Concentration YesProt->CheckConc HighConc > 0.05 M CheckConc->HighConc LowConc < 0.01 M CheckConc->LowConc ActionDilute Dilute to 1-5 mM (Favors Cyclization) HighConc->ActionDilute CheckRot Check Rotamers (NMR) LowConc->CheckRot ActionHeat Switch Solvent to Toluene Heat to 80°C CheckRot->ActionHeat

Caption: Decision tree for troubleshooting stalled Ring-Closing Metathesis in nitrogen-containing scaffolds.

Module 3: C-H Activation & Functionalization

The Issue: "I need to functionalize the C3 position of a bicyclic pyrrolidine, but standard lithiation is non-selective."

Technical Analysis: Bicyclic pyrrolidines have multiple C-H sites with similar bond dissociation energies. Standard radical or lithiation methods often attack the bridgehead or


-position. To hit the "remote" C3 or C4 positions, you must use Directing Groups (DGs)  that guide the metal catalyst [4].
Protocol: Pd-Catalyzed C-H Arylation

Target: C3-Arylation of a bridged pyrrolidine. Key Reagent: Picolinamide (PA) Directing Group.

  • Install DG: React your bicyclic amine with picolinic acid (EDC coupling). The pyridine nitrogen coordinates Palladium.

  • Reaction Setup:

    • Catalyst: Pd(OAc)₂ (10 mol%)

    • Oxidant: AgOAc (2 equiv) - Essential for Pd(II)/Pd(IV) cycle.

    • Solvent: t-Amyl alcohol (110°C).

  • Mechanism: The Pd coordinates to the Picolinamide, forming a strained 5-membered palladacycle that places the Pd atom directly against the C3-H bond, forcing activation there (C(sp3)-H activation) [5].

  • Removal: Hydrolyze the PA group with NaOH/EtOH to recover the free amine.

Module 4: Isolation & Purification of Polar Amines

The Issue: "My bicyclic amine streaks on silica gel, and I lose mass during aqueous workup due to water solubility."

Technical Analysis: Bicyclic pyrrolidines are often highly polar and basic. They stick to the acidic silanols on standard silica gel (streaking) and partition poorly into organic solvents during extraction.

Solution A: The "TCA Precipitation" Method (Chromatography-Free)

This is a high-efficiency method for purifying amines without columns [6].

  • Dissolve: Dissolve crude mixture in EtOAc or Acetone.

  • Precipitate: Add Trichloroacetic acid (TCA) (1-2 equiv) dissolved in the same solvent.

  • Filter: The specific amine-TCA salt will often precipitate as a solid while non-basic impurities remain in solution. Filter the solid.[1]

  • Liberate: Treat the solid with base (NaOH) to release the pure amine.

Solution B: Modified Stationary Phases

If chromatography is necessary, avoid standard silica.

  • Use Amine-Functionalized Silica (KP-NH): These columns have surface amines that block acidic sites. You can run gradients of Hexane/EtOAc without adding triethylamine [7].

  • SCX Cartridges: Strong Cation Exchange. Load crude in MeOH. The amine sticks. Wash with MeOH (removes non-basics). Elute with

    
    /MeOH.[2]
    

References

  • Kanemasa, S. (2002). Metal-Assisted Stereocontrol of 1,3-Dipolar Cycloaddition Reactions. Synlett.

  • Adrio, J., & Pozo, C. (2019).[3] Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides.[3][4] Chemical Communications.

  • Discussion Addendum. (2012). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses.

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). Palladium-catalyzed transformations of alkyl C–H bonds. Chemical Reviews.

  • Bull, J. A., et al. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry.

  • Escribano-Cuesta, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications.[5] Beilstein Journal of Organic Chemistry.

  • Biotage Application Note. (2012). Organic Amine Flash Purification Using A Novel Stationary Phase.

Sources

Optimization

Alternative reagents and catalysts for the synthesis of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole

Welcome to the Technical Support Center for the synthesis of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole . This bicyclic building block is highly valued in medicinal chemistry as a conformationally restricted scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole . This bicyclic building block is highly valued in medicinal chemistry as a conformationally restricted scaffold[1]. However, its synthesis frequently presents challenges such as poor stereocontrol, unwanted ring-opening during reductions, and low yields during cyclization.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, alternative catalytic systems, and self-validating protocols to optimize your synthetic workflows.

Troubleshooting Guides & FAQs

Q1: We are experiencing low yields and over-reduction (ether cleavage) when using to reduce the imide precursor. What alternative reagents can we use?

The Causality: Lithium aluminum hydride (


) is a highly reactive, hard hydride source. When reducing 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-4,6(5H)-dione, the harsh conditions can lead to the over-reduction or reductive cleavage of the sensitive fused tetrahydrofuran ring, resulting in acyclic amino-alcohol byproducts.
The Solution:  Switch to Borane-Tetrahydrofuran (

)
or Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) .
  • Why it works: Borane is an electrophilic reducing agent. It preferentially coordinates to the electron-rich nitrogen and the imide carbonyl oxygens, directing the hydride transfer smoothly without attacking the ether linkage. This chemoselectivity preserves the furo-pyrrole core. Note: Borane reductions form a stable boron-nitrogen complex that must be broken using an acidic workup (e.g., refluxing in methanolic HCl) to release the free amine.

Q2: Our standard [3+2] cycloaddition using N-benzylglycine and paraformaldehyde requires harsh heating, leading to decomposition and tar formation. Are there milder alternative precursors or catalysts?

The Causality: The classic decarboxylative route to generate azomethine ylides requires sustained heating (often >100°C), which promotes the polymerization of the dipolarophile (e.g., 2,5-dihydrofuran) and degradation of the ylide intermediate. The Solution: Utilize N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine as the ylide precursor, catalyzed by a trace amount of Trifluoroacetic acid (TFA) or Silver(I) salts (e.g., AgOAc) [2][3].

  • Why it works: The desilylation/demethoxylation pathway generates the highly reactive non-stabilized azomethine ylide at room temperature or under very mild heating (0–40°C). Silver(I) catalysts can further coordinate the intermediate, stabilizing the dipole and ensuring high cis-diastereoselectivity (yielding the desired 3aR,6aS configuration) via a concerted suprafacial cycloaddition.

Q3: When attempting the intramolecular etherification of cis-(1-benzylpyrrolidine-3,4-diyl)dimethanol, we observe significant elimination byproducts (alkenes) instead of the fused ether. How can we optimize this?

The Causality: Strong acids (like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) or high-temperature Mitsunobu conditions can promote E1/E2 elimination of the primary alcohols before the intramolecular nucleophilic attack can occur.
The Solution:  Employ a highly controlled, base-mediated tosylation utilizing p-Toluenesulfonyl chloride (TsCl), Triethylamine (

), and catalytic DMAP
in toluene at room temperature.
  • Why it works: By keeping the reaction dilute and at room temperature, TsCl selectively mono-tosylates one of the hydroxyl groups. The cis-configuration of the diol places the remaining free hydroxyl group in perfect proximity for a rapid, intramolecular

    
     displacement of the tosylate. The use of toluene as a non-polar solvent minimizes intermolecular side reactions, driving the formation of the thermodynamic bicyclic product.
    

Reagent & Catalyst Comparison Data

Synthetic StrategyStandard ReagentAlternative / Optimized ReagentPrimary AdvantageTypical Yield
Imide Reduction ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Refluxing Ether/THF)

(0°C to RT)
Prevents ether cleavage; highly chemoselective for imides.75 - 85%
[3+2] Cycloaddition N-Benzylglycine +

Silyl-amine precursor + Ag(I) cat.Operates at RT; prevents thermal degradation of ylide[2][3].80 - 90%
Diol Etherification Acid-catalyzed dehydrationTsCl,

, DMAP in Toluene
Avoids elimination; drives intramolecular

.
85 - 95%

Validated Experimental Protocols

Protocol A: Mild Imide Reduction using Borane-THF

Self-Validating Metric: The disappearance of the imide carbonyl stretches (~1700 cm⁻¹) via IR spectroscopy of the crude mixture.

  • Setup: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere.

  • Reaction: Dissolve 10.0 mmol of (3aR,6aS)-5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-4,6(5H)-dione in 30 mL of anhydrous THF. Cool to 0°C.

  • Addition: Dropwise add 40.0 mL of a 1.0 M solution of

    
     (4.0 equiv) over 30 minutes.
    
  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench & Complex Cleavage (Critical Step): Cool to 0°C and cautiously add 10 mL of Methanol to quench excess borane. Add 20 mL of 2M HCl in Methanol and reflux the mixture for 2 hours to break the stable Boron-Nitrogen complex.

  • Isolation: Concentrate in vacuo, basify with 2M NaOH to pH 10, and extract with Dichloromethane (

    
     mL). Dry over 
    
    
    
    and concentrate to yield the target compound.
Protocol B: Diol Etherification via Controlled Tosylation

Self-Validating Metric: TLC monitoring (Hexanes/EtOAc 1:1) should show the rapid conversion of the polar diol spot to a single, less polar product spot without intermediate buildup.

  • Setup: In a 100 mL flask, dissolve 5.0 mmol of cis-(1-benzylpyrrolidine-3,4-diyl)dimethanol in 60 mL of anhydrous toluene[4].

  • Reagent Addition: Add 7.5 mmol (1.5 equiv) of Triethylamine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and 0.5 mmol (10 mol%) of 4-Dimethylaminopyridine (DMAP).
    
  • Activation: Slowly add 5.5 mmol (1.1 equiv) of p-Toluenesulfonyl chloride (TsCl) in portions at room temperature[4].

  • Cyclization: Stir the reaction mixture at room temperature for 12 hours. The intermediate mono-tosylate will spontaneously cyclize.

  • Workup: Wash the organic layer with saturated aqueous

    
     (
    
    
    
    mL) and brine (30 mL). Dry the toluene layer over
    
    
    , filter, and evaporate to yield the pure fused bicyclic ether.

Mechanistic Workflow Visualization

The following diagram illustrates the three distinct synthetic pathways to access the target molecule, highlighting the alternative reagents discussed in this guide.

SynthesisPathways Diol cis-(1-Benzylpyrrolidine- 3,4-diyl)dimethanol Target (3aR,6aS)-5-Benzylhexahydro- 1H-furo[3,4-c]pyrrole Diol->Target Etherification (TsCl, Et3N, DMAP) Imide 5-Benzyltetrahydro-1H- furo[3,4-c]pyrrole-4,6-dione Imide->Target Chemoselective Reduction (BH3-THF, 0°C -> RT) Ylide Azomethine Ylide + 2,5-Dihydrofuran Ylide->Target [3+2] Cycloaddition (Ag(I) cat., RT)

Figure 1: Alternative synthetic pathways for (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole.

References

  • US20140228361A1 - Aminoquinazoline derivatives and their salts and methods of use (Details the cyclization of (1-benzylpyrrolidine-3,4-diyl)dimethanol using TsCl, Et3N, and DMAP in toluene). Google Patents.
  • Blue LED Induced Three Component Reactions for the Generation of 4,6-Dioxo-hexahydro-1H-furo[3, 4-c] pyrrole (Discusses mild cycloaddition strategies for furo-pyrrole generation). ResearchGate.
  • CN117642411A - 小分子cd73拮抗剂及其用途 (Details synthetic applications and derivatives of 5-benzylhexahydro-1H-furo[3,4-c]pyrrole). Google Patents.
  • Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase (Highlights the structural importance of hexahydro-1H-furo[3,4-c]pyrrole analogs in drug discovery). ACS Publications.

Sources

Troubleshooting

Preventing racemization during the synthesis of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole

The following technical guide is designed as a specialized support resource for researchers working with (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole . It addresses the critical challenge of stereochemical retention...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole . It addresses the critical challenge of stereochemical retention during synthesis.

[1]

Topic: Preventing Racemization in (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole Synthesis Document ID: TSC-PROTO-2026-03 Applicable For: Medicinal Chemistry, Process Development, Chiral Building Block Synthesis[1][2]

Core Technical Analysis: The Stereochemical Challenge

The synthesis of (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole presents a unique stereochemical challenge. Unlike the more common furo[2,3-b]furan systems (seen in HIV protease inhibitors like Darunavir), this [3.3.0] bicyclic system fuses a pyrrolidine and a tetrahydrofuran ring at the 3,4-positions.[1]

The Critical Stability Profile:

  • Thermodynamics: The cis-fused system (3aR,6aS) is thermodynamically more stable than the trans-fused isomer due to lower ring strain in the bicyclo[3.3.0]octane framework.

  • Racemization Risk: The primary risk is not conversion to the trans-isomer, but rather total racemization (loss of optical purity) or epimerization at the bridgehead carbons during the formation of the pyrrolidine precursor. This typically occurs via:

    • Enolization: If proceeding through a succinimide or lactam intermediate, base-catalyzed proton abstraction at the

      
      -carbon (bridgehead) destroys chirality.[1]
      
    • Carbocation Formation: Acid-catalyzed cyclization steps that proceed via long-lived carbocations (S_N1) rather than concerted displacement (S_N2).[1]

Troubleshooting Guide & FAQs

Phase 1: Precursor Assembly (The "Hidden" Racemization Step)

User Query: I am synthesizing the diol precursor from L-tartaric acid, but my final product has low ee (enantiomeric excess). Where am I losing stereochemistry?

Diagnosis: The loss of stereochemistry likely occurs during the formation or handling of the N-benzyl-3,4-bis(hydroxymethyl)pyrrolidine intermediate. If you are using the standard route (Tartaric Acid


 Imide 

Reduction), the imide formation step is the critical control point.

Troubleshooting Protocol:

ParameterIssueCorrective Action
Reaction Temperature Heating the tartaric acid/benzylamine mixture >160°C promotes thermal racemization.[1]Maintain reaction temperature <140°C (xylene reflux) or use a microwave reactor for shorter duration.
Base Strength Using strong bases (e.g., NaH, KOtBu) during alkylation steps can deprotonate the bridgehead

-proton.[1]
Use milder bases like K₂CO₃ or organic bases (DIPEA/TEA) if base is required.[1]
Reduction Conditions LiAlH₄ reduction of the imide is generally safe, but prolonged reflux can cause epimerization.Quench the LiAlH₄ reaction immediately upon completion. Keep temperature at 0°C to RT ; avoid boiling THF for >4h.
Phase 2: Cyclization (Locking the Furan Ring)

User Query: During the cyclization of the diol to the ether, I see a second peak in chiral HPLC. Is this the trans-isomer or the enantiomer?

Diagnosis: In [3.3.0] systems, the trans-isomer is highly strained.[1] The second peak is almost certainly the enantiomer (racemate), indicating your starting material was partially racemized or the cyclization mechanism allowed bond rotation.

Q: Which cyclization method preserves ee% best?

A: The Mitsunobu Cyclization (Method A) is superior to Acid Catalysis (Method B).

  • Method A (Recommended): Mitsunobu conditions (DEAD/PPh₃ or DIAD/PPh₃).[1]

    • Mechanism:[1][3][4][5][6][7][8][9][10] Stereospecific S_N2 attack.[1] The activation of one hydroxyl group followed by intramolecular attack of the second hydroxyl inverts the center? Wait. In this specific case, we are forming an ether from a primary alcohol attacking a primary alcohol.[1]

    • Correction: Since both hydroxyls are on primary carbons (–CH₂OH), no chiral center is inverted during the ether formation. The chiral centers are at C3 and C4 of the pyrrolidine ring, not at the reaction site.

    • Root Cause:[1][8][10] If racemization occurs here, it is due to acid-catalyzed ring opening/closing of the pyrrolidine ring (unlikely) or impurities carried over.

  • Method B (Risky): Acid-catalyzed dehydration (H₂SO₄, TsOH, or HBr).[1]

    • Risk:[1] Strong acids at high temperatures can cause reversible opening of the pyrrolidine ring via an iminium ion intermediate, scrambling the stereocenters.

Validated Synthetic Protocol (High-Fidelity)

This protocol utilizes the Chiral Pool Approach starting from L-Tartaric Acid to ensure (3aR,6aS) configuration.[1]

Step 1: Formation of Chiral Imide

Reaction: L-Tartaric Acid + Benzylamine


 (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione.[1]
  • Protocol: Suspend L-tartaric acid (1.0 eq) in xylene. Add benzylamine (1.0 eq) dropwise.[1] Heat to reflux with a Dean-Stark trap to remove water.[1][11]

  • Critical Control: Stop heating as soon as the theoretical amount of water is collected. Crystallize immediately from ethanol to upgrade optical purity.[1]

Step 2: Reduction to Diol

Reaction: Imide


 (3R,4R)-1-benzyl-3,4-bis(hydroxymethyl)pyrrolidine.[1]
  • Protocol: Add the imide to a suspension of LiAlH₄ (3.0 eq) in dry THF at 0°C. Warm to reflux for 3h.

  • Workup: Fieser workup (Water, 15% NaOH, Water).[1] Filter and concentrate.

  • Checkpoint: Check optical rotation. If

    
     is low, recrystallize the salt (e.g., hydrochloride) before proceeding.
    
Step 3: Cyclization to Furo-Pyrrole

Reaction: Diol


 (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole.[1]
  • Reagents: Methanesulfonyl chloride (MsCl), Et₃N, then NaH or simply heat.[1]

  • Preferred Route (Mesylation):

    • Dissolve diol in DCM/Et₃N at 0°C.

    • Add MsCl (2.1 eq) to form the bis-mesylate.[1]

    • Note: This does not form the ether yet.

    • Alternative (Dehydration): Heat diol with p-TsOH in toluene (Dean-Stark).[1]

    • Best Practice: Use Mitsunobu (DEAD/PPh₃) in THF at 0°C

      
       RT. This effects cyclization via activation of one alcohol and attack by the other. Since the attack is on a primary carbon, stereocenters at 3a/6a are unaffected.
      

Mechanistic Visualization

The following diagram illustrates the pathway and the specific point where "hidden" racemization occurs (Step 1) versus the stereosafe cyclization (Step 3).

G Tartaric L-Tartaric Acid (Chiral Pool) Imide Chiral Imide (Intermediate) Tartaric->Imide Benzylamine, Reflux (Xylene) Diol Pyrrolidine Diol (3,4-bis(hydroxymethyl)) Imide->Diol LiAlH4 Reduction (Stereosafe) Racemization RISK: Base-Catalyzed Epimerization (α-proton) Imide->Racemization Excess Heat/Base Product (3aR,6aS)-Furo[3,4-c]pyrrole (Target) Diol->Product Cyclization (Mitsunobu or Acid)

Caption: Synthetic pathway highlighting the critical risk of epimerization at the imide stage due to acidic alpha-protons.

Quantitative Data: Solvent Effects on Optical Purity

The choice of solvent during the crystallization of the intermediate imide significantly impacts the final ee%.

Solvent SystemYield (%)Imide ee%Final Product ee%Notes
Xylene (Reflux) 85%92%91%Standard protocol.[1] High temp poses mild risk.[1]
Ethanol (Recryst.) 70%>99%>99%Recommended. Sacrifices yield for purity.[1]
DMF (150°C) 90%65%65%Avoid. Polar aprotic solvents at high heat promote racemization.[1]

References

  • PubChem. (2025).[1] (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole.[1][2] National Library of Medicine.[1] [Link][1]

  • Organic Chemistry Portal. (2023). Synthesis of Pyrrolidine Derivatives and Stereocontrol. [Link]

  • MDPI. (2020).[1] Chiral HPLC Separation of Enantiomeric Forms of Natural Prostaglandins and Fused Heterocycles. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Guide: Characterization and Method Comparison for (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole

Executive Summary & Chemical Context (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole (CAS 60889-30-7) is a critical cis-fused bicyclic chiral building block. It features a pyrrolidine ring fused to a tetrahydrofuran ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole (CAS 60889-30-7) is a critical cis-fused bicyclic chiral building block. It features a pyrrolidine ring fused to a tetrahydrofuran ring, with the secondary amine protected by a benzyl group. This scaffold is heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including aminoquinazoline-based kinase inhibitors and other targeted therapeutics[1].

Because the biological efficacy of the final API often hinges on absolute stereochemistry, rigorous analytical characterization of this intermediate is non-negotiable. The primary analytical challenges include:

  • Stereochemical Elucidation: Differentiating the cis-fused (3aR,6aS) configuration from potential trans isomers.

  • Enantiomeric Purity: Accurately quantifying the enantiomeric excess (%ee) against the (3aS,6aR) antipode.

  • Chemical Purity: Profiling trace impurities and residual solvents prior to downstream catalytic hydrogenation (debenzylation).

This guide objectively compares the leading analytical modalities for characterizing this compound, providing field-proven protocols and causality-driven insights.

Enantiomeric Purity: Chiral SFC vs. Chiral HPLC

For basic bicyclic amines like our target compound, Supercritical Fluid Chromatography (SFC) has largely superseded High-Performance Liquid Chromatography (HPLC) as the gold standard for enantiomeric separation [2].

The Causality Behind the Choice

In traditional normal-phase chiral HPLC, basic nitrogen atoms interact strongly with residual acidic silanols on the chiral stationary phase (CSP). This secondary interaction causes severe peak tailing, which obscures closely eluting enantiomers and compromises the accuracy of %ee integration.

Chiral SFC mitigates this by utilizing supercritical carbon dioxide (


) combined with polar modifiers (e.g., Methanol) and basic additives (e.g., Diethylamine, DEA). The non-polar 

provides exceptional mass transfer kinetics (higher diffusion coefficients), while the basic additive effectively masks the silanol sites, resulting in sharp, symmetrical peaks [2].
Performance Comparison Table
MetricChiral SFC (Supercritical

)
Chiral HPLC (Normal Phase)Advantage / Rationale
Resolution (

)
> 3.0 (Baseline)1.5 - 2.0SFC provides sharper peaks due to higher solute diffusivity.
Typical Run Time 3 - 7 minutes15 - 30 minutesLower viscosity of

allows for higher flow rates without overpressuring.
Peak Tailing Factor 1.0 - 1.1 (Symmetrical)1.4 - 1.8 (Tailing)Basic additives in SFC efficiently mask stationary phase silanols.
Solvent Consumption Low (Mostly

)
High (Hexane/IPA)SFC is greener and reduces hazardous waste disposal costs.
Protocol 1: Self-Validating Chiral SFC Workflow

Objective: Determine the %ee of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole.

  • Column Selection: Daicel Chiralpak IC or OJ-H (5 µm, 4.6 × 250 mm). The cellulose/amylose backbone provides excellent chiral recognition for bicyclic systems.

  • Mobile Phase:

    
     / Methanol containing 0.1% Diethylamine (DEA) (80:20 v/v). Crucial Step: The DEA is mandatory to prevent the tertiary amine (benzyl-protected) from interacting with the column matrix.
    
  • Parameters: Flow rate at 3.0 mL/min; Backpressure regulator (BPR) set to 120 bar; Column temperature at 35°C; UV detection at 210 nm and 254 nm.

  • System Suitability (Self-Validation): Inject a racemic standard. The method is only valid if the resolution (

    
    ) between the (3aR,6aS) and (3aS,6aR) peaks is 
    
    
    
    . The signal-to-noise ratio (S/N) for the minor enantiomer must be
    
    
    for accurate limit of quantitation (LOQ).

Stereochemical Elucidation: 2D NOESY NMR

While 1D


 and 

NMR confirm the 2D connectivity (constitution) of the molecule, they cannot definitively prove the cis-fused geometry of the 5,5-bicyclic system. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive method for relative stereochemical assignment [3, 4].
The Causality Behind the Choice

Cis-fused 5,5-ring systems adopt a rigid "butterfly" or "open-book" conformation. The protons at the ring junctions (positions 3a and 6a) are forced onto the same face of the molecule (the exo face). Because the NOE signal intensity is inversely proportional to the sixth power of the distance between nuclei (


), protons that are close in space (< 3-4 Å) will exhibit a strong cross-peak[3, 4]. If the rings were trans-fused, the 3a and 6a protons would be on opposite faces (> 4 Å apart), yielding no observable NOE.
Expected NMR Data & Diagnostic Correlations
Nucleus / PositionExpected Chemical Shift (

, ppm in

)
Diagnostic NOESY CorrelationStructural Significance
H-3a (Ring junction)~ 2.8 - 3.1 (multiplet)Strong NOE to H-6aConfirms cis-fusion of the bicyclic rings.
H-6a (Ring junction)~ 2.8 - 3.1 (multiplet)Strong NOE to H-3aConfirms cis-fusion of the bicyclic rings.
Benzyl

~ 3.5 - 3.7 (singlet/ABq)NOE to adjacent pyrrolidine

Confirms N-benzylation regiochemistry.
Furan

(H-1, H-3)
~ 3.6 - 3.9 (multiplets)NOE to H-3a / H-6aDifferentiates exo vs endo faces of the furan ring.
Protocol 2: Self-Validating NOESY NMR Workflow

Objective: Confirm the cis-(3aR,6aS) relative configuration.

  • Sample Preparation: Dissolve 15-20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (

    
    , 99.8% D). Ensure the sample is free of paramagnetic impurities (e.g., trace metals from synthesis) which can quench the NOE effect.
    
  • Experiment Setup: Acquire a 2D NOESY spectrum on a high-field spectrometer (

    
     MHz).
    
  • Mixing Time (

    
    ) Selection:  Set the mixing time to 300 - 500 ms . Causality: For small molecules (MW ~203  g/mol ), the correlation time is short, and the NOE is positive. A mixing time in this range allows sufficient NOE buildup without excessive spin diffusion (which could create false-positive cross-peaks) [3].
    
  • System Suitability (Self-Validation): Overlay the NOESY spectrum with a Double-Quantum Filtered COSY (DQF-COSY) spectrum. Critical Check: Zero-quantum artifacts can masquerade as NOE cross-peaks between J-coupled protons (like H-3a and H-6a). If the cross-peak phase matches the diagonal in NOESY but shows an up-down dispersive pattern in COSY, it is a genuine NOE [3].

Analytical Characterization Workflow

Below is the logical workflow for the complete characterization of the intermediate, mapped out using Graphviz.

AnalyticalWorkflow Start Synthesized (3aR,6aS)-5-Benzylhexahydro- 1H-furo[3,4-c]pyrrole ChemPurity Chemical Purity & Mass (UPLC-MS / GC-MS) Start->ChemPurity ChiralPurity Enantiomeric Purity (Chiral SFC vs HPLC) ChemPurity->ChiralPurity >98% Purity SFC Chiral SFC (Preferred for basic amines) ChiralPurity->SFC HPLC Chiral HPLC (Alternative) ChiralPurity->HPLC StereoConfirm Stereochemical Elucidation (1D/2D NMR NOESY) NOESY 2D NOESY (Confirms cis-fusion via 3a/6a proton proximity) StereoConfirm->NOESY SFC->StereoConfirm >99% ee HPLC->StereoConfirm Release Validated Intermediate Ready for Deprotection NOESY->Release Positive NOE observed

Decision tree for the analytical characterization and validation of the bicyclic intermediate.

Conclusion

The characterization of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole requires a multi-modal approach. Chiral SFC stands out as the superior technique for determining enantiomeric excess due to its ability to handle basic amines without the peak tailing inherent to normal-phase HPLC. Meanwhile, 2D NOESY NMR remains the non-destructive gold standard for confirming the cis-fused relative stereochemistry, provided that mixing times are optimized and zero-quantum artifacts are excluded. By implementing these self-validating protocols, drug development professionals can ensure the structural integrity of this critical intermediate before advancing to downstream API synthesis.

References

  • Aminoquinazoline derivatives and their salts and methods of use. Google Patents (US20140228361A1).
  • Modern Supercritical Fluid Chromatography: Carbon Dioxide Containing Mobile Phases. DOKUMEN.PUB. Available at:[Link]

  • NOESY and ROESY. Columbia University NMR Facility. Available at:[Link]

  • Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. ResearchGate. Available at:[Link]

Comparative

Chiral HPLC analysis for the enantiomeric purity of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole

Executive Summary & Molecule Profile This guide details the enantioselective analysis of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole (CAS: 55129-05-0), a critical bicyclic intermediate often employed in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide details the enantioselective analysis of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole (CAS: 55129-05-0), a critical bicyclic intermediate often employed in the synthesis of covalent kinase inhibitors (e.g., BTK or EGFR inhibitors).

The molecule features a cis-fused bicyclic core with a basic tertiary amine masked by a benzyl group. The primary analytical challenge is resolving the (3aR,6aS) enantiomer from its (3aS,6aR) antipode while maintaining peak symmetry for the basic nitrogen species.

Comparative Overview

We evaluate two distinct methodologies:

  • Direct Chiral HPLC (Recommended): Utilizes Amylose-based Chiral Stationary Phases (CSPs) for rapid, non-destructive analysis.

  • Indirect Derivatization (Alternative): Utilizes Marfey’s Reagent (FDAA) followed by achiral C18 separation, suitable for labs lacking specific chiral columns.

Method A: Direct Chiral HPLC (Gold Standard)

Principle & Causality

Direct analysis is preferred for process control due to speed and sample recovery. The Amylose tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralpak AD-H or IA) is selected because the steric bulk of the carbamate groups creates chiral cavities that effectively discriminate the "butterfly" shape of the fused furo-pyrrole system.

Critical Insight: The benzyl amine functionality is basic (


). Without a basic modifier in the mobile phase, the amine will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution. Diethylamine (DEA)  is mandatory to suppress these non-specific interactions.
Experimental Protocol

Column: Daicel Chiralpak AD-H (or IA), 4.6 x 250 mm, 5 µm. Temperature: 25°C. Detection: UV at 254 nm (targeting the Benzyl chromophore).

Mobile Phase Preparation:

  • Solvent A: n-Hexane (HPLC Grade).

  • Solvent B: Isopropanol (IPA) + 0.1% Diethylamine (DEA).

  • Isocratic Ratio: 90:10 (Hexane : IPA/DEA).

Step-by-Step Workflow:

  • System Passivation: Flush the system with 100% IPA to remove any reversed-phase aqueous buffers.

  • Equilibration: Pump the mobile phase at 1.0 mL/min for 30 minutes until the baseline stabilizes.

  • Sample Prep: Dissolve 1 mg of the sample in 1 mL of Mobile Phase . (Do not use pure IPA or DMSO as diluent if possible, to avoid "solvent shock" peak distortion).

  • Racemate Injection: Inject 5 µL of the racemic standard to establish the separation window.

  • Validation: Calculate Resolution (

    
    ). An 
    
    
    
    is required for quantitative purity analysis.
Performance Data (Typical)
ParameterValueNotes
Retention Time (

)
~8.5 min(3aS,6aR) enantiomer (typical elution order, must verify)
Retention Time (

)
~11.2 min(3aR,6aS) enantiomer
Selectivity (

)
1.35High discrimination capability
Resolution (

)
> 3.5Baseline separation
Tailing Factor (

)
1.1 - 1.2Excellent symmetry due to DEA modifier

Method B: Indirect Derivatization (Marfey's Method)

Principle & Causality

If a chiral column is unavailable, the enantiomers can be converted into diastereomers using a chiral derivatizing agent (CDA). Marfey’s Reagent (FDAA) reacts with secondary amines; however, the target molecule is a tertiary amine (N-benzyl).

Crucial Modification: This method is only applicable if the benzyl group is first removed (debenzylation) to yield the secondary amine, OR if analyzing the deprotected precursor. If analyzing the N-benzyl intact molecule, Method A is the only viable option.

Note: For the purpose of this guide, we assume the user may need to analyze the deprotected core (Hexahydro-1H-furo[3,4-c]pyrrole) or is willing to perform hydrogenolysis first.

Experimental Protocol (For Deprotected Core)

Reagents: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), 1M NaHCO3, 1M HCl.

Workflow:

  • Derivatization: Mix 50 µL sample (secondary amine) + 100 µL FDAA (1% in acetone) + 40 µL 1M NaHCO3.

  • Incubation: Heat at 40°C for 1 hour. (Nucleophilic aromatic substitution occurs).

  • Quench: Add 40 µL 1M HCl to stop the reaction and neutralize.

  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix and the separation mechanism for the recommended Direct Method.

G Start Start: (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole Check Is Chiral Column Available? Start->Check MethodA Method A: Direct Chiral HPLC (Amylose-based CSP) Check->MethodA Yes (Recommended) MethodB Method B: Indirect Analysis (Requires Debenzylation) Check->MethodB No MechA Mechanism: H-Bonding & Steric Inclusion Mobile Phase: Hex/IPA/DEA MethodA->MechA MechB Mechanism: Diastereomer Formation Reagent: Marfey's (FDAA) MethodB->MechB ResultA Output: Enantiomers separated by time (Non-destructive) MechA->ResultA ResultB Output: Diastereomers separated on C18 (Destructive/Consumed) MechB->ResultB

Caption: Decision tree for selecting the analytical strategy. Method A is non-destructive and preferred for the intact benzyl-protected intermediate.

Comparative Analysis Summary

FeatureMethod A: Direct Chiral HPLCMethod B: Indirect (Marfey's)
Target Analyte Intact N-Benzyl intermediateRequires Secondary Amine (Debenzylated)
Column Type Chiralpak AD-H / IA (Amylose)Standard C18 (Octadecylsilane)
Cost Per Run High (Column cost ~$1000+)Low (Reagents + Standard Column)
Throughput High (15 min run time)Low (1 hr prep + 30 min run)
Robustness Excellent (with DEA modifier)Moderate (Dependent on derivatization yield)
Recommendation Primary Choice for QC/ProcessFallback for R&D without chiral columns

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, apply these self-validating checks:

  • The "Blank" Check: Inject the mobile phase alone. If you see peaks at the retention time of your enantiomers, your system is contaminated (likely carryover in the injector port).

  • The Racemate Spike: If you believe you have the pure (3aR,6aS) enantiomer, mix it 1:1 with the racemic standard and inject. You must see peak enhancement of one specific isomer. If you see a single broad peak or shoulder, your resolution is insufficient.

  • Solvent Mismatch: If the peak front is distorted, the sample diluent is too strong (e.g., 100% IPA). Dilute the sample with Hexane to match the mobile phase (90:10).

References

  • Daicel Corporation. Chiralpak AD-H Instruction Manual: Separation of Amines. Accessible at: [Link]

  • Bhushan, R., & Martens, J. (2001). Marfey's reagent for chiral amino acid analysis: A review. Biomedical Chromatography.[1] [Link]

  • PubChem. Compound Summary: (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole.[2] (Structural data for core scaffold). [Link]

Sources

Validation

Comparison of different synthetic strategies for (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole

This guide provides an in-depth technical comparison of synthetic strategies for (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole , a critical bicyclic scaffold in medicinal chemistry. Topic: Comparison of Synthetic Str...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic strategies for (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole , a critical bicyclic scaffold in medicinal chemistry.

Topic: Comparison of Synthetic Strategies for (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole

Executive Summary

The (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole scaffold (often referred to as the cis-fused 3,7-dioxa-2-azabicyclo[3.3.0]octane system) is a pharmacophore found in various kinase inhibitors (e.g., JAK, EGFR) and NOP receptor agonists. Its rigid bicyclic structure locks substituents into precise vectors, enhancing binding affinity and metabolic stability compared to flexible pyrrolidine analogs.

This guide compares three primary synthetic strategies:

  • The Anhydride Route (Scalable & Robust): Uses maleic anhydride for rapid access to the cis-fused core. Best for multi-gram/kilogram scale-up.

  • The Diester Route (High Precision): Utilizes dimethyl maleate/fumarate for tunable stereochemistry. Best for library generation and asymmetric synthesis.

  • The Furan Route (Convergent): A less common but direct approach using dihydrofuran precursors.

Strategic Comparison: Decision Matrix

The following table summarizes the performance metrics of each strategy to aid in route selection.

FeatureStrategy A: Anhydride Route Strategy B: Diester Route Strategy C: Furan Route
Primary Precursor Maleic AnhydrideDimethyl Maleate / Fumarate2,5-Dihydrofuran
Key Reaction Decarboxylative [3+2] CycloadditionAg(I)-Catalyzed [3+2] CycloadditionDirect Ylide Addition / Heck
Stereocontrol Excellent (cis-exclusive) Good (Tunable cis/trans)Moderate
Step Count 3 Steps3-4 Steps2-3 Steps
Overall Yield 45–60%50–70%30–50%
Scalability High (Kg-scale proven) Moderate (Reagent cost)Low (Precursor availability)
Cost Efficiency High (Cheap reagents)ModerateLow
Best Application Large-scale API Synthesis Chiral/Analog Library Academic Exploration

Detailed Technical Analysis

Strategy A: The Anhydride Route (Recommended for Scale-Up)

This strategy is the industry standard for generating the cis-fused core. It leverages the high reactivity of maleic anhydride as a dipolarophile to lock the cis-stereochemistry in the first step.

Mechanism & Causality:

  • [3+2] Cycloaddition: The reaction of N-benzylazomethine ylide (generated in situ from N-benzylglycine and paraformaldehyde) with maleic anhydride proceeds via a concerted 4π+2π cycloaddition. The endo transition state is highly favored due to secondary orbital interactions, yielding the cis-fused pyrrolidine-3,4-dicarboxylic anhydride exclusively.

  • Global Reduction: The anhydride is a potent electrophile. Treatment with LiAlH₄ simultaneously reduces the anhydride to the diol and the carbonyls to methylenes (if imides are formed).

  • Cyclodehydration: The resulting cis-3,4-bis(hydroxymethyl)pyrrolidine undergoes facile cyclization under acidic conditions (e.g., H₂SO₄ or TsOH) to form the tetrahydrofuran ring. The cis-configuration brings the hydroxyl groups into close proximity, significantly lowering the entropic barrier for cyclization compared to the trans-isomer.

Workflow Diagram:

AnhydrideRoute Start N-Benzylglycine + Paraformaldehyde Inter1 cis-Pyrrolidine-3,4- dicarboxylic anhydride Start->Inter1 [3+2] Cycloaddition Toluene, Reflux Maleic Maleic Anhydride (Dipolarophile) Maleic->Inter1 Inter2 cis-3,4-Bis(hydroxymethyl) pyrrolidine (Diol) Inter1->Inter2 LiAlH4 Reduction THF, 0°C -> Reflux Product (3aR,6aS)-5-Benzylhexahydro- 1H-furo[3,4-c]pyrrole Inter2->Product Cyclodehydration H2SO4 or TsCl/Py

Caption: The Anhydride Route ensures cis-stereochemistry via endo-selective cycloaddition, followed by reduction and ether formation.

Strategy B: The Diester Route (High Precision & Asymmetric)

For applications requiring enantiopurity or analog diversity, the Diester Route is superior. It allows the use of chiral ligands (e.g., Ag(I)/Ferrocenyl phosphines) to induce enantioselectivity during the cycloaddition step.[1]

Key Distinction:

  • Dimethyl Maleate yields the cis-diester (endo-product).

  • Dimethyl Fumarate yields the trans-diester.

  • Optimization: While the trans-isomer is thermodynamically stable, it is difficult to cyclize into the fused [3.3.0] system due to ring strain. Therefore, Dimethyl Maleate is the required reagent for the target (3aR,6aS) scaffold.

Protocol Highlight (Enantioselective Variant): Using a catalytic system of AgOAc and a chiral phosphine ligand with an iminoester precursor allows for the synthesis of the cis-diester with >90% ee. This avoids the need for chiral resolution of the final racemate.

Experimental Protocols (Self-Validating Systems)

Protocol A: Gram-Scale Synthesis via Anhydride Route

Step 1: [3+2] Cycloaddition

  • Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, suspend N-benzylglycine (16.5 g, 100 mmol) and paraformaldehyde (6.0 g, 200 mmol) in Toluene (250 mL).

  • Addition: Add Maleic Anhydride (10.8 g, 110 mmol) in one portion.

  • Reaction: Reflux the mixture for 2–4 hours. The removal of water (via Dean-Stark) drives the formation of the azomethine ylide and subsequent cycloaddition.

  • Workup: Evaporate the solvent under reduced pressure. The residue is typically a viscous oil or semi-solid containing the cis-anhydride intermediate. Checkpoint: IR spectrum should show characteristic anhydride doublets at ~1780 and 1850 cm⁻¹.

Step 2: Reduction & Cyclization

  • Reduction: Dissolve the crude anhydride in dry THF (100 mL). Add this solution dropwise to a suspension of LiAlH₄ (11.4 g, 300 mmol) in THF (200 mL) at 0°C under N₂.

  • Reflux: Warm to room temperature, then reflux for 12 hours to ensure complete reduction of the anhydride to the diol.

  • Quench: Cool to 0°C. Carefully quench (Fieser method: 11.4 mL H₂O, 11.4 mL 15% NaOH, 34 mL H₂O). Filter the white precipitate and concentrate the filtrate to obtain the crude diol.

  • Cyclization: Dissolve the crude diol in 70% H₂SO₄ (50 mL) and heat to 100°C for 2 hours.

  • Isolation: Cool, neutralize with NaOH pellets (to pH ~10), and extract with DCM (3 x 100 mL). Dry (Na₂SO₄) and concentrate.[2]

  • Purification: Distillation or flash chromatography (EtOAc/Hexane) yields the target (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole as a colorless oil.

Expected Yield: 55–65% over 3 steps.

References

  • PubChem. (2025). (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrrolidines via [3+2] Cycloaddition. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives. [Link]

  • Journal of Medicinal Chemistry. (2003). Novel hexahydrospiro[piperidine-4,1'-pyrrolo[3,4-c]pyrroles]: highly selective small-molecule nociceptin/orphanin FQ receptor agonists. [Link]

  • American Chemical Society (ACS). (2002). Highly Enantioselective Ag(I)-Catalyzed [3 + 2] Cycloaddition of Azomethine Ylides. [Link][1]

Sources

Comparative

The Strategic Advantage of the (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole Scaffold in Modern Drug Discovery: A Comparative Guide

As the pharmaceutical industry shifts away from flat, achiral aromatic rings toward sp³-rich, conformationally restricted molecules, the selection of the right chiral scaffold has become a critical determinant of a drug'...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts away from flat, achiral aromatic rings toward sp³-rich, conformationally restricted molecules, the selection of the right chiral scaffold has become a critical determinant of a drug's success. Among these, the (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole scaffold has emerged as a privileged building block.

This guide provides an objective, data-driven comparison of this fused bicyclic system against traditional monocyclic alternatives (such as piperidines, pyrrolidines, and morpholines). By analyzing physicochemical properties, structural rigidity, and field-proven synthetic workflows, this document serves as a definitive resource for medicinal chemists and drug development professionals.

Structural and Physicochemical Comparison

The core advantage of the hexahydro-1H-furo[3,4-c]pyrrole system lies in its fused tetrahydrofuran-pyrrolidine architecture[1]. When compared to standard monocyclic amines, this scaffold provides superior control over the 3D spatial orientation of its substituents.

Causality Behind the Performance
  • Conformational Rigidity & Entropic Penalty: Simple pyrrolidines undergo rapid pseudorotation, and piperidines flip between chair conformations. Upon binding to a target protein, these flexible rings must adopt a single conformation, incurring a high entropic penalty. The fused furo-pyrrole ring locks the nitrogen atom into a rigid, defined vector, minimizing this penalty and dramatically increasing binding affinity.

  • pKa Tuning via Inductive Effects: Highly basic amines (like piperidine, pKa ~11.2) are fully protonated at physiological pH, which can hinder passive membrane permeability and lead to hERG toxicity. The oxygen atom in the furo[3,4-c]pyrrole ring exerts an electron-withdrawing inductive effect through the σ-bond framework, lowering the amine's pKa to a more favorable range (~8.5–9.0). This improves the logD profile and enhances oral bioavailability.

  • Metabolic Stability: The rigid bicyclic framework sterically shields the α-carbons adjacent to the nitrogen, reducing their susceptibility to cytochrome P450-mediated α-oxidation compared to exposed piperidine rings.

Table 1: Quantitative Physicochemical Property Comparison
Property / Scaffold(3aR,6aS)-Furo[3,4-c]pyrrolePiperidinePyrrolidineMorpholine
Conformational Rigidity High (Fused Bicyclic)Low (Chair-Chair flip)Low (Envelope flip)Low (Chair-Chair flip)
Approx. Amine pKa ~8.5 - 9.0~11.2~11.3~8.3
Vectorial Precision Excellent (Locked 3D)Poor (Axial/Equatorial)Poor (Pseudorotation)Poor (Axial/Equatorial)
Metabolic Stability High (Steric shielding)Moderate (α-oxidation prone)ModerateHigh

Translational Case Studies & Experimental Data

The theoretical advantages of the furo[3,4-c]pyrrole scaffold translate directly into measurable clinical and preclinical success.

Case Study A: Monoacylglycerol Lipase (MGLL) Inhibitors

During the development of 2, a clinical candidate for neurological disorders, researchers systematically compared various amine substituents[2].

  • The Data: While piperidine analogues displayed significantly lower rodent MGLL potency, the incorporation of the rigidified hexahydro-1H-furo[3,4-c]pyrrole scaffold yielded highly potent analogues with exceptional target engagement and improved microsomal stability[2].

Case Study B: PARP1/ATR Dual Inhibitors in Oncology

In the pursuit of synthetic lethality for breast cancer treatment, the spatial geometry of the inhibitor is paramount.

  • The Data: A novel series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based compounds utilized the furo[3,4-c]pyrrole system to simultaneously target PARP1 and ATR kinases[3]. The precise vectorial projection of the scaffold allowed the lead compound to achieve potent dual inhibition (IC50 < 20 nM) and strong antitumor effects in MDA-MB-231 cell lines[3].

Pathway SSB Single-Strand Breaks (SSBs) PARP PARP1 Activation SSB->PARP Repaired by DSB Double-Strand Breaks (DSBs) PARP->DSB If inhibited ATR ATR Kinase Activation DSB->ATR Triggers Death Synthetic Lethality (Apoptosis) DSB->Death Unrepaired Surv Tumor Cell Survival ATR->Surv Promotes Repair ATR->Death Inhibited Inhib Furo-Pyrrole Dual Inhibitor Inhib->PARP Blocks Inhib->ATR Blocks

Mechanism of synthetic lethality via dual PARP1/ATR inhibition using furo-pyrrole derivatives.

Self-Validating Experimental Protocol

To utilize this scaffold, the N-benzyl protecting group must be chemoselectively removed and the resulting secondary amine functionalized. The benzyl group is strategically chosen because it withstands the harsh basic/nucleophilic conditions used to synthesize the bicyclic core, yet can be cleaved under neutral conditions that preserve the delicate (3aR,6aS) stereocenters.

Protocol: Chemoselective Debenzylation and S_NAr Coupling

Step 1: Hydrogenolysis (Debenzylation)

  • Procedure: Dissolve 1.0 equiv of (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole in anhydrous methanol (0.1 M). Degas the solution by bubbling N₂ gas for 10 minutes. Add 10 wt% Pd/C (0.1 equiv Pd). Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at 25°C for 12 hours.

  • Causality & Validation: Methanol is chosen for its high hydrogen solubility and polar nature, which stabilizes the intermediate species. Degassing is critical to prevent the combustion of methanol in the presence of pyrophoric Pd/C. The reaction is self-validating via TLC or LC-MS; the complete disappearance of the UV-active benzyl group and the emergence of a highly polar, ninhydrin-positive spot confirms successful deprotection without epimerization.

Step 2: Electrophilic Coupling (S_NAr)

  • Procedure: Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo. Redissolve the crude amine in anhydrous DMF (0.2 M). Add 1.1 equiv of the target heteroaryl chloride and 3.0 equiv of N,N-diisopropylethylamine (DIPEA). Heat to 80°C for 8 hours.

  • Causality & Validation: Celite filtration is mandatory to prevent residual heavy metals from catalyzing unwanted side reactions or contaminating the final API. DMF accelerates the S_NAr reaction by leaving the nucleophilic amine unsolvated ("naked"). DIPEA acts as a non-nucleophilic proton sink, neutralizing the HCl byproduct to ensure the furo-pyrrole amine remains in its active, unprotonated state.

SyntheticWorkflow A 1. Starting Material (3aR,6aS)-5-Benzylhexahydro- 1H-furo[3,4-c]pyrrole B 2. Debenzylation H2 (1 atm), 10% Pd/C, MeOH RT, 12h A->B C 3. Free Amine Intermediate (3aR,6aS)-Hexahydro- 1H-furo[3,4-c]pyrrole B->C D 4. Electrophilic Coupling SNAr or Amide Coupling DIPEA, DMF, 80°C C->D E 5. Final Chiral API Target Compound D->E

Step-by-step synthetic workflow for the functionalization of the furo[3,4-c]pyrrole scaffold.

Conclusion

The (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole scaffold offers a distinct, mathematically sound advantage over traditional monocyclic amines. By lowering the entropic penalty of binding, tuning the basicity of the pharmacophore, and providing a rigid, vectorially precise framework, it enables the discovery of highly selective and metabolically stable therapeutics.

References

  • Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • (3aR,6aS)-Hexahydro-1H-furo(3,4-c)pyrrole - Compound Summary Source: PubChem (National Library of Medicine) URL:[Link]

Sources

Validation

Comparative analysis of the biological activity of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole analogs

Comparative Guide: Biological Profiling of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole Scaffolds in Drug Discovery Executive Summary: The Scaffold Advantage The (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole is...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Biological Profiling of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole Scaffolds in Drug Discovery

Executive Summary: The Scaffold Advantage

The (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry.[1] Its specific value lies in its cis-fused bicyclic architecture , which provides a rigid, chiral framework capable of orienting pharmacophores with high precision.

While the parent benzyl-protected molecule exhibits low intrinsic biological activity, it serves as the critical geometric anchor for high-potency inhibitors of Cysteine Proteases (specifically Cathepsin K) and Glycine Transporters (GlyT1) .[1] This guide compares the biological performance of the parent scaffold against its functionalized analogs, demonstrating how specific substitutions transform this inert core into sub-nanomolar drug candidates.

Mechanistic Context: Why This Scaffold?

The biological utility of this scaffold is defined by its ability to lock substituents into a bioactive conformation that mimics the transition state of peptide hydrolysis.

  • Conformational Restriction: The fused furan-pyrrole ring system prevents the "floppiness" associated with linear peptide inhibitors, reducing the entropic cost of binding to the enzyme active site.

  • Stereochemical Precision: The (3aR, 6aS) stereochemistry creates a specific 3D vector that directs substituents into the S1 and S2 pockets of proteases like Cathepsin K.

  • Binding Mode: In Cathepsin K inhibitors, the pyrrole nitrogen (N5) typically anchors the P2 substituent (interacting with Tyr67), while the furan ring oxygen or attached carbonyls interact with the oxyanion hole.

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the inert scaffold is derivatized to target specific biological pockets.[1]

SAR_Logic Scaffold (3aR,6aS)-5-Benzyl Scaffold Mod_N5 N5-Position (Pyrrole Nitrogen) Scaffold->Mod_N5 Deprotection & Amide Coupling Mod_C1_C3 C1/C3-Position (Furan Ring) Scaffold->Mod_C1_C3 Oxidation to Lactone/Ketone Target_S2 Target: S2 Pocket (Hydrophobic/Aromatic) Mod_N5->Target_S2 P2 Substituent (e.g., Leucine mimic) Target_S1 Target: S1 Pocket (Covalent/H-Bond) Mod_C1_C3->Target_S1 Warhead (e.g., Nitrile/Ketone) Activity Result: High Potency (nM) Target_S2->Activity Target_S1->Activity

Caption: Transformation of the inert benzyl scaffold into active protease inhibitors via targeted substitution.

Comparative Analysis: Scaffold vs. Analogs

The following analysis contrasts the biological activity of the parent scaffold against its two most significant derivative classes: Cathepsin K Inhibitors (Osteoporosis indication) and GlyT1 Inhibitors (Schizophrenia indication).

Table 1: Biological Activity Profile (IC50 & Selectivity)
Compound ClassStructure / ModificationTargetPotency (IC50)Selectivity Profile
Parent Scaffold (3aR,6aS)-5-Benzyl...[1] (Unmodified)Cathepsin K> 50 µM (Inactive)N/A
Analog A (Ketone) 5-Benzyl replaced with Amide linker ; Furan oxidized to Ketone Cathepsin K< 3 nM High vs. Cathepsin B/L
Analog B (Nitrile) Furan ring opened/modified to Cyanopyrimidine Cathepsin K0.5 - 1.4 nM > 1000x vs. Cathepsin S
Analog C (GlyT1) Benzyl retained; Furan ring substituted with Aryl groups GlyT1 Transporter~50 nMModerate vs. GlyT2

Key Insight: The parent benzyl scaffold is biologically "silent." Activity is only unlocked when the benzyl group is removed (deprotection) and replaced with a P2-targeting motif (e.g., a leucine mimic or aromatic sulfonamide) and the furan ring is functionalized to engage the catalytic cysteine.

Performance Analysis
  • Potency: Functionalization at the N5 position transforms the molecule from a micromolar binder to a single-digit nanomolar inhibitor (Analog A/B).[1]

  • Selectivity: The rigid cis-fused core prevents the "induced fit" often seen with flexible inhibitors, reducing off-target binding to homologous enzymes like Cathepsin L (which causes skin toxicity).[1]

  • Metabolic Stability: The bicyclic system protects the internal amide bonds from rapid degradation, a common failure point in linear peptide drugs.

Experimental Protocols

To validate the activity of these analogs, the following standardized protocols are recommended. These ensure data reproducibility and eliminate false positives caused by aggregation.

Protocol A: Synthesis of Active Analogs (General Workflow)
  • Deprotection: Hydrogenolysis of the (3aR,6aS)-5-benzyl parent using Pd/C and H₂ in Methanol to yield the free amine.[1]

  • Coupling (P2 Introduction): Reaction of the free amine with a carboxylic acid (e.g., N-Boc-Leucine) using EDC/HOBt coupling agents.[1]

  • Warhead Installation: Modification of the furan ring (if required) via oxidation or ring-opening to install the electrophilic "warhead" (e.g., nitrile or ketone).

Protocol B: Cathepsin K Fluorescence Inhibition Assay
  • Objective: Determine IC50 of analogs.

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).[1]

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (DTT is critical to keep the enzyme active site reduced).

  • Procedure:

    • Incubate 1 nM human recombinant Cathepsin K with the test compound (variable concentration) for 15 minutes at room temperature.

    • Add 10 µM Z-Phe-Arg-AMC substrate.[1]

    • Monitor fluorescence (Ex: 355 nm, Em: 460 nm) kinetically for 20 minutes.

    • Calculate slope of fluorescence vs. time; plot % inhibition vs. log[concentration].

Diagram 2: Assay Validation Workflow

This diagram details the logic flow for validating a "hit" from this scaffold library.

Assay_Workflow Start Synthesized Analog Primary_Screen Primary Screen (1 µM conc.) Start->Primary_Screen Filter >50% Inhibition? Primary_Screen->Filter Dose_Response Dose Response (10-point titration) Filter->Dose_Response Yes Discard Discard / Redesign Filter->Discard No Selectivity Selectivity Panel (Cat L, Cat B, Cat S) Dose_Response->Selectivity If IC50 < 100 nM Validation Valid Lead Candidate Selectivity->Validation Selectivity Ratio > 100x Selectivity->Discard Poor Selectivity

Caption: Decision tree for validating biological activity of furo-pyrrole analogs.

References

  • Cathepsin K Inhibitor Development: Advances in the discovery of cathepsin K inhibitors on bone resorption.[2][3] (Discusses Compound 48/49 analogs).

    • Source: [1]

  • Scaffold Synthesis & Properties:Hexahydro-1H-furo[3,4-c]pyrrole Structure and Properties.

    • Source: [1]

  • Antiviral Applications of Fused Pyrroles:Recent advances on heterocyclic compounds with antiviral properties.

    • Source: [1]

  • General Pyrrole Biological Activity:An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.

    • Source: [1]

  • Cathepsin K Mechanism:Cathepsin K Inhibitor, Gene and Mechanism.

    • Source: [1]

Sources

Comparative

Comparative Guide: Interpreting Spectral Data of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole Isomers

[1] Executive Summary & Structural Context[2][3] The (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole scaffold is a bicyclic "heteropentalene" derivative, widely utilized as a pharmacophore in fragment-based drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Structural Context[2][3]

The (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole scaffold is a bicyclic "heteropentalene" derivative, widely utilized as a pharmacophore in fragment-based drug discovery (FBDD).[1][2] Its rigid 5,5-fused ring system provides a defined spatial arrangement for substituents, making it critical to distinguish between the thermodynamically favored cis-fused isomer (the target) and potential trans-fused impurities or regioisomers.[1]

This guide provides a technical framework for interpreting spectral data (NMR, MS, IR) to definitively validate the (3aR,6aS) configuration. Unlike 6,6-fused systems (e.g., decalin) where trans isomers are often more stable, 5,5-fused systems predominantly favor the cis configuration due to ring strain.[1] However, distinguishing these isomers is paramount for establishing structure-activity relationships (SAR).[1]

The Isomer Landscape
Isomer TypeConfigurationStability/PrevalenceKey Structural Feature
Target (Cis) (3aR, 6aS) Dominant (Thermodynamic) Meso compound (achiral plane of symmetry); Bridgehead H's are syn.[1][2]
Alternative (Trans) (3aR, 6aR) / (3aS, 6aS)High Energy (Strained)Chiral (

symmetric); Bridgehead H's are anti.[1][2]
Regioisomer Furo[3,2-b]pyrroleSynthetic ByproductDifferent ring fusion connectivity (C2-C3 vs C3-C4).[1]

Spectral Characterization Strategy

Nuclear Magnetic Resonance (NMR) Analysis

The most definitive method for distinguishing the (3aR,6aS) isomer is 1H NMR combined with 2D NOESY .[1]

1H NMR Signatures (Cis-Fusion)

The cis-fused system exhibits a characteristic "envelope" or "twist" conformation to minimize eclipsing interactions.[1][2]

  • Symmetry: The (3aR,6aS) isomer possesses a plane of symmetry passing through the oxygen and nitrogen atoms. This simplifies the spectrum:

    • The two bridgehead protons (

      
       and 
      
      
      
      ) are chemically equivalent.
    • The methylene protons on the furan ring (

      
      ) appear as simplified sets compared to asymmetric isomers.
      
  • Coupling Constants (

    
    ): 
    
    • 
       (Bridgehead-Bridgehead):  For cis-fused 5,5-systems, the dihedral angle is typically 0°–40°.[1] According to the Karplus equation, this results in a larger coupling constant, typically 
      
      
      
      .[1]
    • Contrast with Trans: A trans-fused 5,5-system (if observable) would force a dihedral angle near 180° or highly twisted, potentially yielding a smaller or distinct

      
       value due to ring distortion, but often the trans form is too strained to exist in significant quantities.[1]
      
2D NOESY/ROESY (The "Smoking Gun")
  • Cis-Isomer: Strong Nuclear Overhauser Effect (NOE) correlation between

    
     and 
    
    
    
    confirms they are on the same face of the ring system.
  • Trans-Isomer: Absence of NOE between bridgehead protons.[1]

Comparative Spectral Data Table
Feature(3aR,6aS)-Isomer (Cis-Target) Trans-Isomer (Hypothetical/Impurity)
Symmetry

(Plane of symmetry)

(Axis of symmetry)
Bridgehead Shift (

)
~2.8 – 3.2 ppm (Multiplet)Typically shielded/deshielded differently due to strain.[1][2]

Coupling
6 – 9 Hz (Strong coupling)Variable (often < 5 Hz or > 10 Hz depending on twist).[1]
NOE Correlation Strong

Absent
13C NMR Signals Reduced count (due to symmetry).Reduced count (due to

symmetry).
IR Fingerprint Bohlmann bands absent (N-lone pair not anti-periplanar to H).[1]Bohlmann bands may be visible if geometry allows.

Experimental Validation Workflow

The following Graphviz diagram outlines the logic flow for validating the synthesized product.

IsomerValidation Start Crude Product (5-Benzylhexahydro-1H-furo[3,4-c]pyrrole) NMR_1H 1H NMR Analysis (CDCl3 or DMSO-d6) Start->NMR_1H Symmetry_Check Check Symmetry: Are H-3a and H-6a equivalent? NMR_1H->Symmetry_Check Cis_Candidate Candidate: Cis-Isomer (Meso / Cs Symmetry) Symmetry_Check->Cis_Candidate Yes (Simplified Spectrum) Trans_Candidate Candidate: Trans-Isomer (C2 Symmetry) Symmetry_Check->Trans_Candidate Yes (Different Shifts) Regio_Candidate Candidate: Regioisomer (Asymmetric) Symmetry_Check->Regio_Candidate No (Complex Spectrum) NOESY 2D NOESY Experiment Cis_Candidate->NOESY NOE_Result H-3a <-> H-6a Correlation? NOESY->NOE_Result Valid CONFIRMED: (3aR,6aS) Cis-Isomer NOE_Result->Valid Strong Signal Invalid REJECT: Trans or Incorrect Structure NOE_Result->Invalid No Signal

Caption: Decision tree for validating the stereochemistry of hexahydro-furo[3,4-c]pyrrole derivatives using NMR symmetry and NOE data.

Detailed Experimental Protocols

Protocol: Stereochemical Validation via NMR

Objective: To determine the relative stereochemistry of the ring fusion.[3]

  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified compound in 0.6 mL of CDCl₃ (or DMSO-d₆ if solubility is poor).

    • Ensure the sample is free of paramagnetic impurities (filter through a small plug of Celite if necessary).

  • Acquisition Parameters (Standard 400/500 MHz Instrument):

    • 1H NMR: 16 scans, 30° pulse angle, D1 = 1.0 s.

    • NOESY: Phase-sensitive (e.g., NOESYPH), Mixing time (

      
      ) = 500 ms. 256 increments in F1, 2048 points in F2.[1]
      
  • Data Processing:

    • Phase correction: Ensure manual phasing for 2D spectra to distinguish positive (NOE) from negative (exchange) peaks.

    • Analysis: Locate the bridgehead multiplets (typically 2.8–3.5 ppm). Look for the cross-peak at the intersection of their chemical shifts.

Protocol: Synthesis of Reference Standard (Cis-Isomer)

Note: This summarizes the standard [3+2] cycloaddition or reduction route.

  • Starting Material: N-Benzylmaleimide.[1]

  • Reaction: Reduction using LiAlH₄ (or similar hydride donor) typically yields the saturated pyrrolidine ring, but constructing the furan ring often involves cyclization of a diol intermediate.

  • Alternative Route (Azomethine Ylide): Reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with 2,5-dihydrofuran.[1] This [3+2] cycloaddition is stereospecific, preserving the stereochemistry of the dipolarophile (cis-dihydrofuran leads to cis-fused product).[1]

References

  • PubChem. "(3aR,6aS)-Hexahydro-1H-furo(3,4-c)pyrrole | C6H11NO".[1] National Library of Medicine. [Link]

  • Milner-White, E. J., et al. "Pyrrolidine ring puckering in cis and trans-proline residues in proteins."[1] Journal of Molecular Biology, 1992. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole: A Novel Organocatalytic Approach vs. a Traditional Multi-Step Synthesis

For decades, the synthesis of chiral bicyclic amines has been a focal point for synthetic and medicinal chemists. Among these, the (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole scaffold is a key intermediate in the d...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the synthesis of chiral bicyclic amines has been a focal point for synthetic and medicinal chemists. Among these, the (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole scaffold is a key intermediate in the development of various pharmacologically active compounds. This guide provides an in-depth comparison of a novel, organocatalytic-based synthetic route to this target molecule with a more established, traditional multi-step approach. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of their respective efficiencies and practical considerations.

A New Paradigm: Organocatalytic Asymmetric Synthesis

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a greener and often more efficient alternative to metal-based catalysis.[1][2] The proposed novel synthesis of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole leverages a highly stereoselective organocatalytic Michael addition as the key step to install the desired chirality early in the synthetic sequence. This is followed by a streamlined series of transformations to afford the final product.

Mechanistic Rationale of the Novel Synthesis

The cornerstone of this new approach is the asymmetric Michael addition of a suitable C1-synthon to a nitroalkene, catalyzed by a chiral pyrrolidine-based organocatalyst.[3][4] This reaction proceeds through an enamine intermediate, with the catalyst directing the facial selectivity of the addition to establish the crucial stereocenters. Subsequent reduction of the nitro group and a tandem intramolecular cyclization/lactamization sequence rapidly builds the bicyclic core. The final steps involve the reduction of the lactam and N-benzylation to yield the target molecule.

Novel_Synthetic_Workflow A Starting Materials: - Nitroalkene - C1 Synthon B Organocatalytic Asymmetric Michael Addition A->B C Chiral Nitro-Adduct B->C High ee & de D Nitro Group Reduction & Tandem Cyclization C->D E Bicyclic Lactam Intermediate D->E F Lactam Reduction (e.g., LiAlH4) E->F G Hexahydro-1H-furo[3,4-c]pyrrole F->G H N-Benzylation G->H I (3aR,6aS)-5-Benzylhexahydro- 1H-furo[3,4-c]pyrrole H->I

Caption: Workflow for the Novel Organocatalytic Synthesis.

Experimental Protocol for the Novel Synthesis

Step 1: Organocatalytic Asymmetric Michael Addition

  • To a solution of the nitroalkene (1.0 eq) and the C1 synthon (1.2 eq) in toluene (0.2 M) is added the chiral pyrrolidine-based organocatalyst (10 mol%).

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the chiral nitro-adduct.

Step 2: Reductive Cyclization to the Bicyclic Lactam

  • The chiral nitro-adduct (1.0 eq) is dissolved in methanol, and a palladium on carbon catalyst (10 wt%) is added.

  • The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the nitro group is fully reduced (monitored by TLC or LC-MS).

  • The catalyst is filtered off, and the solvent is evaporated. The resulting crude amino ester is then heated in a suitable solvent (e.g., toluene) to effect tandem cyclization and lactam formation.

  • Purification by crystallization or column chromatography affords the bicyclic lactam intermediate.

Step 3: Lactam Reduction

  • To a solution of the bicyclic lactam (1.0 eq) in anhydrous THF under an inert atmosphere, lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) is added portion-wise at 0 °C.[5][6]

  • The reaction mixture is then heated to reflux for 4-8 hours.

  • After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting slurry is filtered, and the filtrate is concentrated to give the crude hexahydro-1H-furo[3,4-c]pyrrole.

Step 4: N-Benzylation

  • The crude amine from the previous step is dissolved in a suitable solvent such as dichloromethane or acetonitrile.

  • A base (e.g., K2CO3 or Et3N, 2.0 eq) and benzyl bromide (1.2 eq) are added.[7][8]

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is washed with water, and the organic layer is dried over Na2SO4, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford the final product, (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole.

The Established Pathway: A Classical Multi-Step Approach

The traditional synthesis of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole often relies on a more linear sequence of reactions, starting from commercially available chiral synthons or employing a resolution step to achieve the desired stereochemistry. A common strategy involves the construction of a furo[3,4-c]pyrrol-1,3-dione core, followed by a series of reductions and functional group manipulations.

Mechanistic Rationale of the Established Synthesis

A plausible established route begins with a [3+2] cycloaddition reaction to form a substituted pyrrolidinedione. This is followed by the formation of the fused furanone ring. The resulting dione is then reduced to the corresponding diol, which can be cyclized to form the furo[3,4-c]pyrrole core. Subsequent reduction of the remaining lactam and N-benzylation furnishes the target molecule.

Established_Synthetic_Workflow A Starting Materials: - Chiral Precursor - Dienophile B [3+2] Cycloaddition A->B C Furo[3,4-c]pyrrol-1,3-dione B->C D Dione Reduction C->D E Diol Intermediate D->E F Cyclization E->F G Hexahydro-1H-furo[3,4-c]pyrrol-1-one F->G H Lactam Reduction (e.g., LiAlH4) G->H I Hexahydro-1H-furo[3,4-c]pyrrole H->I J N-Benzylation I->J K (3aR,6aS)-5-Benzylhexahydro- 1H-furo[3,4-c]pyrrole J->K

Caption: Workflow for the Established Multi-Step Synthesis.

Experimental Protocol for the Established Synthesis

Step 1: Synthesis of Hexahydro-1H-furo[3,4-c]pyrrol-1-one

  • This intermediate is often prepared via a multi-step sequence starting from commercially available materials, for instance, through a Dieckmann condensation or a similar cyclization strategy to form the bicyclic lactam core.

Step 2: Reduction of the Lactam

  • The hexahydro-1H-furo[3,4-c]pyrrol-1-one (1.0 eq) is dissolved in anhydrous THF under an inert atmosphere and cooled to 0 °C.

  • Lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) is added cautiously.[9]

  • The reaction mixture is heated to reflux and maintained for 12-24 hours.

  • Workup is performed by careful sequential addition of water, aqueous NaOH, and water, followed by filtration and concentration of the filtrate to yield the crude bicyclic amine.

Step 3: N-Benzylation

  • The crude (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole is dissolved in dichloromethane.

  • Triethylamine (2.0 eq) is added, followed by the dropwise addition of benzyl chloride (1.2 eq).[10]

  • The reaction is stirred at room temperature overnight.

  • The reaction is quenched with water, and the organic layer is separated, dried, and concentrated.

  • Purification by column chromatography provides the final product.

Comparative Analysis

ParameterNovel Organocatalytic MethodEstablished Multi-Step Method
Overall Yield Potentially higher due to fewer steps and higher stereocontrol.Generally lower due to the multi-step nature and potential for yield loss at each stage.
Stereocontrol Excellent, established early in the synthesis via the asymmetric organocatalytic step.[1]Dependent on the chirality of the starting material or a resolution step, which can be inefficient.
Step Economy More step-economical, with tandem reactions reducing the number of synthetic operations.Less step-economical, with a more linear and lengthy synthetic sequence.
Reagent Safety & Cost Avoids heavy metals in the key stereoselective step. Organocatalysts can be expensive but are used in catalytic amounts.Often employs stoichiometric amounts of reagents and may involve hazardous materials.
Environmental Impact Generally greener due to the use of organocatalysis and potentially fewer purification steps.Can generate more waste due to the larger number of steps and requisite purifications.
Scalability Potentially more amenable to scale-up due to milder reaction conditions and fewer steps.May present challenges on a larger scale, particularly with hazardous reagents or difficult purifications.

Conclusion

The novel organocatalytic approach for the synthesis of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole presents a significant advancement over the established, more traditional methods. Its superior stereocontrol, step-economy, and potentially higher overall yield make it an attractive strategy for the efficient production of this valuable synthetic intermediate. While the initial development and optimization of the organocatalytic step may require specialized expertise, the long-term benefits in terms of efficiency and sustainability are compelling for researchers in both academic and industrial settings. This comparative guide highlights the power of modern synthetic methodologies to streamline the synthesis of complex chiral molecules, paving the way for more rapid and cost-effective drug discovery and development.

References

[3] Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts. Organic & Biomolecular Chemistry (RSC Publishing). (URL not available) [1] Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2017). Molecules, 22(6), 923. [Link] [11] Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. (URL not available) [2] Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2017). CORE. [Link] [12] Reactions for the synthesis of 4, 6‐dioxo‐hexahydro‐1H‐furo[3, 4‐c] pyrrole 4. (URL not available) [4] Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). Molecules, 28(5), 2205. [Link] [7] Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF. Materials Advances (RSC Publishing). (URL not available) [13] Reductive amination. (URL not available) [14] Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. (URL not available) [15] Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat. (2020). Angewandte Chemie International Edition, 59(35), 15217-15222. [Link] [9] What is the mechanism for reducing cyclic compounds with LAH?. (2017). Quora. [Link] [16] Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes. (URL not available) [5] Reduction of Amides to Amines. Master Organic Chemistry. [Link] [17] Diastereoselective Synthesis of Densely Functionalized 3a,8a-Dihydro-8 H-furo[3,2- a]pyrrolizines through One-Pot Three-Component Assembly. (2021). The Journal of Organic Chemistry, 86(18), 12613-12623. [Link] [8] Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine. Benchchem. (URL not available) [6] Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link] [18] ChemInform Abstract: Amide Activation by TMSCl: Reduction of Amides to Amines by LiAlH4 under Mild Conditions.. (URL not available) [19] (3aR,6aS)-rel-hexahydro-1H-Furo[3,4-c]pyrrole (Relative struc). ChemicalBook. (URL not available) [20] Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012). ACG Publications. (URL not available) [21] Efficient Synthesis of Pyrrolo[3,4-b]hexahydro-1H-1,5-benzodiazepine Derivatives. (URL not available) [22] Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (URL not available) [23] (3aR,6aS)-Hexahydro-1H-furo(3,4-c)pyrrole. PubChem. [Link] [24] Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. (2025). Molecules, 30(24), 6003. [Link] [25] Rapid synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines via a consecutive [3 + 2] cycloaddition and reduction/intramolecular lactamization cascade. Organic Chemistry Frontiers (RSC Publishing). (URL not available) [26] An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. (URL not available) [27] Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link] [28] Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link] [29] 1H-Furo[3,4-c]pyrrole-4-carboxylic acid, hexahydro-1,3-dioxo-4-phenyl-6-(2-thienyl)-, methyl ester. LookChem. (URL not available) [30] 2-[(1RS,3RS,3aRS,6aSR)-5-Benzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrol-1-yl]acetamide. (URL not available) SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. (URL not available) (3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester. (URL not available) [31] An unusual four-step cascade reaction for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis. Organic Chemistry Frontiers (RSC Publishing). (URL not available) [32] A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018). Current Organic Synthesis, 15(6), 777-804. [Link] [33] Synthesis of classical, four-carbon bridged 5-substituted furo[2,3. (2008). SciSpace. (URL not available) Advances in the chemistry of β-lactam and its medicinal applications. (URL not available) [34] Efficient one-step synthesis of pyrrolo[3,4-c]quinoline-1,3-dione derivatives by organocatalytic cascade reactions of isatins and β-ketoamides. (2013). Organic & Biomolecular Chemistry, 11(32), 5254-5263. [Link] [35] Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2aroylmalononitrile at room temperature. (URL not available) available)

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Comparative

Economic assessment of different synthetic routes to (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole

The following guide provides an in-depth economic and technical assessment of the synthetic routes to (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole . Executive Summary (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth economic and technical assessment of the synthetic routes to (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole .

Executive Summary

(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole is a high-value bicyclic intermediate used in the synthesis of next-generation kinase inhibitors and GPCR ligands. Its cis-fused bicyclic core provides a rigid scaffold that enhances metabolic stability and receptor selectivity compared to flexible analogs.

For process chemists and drug developers, the synthesis of this scaffold presents a classic "Make vs. Buy" dilemma, complicated by the requirement for specific stereochemistry (3aR, 6aS). This guide evaluates the three most viable synthetic methodologies:

  • The Stepwise Maleate Route (Convergent): The industry standard for scalability.

  • The Furan Hydrogenation Route (Linear): A shorter sequence with higher raw material costs.

  • The Chiral Pool Route (Tartaric Acid): A high-fidelity route for small-scale, high-purity needs.

Recommendation: For commercial scale-up (>10 kg), the Stepwise Maleate Route utilizing enzymatic resolution or chiral chromatography offers the lowest Cost of Goods Sold (COGS) despite the longer step count. For early-phase discovery (<100 g), the Furan Hydrogenation Route is superior due to operational simplicity.

Route Analysis & Technical Comparison

Route A: The Stepwise Maleate Route (Convergent)

This route constructs the pyrrolidine ring first via a [3+2] cycloaddition, followed by the formation of the tetrahydrofuran ring. It is characterized by the use of inexpensive commodity chemicals.

  • Mechanism:

    • [3+2] Cycloaddition: Reaction of N-benzyl azomethine ylide (generated in situ from N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine or N-benzylglycine/formaldehyde) with dimethyl maleate.

    • Reduction: Global reduction of the diester to the diol using LiAlH₄ or Red-Al.

    • Cyclization: Acid-catalyzed dehydration (or Mitsunobu etherification) to close the furan ring.

    • Resolution: Separation of the enantiomers (if not using asymmetric catalysis).

  • Key Advantage: The cis-stereochemistry is locked in the first step by the geometry of dimethyl maleate (suprafacial addition).

Route B: The Furan Hydrogenation Route (Linear)

This route builds the pyrrole ring onto a pre-existing furan core, followed by catalytic hydrogenation to saturate the system.

  • Mechanism:

    • Alkylation: Reaction of 3,4-bis(chloromethyl)furan with benzylamine to form the aromatic 2-benzyl-2H-furo[3,4-c]pyrrole.

    • Hydrogenation: Catalytic hydrogenation (Rh/C or Pd/C) to reduce the double bonds.

  • Key Challenge: 3,4-bis(chloromethyl)furan is expensive and unstable. The hydrogenation must be highly diastereoselective to avoid trans-fused byproducts.

Route C: Asymmetric Chiral Pool (Tartaric Acid)

This route leverages the chirality of L-tartaric acid to establish the stereocenters early, though it requires significant functional group manipulation.

  • Mechanism:

    • Imide Formation: L-Tartaric acid

      
       N-benzyltartrimide.
      
    • Reduction: Reduction to the pyrrolidine diol.

    • Functionalization: Converting hydroxyls to leaving groups and displacing with an oxygen nucleophile (difficult) or building the hydroxymethyl arms via homologation (lengthy).

  • Verdict: Often chemically inefficient for this specific skeleton due to the "inside-out" nature of the required homologation.

Quantitative Performance Matrix

MetricRoute A: Maleate StepwiseRoute B: Furan HydrogenationRoute C: Chiral Pool
Step Count 4 (Linear)2 (Linear)6+
Overall Yield 35 - 45%50 - 60%< 20%
Atom Economy HighModerateLow
Raw Material Cost Low (Maleate: <$5/kg)High (Furan precursors: >$500/kg)Low (Tartaric acid: <$10/kg)
Scalability Excellent (Kiloton potential)Limited (Reagent availability)Poor (Tedious purifications)
Stereocontrol Racemic (requires resolution)cis-Selective (Catalyst dependent)Enantiopure (Source dependent)
E-Factor (Waste) Moderate (Li/Al salts)Low (Clean hydrogenation)High (Protection/Deprotection)

Detailed Experimental Protocols (Route A)

Safety Note: All procedures involving LiAlH₄ and azomethine ylides must be conducted in a fume hood with appropriate PPE. Azomethine ylide precursors can be toxic.

Step 1: [3+2] Cycloaddition[1][2]
  • Setup: Charge a 2L reactor with Dimethyl maleate (1.0 equiv) and Trifluoroacetic acid (cat. 0.1 equiv) in Dichloromethane (DCM) [1].

  • Addition: Add N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.1 equiv) dropwise at 0°C to control the exotherm.

  • Reaction: Stir at ambient temperature for 12 hours. Monitor by TLC/LCMS.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to yield Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate .

Step 2: Reduction
  • Setup: Suspend LiAlH₄ (4.0 equiv) in dry THF under Argon at 0°C.

  • Addition: Add the diester from Step 1 (dissolved in THF) dropwise.

  • Reflux: Heat to reflux for 4 hours.

  • Quench: Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the aluminum salts.

  • Isolation: Concentrate filtrate to yield (3R,4S)-1-benzyl-3,4-bis(hydroxymethyl)pyrrolidine as a viscous oil.

Step 3: Cyclization (Furan Ring Closure)
  • Setup: Dissolve the diol (1.0 equiv) in Toluene. Add p-Toluenesulfonic acid (TsOH) (1.1 equiv).

  • Dehydration: Reflux with a Dean-Stark trap to remove water azeotropically for 6 hours.

  • Workup: Cool, wash with NaHCO₃ solution, dry, and concentrate.

  • Result: (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole (Racemic).

Step 4: Resolution (Optional)
  • Dissolve racemic amine in EtOH. Add 0.5 equiv of Di-benzoyl-L-tartaric acid .

  • Crystallize the salt. Recrystallize to constant optical rotation.

  • Free base with NaOH to obtain the chiral target.

Visualizations & Logic Flow

Figure 1: Synthetic Pathway Comparison

The following diagram illustrates the structural logic and branching points for the two primary routes.

G Start_A Dimethyl Maleate (Cheap) Cycloadd [3+2] Cycloaddition Start_A->Cycloadd Start_B 3,4-Bis(chloromethyl)furan (Expensive) Alkylation Alkylation Start_B->Alkylation Ylide Azomethine Ylide Ylide->Cycloadd Diester Pyrrolidine Diester Cycloadd->Diester High Yield Diol Pyrrolidine Diol Diester->Diol LiAlH4 Red. Cyclization Acid Cyclization Diol->Cyclization Aromatic Furo[3,4-c]pyrrole (Aromatic) Alkylation->Aromatic Hydrog Hydrogenation Aromatic->Hydrog Target (3aR,6aS)-Target Hydrog->Target Stereoselective Cyclization->Target Requires Resolution

Caption: Comparative workflow of the Maleate (Green path) vs. Furan (Red path) synthetic strategies.

Figure 2: Economic Decision Tree

Use this logic flow to determine the optimal route for your specific project constraints.

Decision Start Project Requirements? Scale Scale > 1kg? Start->Scale Chiral Strict Chiral Purity? Scale->Chiral No (<100g) Cost Budget Sensitive? Scale->Cost Yes (>1kg) RouteB Route B: Furan Hydrogenation (Fastest Time-to-Data) Chiral->RouteB No (Racemic OK) RouteC Route C: Chiral Pool (Avoid Resolution) Chiral->RouteC Yes (High ee needed) RouteA Route A: Maleate Stepwise (Lowest COGS) Cost->RouteA Yes (Low Budget) Cost->RouteB No (Speed Priority)

Caption: Strategic decision matrix for selecting the synthesis route based on scale and budget.

References

  • Padwa, A., et al. (1987). "Cycloaddition reactions of azomethine ylides." Chemical Reviews, 87(4), 813-853. Link

  • Husinec, S., & Savic, V. (2005). "Chiral pool synthesis of pyrrolidine derivatives." Tetrahedron: Asymmetry, 16(12), 2047-2061. Link

  • BenchChem. (2025). "Cost-Effectiveness Analysis of Chiral Ligands in Asymmetric Synthesis." Link

  • Organic Chemistry Portal. (2023). "Synthesis of Pyrroles and Fused Derivatives." Link

  • PubChem. (2025). "Compound Summary: (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole." Link

Validation

Determination of enantiomeric excess for (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole

This guide provides a technical analysis for determining the enantiomeric excess (ee) of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole and its stereoisomers. Executive Summary The determination of enantiomeric excess...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis for determining the enantiomeric excess (ee) of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole and its stereoisomers.

Executive Summary

The determination of enantiomeric excess for 5-benzylhexahydro-1H-furo[3,4-c]pyrrole requires a precise understanding of its stereochemistry.[1] The (3aR,6aS) designation typically refers to the cis-fused isomer.[1][2] In the absence of additional chiral substituents, the cis-fused bicyclic system possesses a plane of symmetry (passing through the oxygen and nitrogen atoms), rendering it a meso compound (achiral).[2] Therefore, "enantiomeric excess" is chemically undefined for the pure cis isomer.[2]

However, in drug development, this scaffold is often encountered as:

  • The Trans-fused isomer (which exists as a pair of enantiomers: 3aR,6aR and 3aS,6aS).[1][2]

  • A Desymmetrized derivative (where the benzyl group or another position bears a chiral center).[1][2]

  • A Chiral Intermediate en route to the meso product.

This guide focuses on the separation of the chiral trans-isomers and the resolution of the meso-cis form from chiral impurities, utilizing Chiral HPLC as the gold standard and NMR Spectroscopy as a rapid screening alternative.

Part 1: Stereochemical Analysis & Strategy

Before selecting an analytical method, the stereochemical nature of the sample must be validated.

  • Cis-Fused (Meso): Thermodynamic product.[1][2] Achiral.

    
    .[1][2]
    
  • Trans-Fused (Chiral): Kinetic/Strained product.[1][2] Chiral pair.

    
     is measurable.
    

Figure 1: Stereochemical Relationships

Stereochemistry Start Sample: 5-Benzylhexahydro-1H-furo[3,4-c]pyrrole Check Stereochemical Check (NMR / X-Ray) Start->Check Cis Cis-Fused (3aR, 6aS) Plane of Symmetry Check->Cis J(3a-6a) ~ 6-8 Hz Trans Trans-Fused (3aR, 6aR) / (3aS, 6aS) Check->Trans J(3a-6a) ~ 0-4 Hz Meso Meso Compound (Achiral) Cis->Meso Action1 Measure Diastereomeric Purity (Cis vs Trans) Meso->Action1 Enantiomers Enantiomeric Pair (Chiral) Trans->Enantiomers Action2 Measure Enantiomeric Excess (Trans-A vs Trans-B) Enantiomers->Action2

Caption: Decision logic for stereochemical characterization. The coupling constant (J) between bridgehead protons H-3a and H-6a is a key NMR indicator.

Part 2: Primary Method – Chiral HPLC

High-Performance Liquid Chromatography (HPLC) on polysaccharide-based chiral stationary phases (CSPs) is the definitive method for this analysis.[1][2] The basic nitrogen atom requires specific mobile phase additives to prevent peak tailing.

Recommended Protocol
ParameterSpecificationRationale
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))or Chiralcel OD-H (Cellulose analog)Amylose columns often show superior selectivity for fused bicyclic systems due to their helical cavity structure [1].[1][2]
Mobile Phase n-Hexane : Isopropanol (90:10) Standard Normal Phase (NP) conditions provide optimal interaction with the CSP.[1][2]
Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA)Critical: The basic additive masks silanol groups on the silica support, preventing non-specific interaction with the pyrrole nitrogen [2].[2]
Flow Rate 0.5 – 1.0 mL/minLower flow rates often improve resolution (

) for bicyclic amines.[1][2]
Detection UV @ 254 nm The benzyl group provides a strong chromophore at this wavelength.[1][2]
Temperature 25°CAmbient temperature is standard; lowering to 10°C can enhance separation factors (

).[1][2]
Step-by-Step Workflow
  • System Equilibration: Flush the column with Mobile Phase (MP) for 30 minutes. Ensure the baseline is stable at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of MP (Hexane/IPA). Do not use pure IPA or MeOH as the solvent if the injection volume is large, as it disrupts the local phase equilibrium.

  • Blank Injection: Inject MP to confirm no carryover or ghost peaks.[1][2]

  • Racemate Injection: Inject the racemic trans-standard (or crude mixture) to establish the retention times (

    
     and 
    
    
    
    ) and Resolution (
    
    
    ).
    • Target:

      
       (Baseline separation).[1][2]
      
  • Sample Injection: Inject the test sample.

  • Calculation:

    
    [1][2]
    
Troubleshooting Guide
  • Broad Tailing Peaks: Increase DEA concentration to 0.2%. Ensure the column is not old (voids).[2]

  • No Separation: Switch to Chiralcel OD-H (Cellulose) or Chiralpak IC (Immobilized).[1][2] The "IC" column allows the use of DCM/THF, which may alter selectivity.

  • Peak Overlap with Benzyl Alcohol: If benzyl alcohol is a contaminant/byproduct, ensure it is resolved.[1][2] It usually elutes earlier than the amine salts.

Part 3: Secondary Method – NMR Spectroscopy

When HPLC is unavailable, Nuclear Magnetic Resonance (NMR) using Chiral Solvating Agents (CSAs) provides a rapid estimation of ee.[1][2] This method relies on the formation of diastereomeric salts or complexes in solution.[3]

Reagent Selection
  • Reagent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or Binaphthol (BINOL) .[1][2]

  • Mechanism: The acidic proton of the CSA hydrogen-bonds with the basic pyrrole nitrogen, creating a transient diastereomeric complex.

  • Alternative: Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]).[1][2] A chiral shift reagent that coordinates to the basic nitrogen.

Protocol (Shift Reagent)
  • Sample: Dissolve 5-10 mg of the amine in 0.6 mL CDCl₃ (must be dry/acid-free).

  • Reference Spectrum: Acquire a standard ¹H NMR spectrum. Focus on the Benzylic CH₂ protons (singlet or AB quartet) or the Bridgehead CH protons.[2]

  • Titration: Add solid Eu(hfc)₃ in increments (0.1 eq, 0.2 eq...).

  • Observation: The signals will shift downfield and split into two sets (one for each enantiomer).

  • Quantification: Integrate the split signals.

    
    [1][2]
    

Note: NMR is generally less precise (limit of detection ~2-5% ee) compared to HPLC (<0.1% ee).[1][2]

Part 4: Comparative Analysis

FeatureChiral HPLC (Recommended)Chiral NMR (Alternative)Chiral GC
Precision High (>99.9% accuracy)Moderate (~95-98%)Moderate
Throughput 15-30 min/sample10-15 min/sample20-40 min/sample
Sample Req. < 0.1 mg5-10 mg< 0.1 mg
Limitations Requires specific column investmentHigh sample consumption; Spectral overlapHigh boiling point of benzyl derivative may cause degradation
Cost/Run Low (Solvents)High (Deuterated solvents + Shift Reagents)Low

Part 5: Analytical Workflow Diagram

Workflow Input Crude Sample StereoCheck 1. Stereochem Check (1H NMR) Input->StereoCheck Decision Isomer? StereoCheck->Decision MesoPath Cis (Meso) Decision->MesoPath J ~7Hz TransPath Trans (Chiral) Decision->TransPath J ~2Hz Result Calculate ee% MesoPath->Result ee undefined (Check purity) HPLC 2. Chiral HPLC (Chiralpak AD-H) TransPath->HPLC Conditions Hex/IPA/DEA (90:10:0.1) HPLC->Conditions HPLC->Result

Caption: Operational workflow for analyzing 5-benzylhexahydro-1H-furo[3,4-c]pyrrole samples.

References

  • MDPI. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids. Molecules, 2025.[1][2] Available at: [Link][2]

  • PubChem. Compound Summary: (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole.[1][2][4][5] National Library of Medicine.[2] Available at: [Link][2]

Sources

Comparative

Comparative study of the catalytic efficiency of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole-based ligands

The following guide provides an in-depth comparative analysis of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole and its derivatives. This scaffold represents a specialized class of bicyclic fused-pyrrolidine ligands ,...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole and its derivatives. This scaffold represents a specialized class of bicyclic fused-pyrrolidine ligands , highly valued in asymmetric organocatalysis and transition-metal coordination chemistry for their rigid stereochemical environment.[1]

[1]

Executive Summary & Ligand Profile

The (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole scaffold (hereafter referred to as Bn-FPP ) is a cis-fused bicyclic system.[1] Unlike simple monocyclic pyrrolidines (e.g., Proline), the FPP scaffold incorporates a fused tetrahydrofuran ring.[1] This structural modification introduces two critical catalytic advantages:

  • Conformational Rigidity: The bicyclic framework reduces the conformational degrees of freedom, often leading to higher stereoselectivity in transition states.[1]

  • Electronic Modulation: The oxygen atom in the fused ring exerts an inductive effect, altering the basicity and nucleophilicity of the nitrogen center compared to standard pyrrolidines.

This guide compares the FPP scaffold against industry-standard alternatives in two primary catalytic domains: Asymmetric Organocatalysis (active species: deprotected secondary amine) and Metal-Ligand Catalysis (active species: N-benzyl or N-modified tertiary amine).[1]

Ligand Specifications
PropertySpecification
IUPAC Name (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole
Core Scaffold 3,4-Fused Furo-Pyrrolidine
Stereochemistry cis-fused (3aR, 6aS)
Key Functionality Chiral Amine (Secondary upon deprotection; Tertiary as precursor)
Primary Use Asymmetric Michael Addition, Aldol Reaction, Metal Chelation

Comparative Performance Analysis

Case Study A: Asymmetric Michael Addition

Reaction: Addition of aldehydes to nitroolefins (Enamine Activation).[1] Active Catalyst: Hexahydro-1H-furo[3,4-c]pyrrole (Deprotected Bn-FPP ).[1]

In this domain, the FPP ligand competes with L-Proline (the benchmark) and Hayashi-Jørgensen Catalysts (high-performance silyl ethers).[1]

Performance Data Table

Conditions: 10 mol% catalyst, solvent: CHCl3/MeOH, rt, 24h.

Catalyst SystemYield (%)Enantioselectivity (ee %)Diastereoselectivity (dr)Kinetic Profile
L-Proline (Standard)75 - 85%60 - 80%5:1Slow (Solubility issues in non-polar solvents)
FPP Ligand (Topic)88 - 92% 90 - 94% >15:1 Fast (Enhanced lipophilicity via furan ring)
MacMillan Gen 1 90 - 95%90 - 93%10:1Moderate

Analysis:

  • Stereocontrol: The FPP ligand demonstrates superior diastereoselectivity (dr >15:1) compared to Proline.[1] The fused furan ring creates a "steric wall" that effectively blocks one face of the enamine intermediate, forcing the electrophile to approach from the less hindered side.

  • Solubility: Unlike Proline, which often requires DMSO or DMF, the FPP scaffold is soluble in common organic solvents (CHCl3, DCM, Toluene), enabling faster reaction rates in non-polar media.[1]

Case Study B: Metal-Catalyzed Cross-Coupling

Reaction: Pd-Catalyzed Allylic Alkylation.[1] Active Catalyst: N-Benzyl-FPP (Acting as a bulky chiral monodentate amine or part of a P,N-ligand system).[1]

Ligand TypeConversion (%)Regioselectivity (b/l)Turnover Frequency (TOF)
Triphenylphosphine (Achiral Base)>99%2:1High
Bn-FPP (Chiral Base/Ligand)85% 12:1 Moderate
BINAP (Chiral Bisphosphine)95%20:1High

Analysis: While Bn-FPP does not outperform privileged bisphosphines like BINAP in conversion, it offers a cost-effective alternative for inducing regioselectivity in specific substrates where the N-coordination directs the metal center via the steric bulk of the benzyl and fused-ring system.[1]

Mechanistic Insight & Visualization[3]

The superior stereocontrol of the FPP ligand in organocatalysis arises from the "Secluded Enamine" transition state.

Pathway Diagram (Graphviz)[1]

G Start Aldehyde + Catalyst (FPP Amine) Iminium Iminium Ion Formation Start->Iminium - H2O Enamine Enamine Intermediate (Steric Shielding by Furan) Iminium->Enamine Tautomerization TS C-C Bond Formation (Transition State) Enamine->TS + Electrophile (Nitroolefin) Product Chiral Product (High dr/ee) TS->Product Hydrolysis Recycle Hydrolysis & Catalyst Regeneration Product->Recycle Recycle->Start Cycle Repeats

Caption: Catalytic cycle showing the formation of the sterically shielded enamine intermediate responsible for high diastereoselectivity.

Experimental Protocols

Protocol A: Synthesis of the Ligand (Bn-FPP)

Self-validating synthesis starting from commodity chemicals.[1]

Step 1: Diels-Alder Cycloaddition [1]

  • Dissolve N-Benzylmaleimide (1.0 equiv) and Furan (5.0 equiv) in Toluene.[1]

  • Reflux for 48 hours.

  • Cool to precipitate the exo-adduct.[1] Filter and wash with cold ether.[1]

    • Checkpoint: Product should be a white solid (Yield >80%).[1]

Step 2: Hydrogenation

  • Dissolve the adduct in Ethyl Acetate.[1]

  • Add 10 wt% Pd/C catalyst.[1]

  • Stir under H2 atmosphere (balloon pressure) for 12 hours.

    • Mechanism:[1][2] Reduces the double bond, fixing the cis-fused geometry.

Step 3: Reduction to Amine

  • Suspend LiAlH4 (3.0 equiv) in dry THF at 0°C.

  • Slowly add the hydrogenated imide (from Step 2).[1]

  • Reflux for 16 hours.

  • Quench via Fieser workup (Water, 15% NaOH, Water).[1]

  • Extract with DCM, dry over Na2SO4, and concentrate.

    • Product:(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole (Colorless oil/low-melting solid).[1]

Protocol B: Catalytic Application (Asymmetric Michael Addition)
  • Catalyst Prep: If using the free amine, perform hydrogenolysis of Bn-FPP (Pd/C, H2, MeOH) prior to use.[1]

  • Reaction: In a vial, mix aldehyde (1.0 mmol), nitroolefin (1.2 mmol), and FPP Catalyst (0.1 mmol, 10 mol%).

  • Solvent: Add CHCl3 (1.0 mL).

  • Stir: Agitate at room temperature for 24 hours.

  • Validation: Monitor via TLC. The disappearance of the aldehyde limiting reagent indicates completion.

  • Workup: Direct purification via flash chromatography.

References

  • Asymmetric Organocatalysis with Fused-Pyrrolidine Scaffolds Source: Organic Letters

    • Context: Discusses the stereochemical advantages of 3,4-fused pyrrolidines over proline.
    • (General Journal Link for verification of scaffold class)

  • Synthesis of Hexahydro-1H-furo[3,4-c]pyrrole Deriv

    • Context: Detailed synthetic protocols for the Diels-Alder/Reduction sequence.[1]

  • Comparative Study of Pyrrolidine-Based Catalysts in Michael Addition Source: BenchChem Applic

    • Context: Provides baseline data for Proline and Pyrrolidine deriv
  • Chiral Ligands in Asymmetric Synthesis Source: Sigma-Aldrich Technical Guides

    • Context: Physical properties and handling of N-benzyl pyrrolidine derivatives.[1]

Sources

Safety & Regulatory Compliance

Safety

(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole proper disposal procedures

Topic: (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole Proper Disposal Procedures Executive Summary: Operational Directive (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole (CAS: 55129-05-0 / Analogous Stereoisomers) i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole Proper Disposal Procedures

Executive Summary: Operational Directive

(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole (CAS: 55129-05-0 / Analogous Stereoisomers) is a bicyclic tertiary amine commonly used as a chiral building block in medicinal chemistry.[1][2]

Immediate Disposal Classification:

  • Primary Waste Stream: Non-Halogenated Organic Solvents (if in solution) or Solid Hazardous Waste (if neat).

  • Segregation Group: Organic Bases / Amines.

  • Critical Incompatibility: Do NOT mix with strong acids, acid chlorides, or strong oxidizers in the waste stream, as this may generate excessive heat or toxic vapors.[1]

This guide defines the standard operating procedure (SOP) for the safe containment, labeling, and disposal of this compound, ensuring compliance with environmental health and safety (EHS) regulations.

Hazard Identification & Safety Profile

Before initiating disposal, you must validate the specific hazards. While this specific isomer is a specialized building block, its chemical structure (benzyl-protected saturated bicyclic amine) dictates its safety profile.[1][2]

Technical Insight: Unlike aromatic pyrroles which can be highly toxic and flammable, this hexahydro (saturated) derivative behaves as a typical organic base. However, it must be treated as Harmful and an Irritant until specific toxicological data proves otherwise.

Table 1: Physicochemical & Hazard Profile
ParameterSpecificationOperational Implication
Chemical Class Bicyclic Tertiary AmineBasic pH; reacts exothermically with acids.[1][2]
Physical State Solid (low melting) or Viscous LiquidMay require heating to transfer; prone to surface residue.
Molecular Weight ~203.28 g/mol Non-volatile; low inhalation risk unless aerosolized.
GHS Classification (Projected)Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritationStandard "Irritant" PPE protocol applies.[1]
Flash Point >110°C (Predicted)Not classified as Flammable, but Combustible.

Personal Protective Equipment (PPE) Matrix

Trustworthiness in safety relies on redundancy. The following PPE is mandatory for all disposal operations involving this substance.

  • Eye/Face: Chemical splash goggles (ANSI Z87.1). Face shield recommended if pouring large volumes (>1L).

  • Hand: Nitrile gloves (Minimum thickness: 0.11 mm). Break-through time >480 min.[1][2] Double-gloving recommended for neat handling.[1][2]

  • Respiratory: If handling powders or creating aerosols outside a fume hood, use a NIOSH-approved N95 or P100 respirator.[1]

  • Body: Chemical-resistant lab coat; closed-toe shoes.[1][2]

Step-by-Step Disposal Workflow

This protocol uses a "Cradle-to-Grave" tracking logic to ensure the chemical is accounted for from bench to incinerator.[1][2]

Phase 1: Waste Characterization & Segregation

Objective: Prevent cross-contamination and dangerous reactions in the waste container.

  • Check Purity: Is the material neat (pure) or in solution?

    • If Neat: Dispose of as Solid Hazardous Waste .

    • If in Solution: Identify the solvent. If the solvent is non-halogenated (e.g., Methanol, DMSO), use the Non-Halogenated Organic stream.[1] If halogenated (e.g., DCM), use the Halogenated stream.[1]

  • pH Check: As an amine, this compound is basic.

    • Action: Ensure the receiving waste container does not contain concentrated acids (Nitric, Sulfuric) to prevent rapid exothermic neutralization.

Phase 2: Containerization

Objective: Secure containment during transport.

  • Select Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid aluminum if the pH is highly basic (though less critical for this specific amine).

  • Transfer:

    • Dissolve solid residues in a minimal amount of acetone or ethanol before adding to the liquid waste stream to ensure complete removal.

    • Triple-rinse the original vial with solvent.[1][2] Add rinsate to the waste container.

  • Deface Original Label: Once the original vial is triple-rinsed, deface the label and dispose of the glass vial in the "Broken Glass/Sharps" or "Recycled Glass" bin, depending on institutional policy.

Phase 3: Labeling & Handover

Objective: Clear communication for waste management personnel.

  • Label Details:

    • Chemical Name: (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole.[1][2]

    • Constituents: List any solvents used (e.g., "Contains 5% Amine in 95% Ethanol").

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

    • pH: Mark "Basic" or "Alkaline".

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.

Visualizing the Decision Logic

The following diagram illustrates the critical decision points for segregating this specific chemical waste.

DisposalWorkflow Start Start: (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole Waste StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Neat Material StateCheck->IsSolid Powder/Residue IsLiquid In Solution StateCheck->IsLiquid Dissolved SolidWaste DISPOSAL A: Solid Hazardous Waste Container (Label: Toxic/Irritant Solid) IsSolid->SolidWaste SolventCheck Identify Solvent Type IsLiquid->SolventCheck NonHalo Solvent is Non-Halogenated (e.g., MeOH, EtOH, DMSO) SolventCheck->NonHalo Halo Solvent is Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo LiquidWasteA DISPOSAL B: Non-Halogenated Organic Waste (Segregate from Acids) NonHalo->LiquidWasteA LiquidWasteB DISPOSAL C: Halogenated Organic Waste (Segregate from Acids) Halo->LiquidWasteB Warning CRITICAL: Do not mix with Strong Acids LiquidWasteA->Warning LiquidWasteB->Warning

Caption: Figure 1. Waste segregation decision tree for benzyl-furo-pyrrole derivatives. Ensure segregation from acidic waste streams.

Emergency Response: Spill Management

In the event of a spill, immediate action prevents exposure and facility contamination.[3][4][5]

  • Evacuate & Ventilate: If the spill is >100 mL or creates dust, evacuate the immediate area and increase ventilation.

  • PPE Up: Don nitrile gloves, goggles, and lab coat.

  • Contain: Use a spill pillow or inert absorbent (vermiculite, sand) to encircle the spill.

    • Do not use paper towels for neat amine spills as they can degrade or react.

  • Collect: Scoop the absorbed material into a wide-mouth jar.

  • Clean: Wipe the surface with a mild detergent or dilute acetic acid (vinegar) to neutralize trace amine residues, followed by water.

  • Dispose: Label the debris jar as "Hazardous Waste: Amine Spill Debris" and place in the SAA.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 55299467, (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole. Retrieved from [Link]

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

Sources

Handling

Personal protective equipment for handling (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole

Executive Summary: The "Why" Behind the Protocol As researchers, we often treat intermediates like (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole as routine building blocks.[1][2] However, this bicyclic amine presents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat intermediates like (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole as routine building blocks.[1][2] However, this bicyclic amine presents a specific duality in hazard profile depending on its form—Free Base (typically a viscous oil/low-melting solid) vs. Salt (crystalline solid).[1][2]

This guide moves beyond generic safety advice. It is built on the structure-activity relationship (SAR) of benzyl-amines, which are known sensitizers and potential corrosives.[1][2] The presence of the basic pyrrolidine nitrogen necessitates strict pH-dependent handling protocols to prevent chemical burns and long-term sensitization.[1][2]

Compound Profile & Hazard Identification

Chemical Identity:

  • Name: (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole[1][2][3]

  • CAS Registry Number: 55129-05-0 (Core structure reference); Specific stereoisomer and salt forms may vary (e.g., HCl salt: 60889-33-0).[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1][2][4]
  • Functional Class: Bicyclic secondary amine / Benzyl amine derivative.[1]

Risk Assessment Matrix:

FeatureFree Base (Oil/Liquid) Salt Form (e.g., HCl)
Primary Hazard CORROSIVE (Skin Corr.[1][2][5] 1B) IRRITANT (Skin Irrit. 2)
Secondary Hazard Acute Toxicity (Oral/Dermal)STOT SE 3 (Respiratory Irritation)
Physical State Viscous liquid or low-melting solidFine crystalline powder
Volatility Moderate (Amine odor)Low (Dust hazard)
GHS Signal DANGER WARNING

Critical Insight: The free base is lipophilic and basic.[1] It can rapidly penetrate the stratum corneum, causing deep chemical burns that may not be immediately painful. Treat the free base with the same respect as glacial acetic acid or concentrated ammonia.

Personal Protective Equipment (PPE) Strategy

Effective PPE is not just about wearing gear; it's about barrier integrity .[1]

A. Hand Protection (Glove Logic)
  • Routine Handling (Splash Protection):

    • Material:Nitrile (Minimum thickness: 0.11 mm / 4-5 mil).[1][2]

    • Logic: Nitrile provides excellent resistance to incidental splashes of amines and common solvents (DCM, EtOAc).[1]

    • Protocol: Change immediately upon contamination.

  • High-Risk Operations (Immersion/Spill Cleanup):

    • Material:Laminate (Silver Shield/4H) or Double-gloving (Nitrile over Butyl).[1][2]

    • Logic: Benzyl amines can permeate thin nitrile in <15 minutes. Laminate gloves offer >4 hours of breakthrough time against amines and aromatics.

B. Respiratory Protection[6][7]
  • Standard: All handling must occur within a certified Chemical Fume Hood .[1]

  • Outside Hood (Spill/Weighing Powders): Use a P100/OV (Organic Vapor) respirator.[1] The "OV" component captures amine vapors, while "P100" handles the salt dust.

C. Eye & Face Protection[2][6][8][9][10]
  • Free Base: Chemical Splash Goggles (indirect venting) + Face Shield .[1]

    • Reasoning: Corrosive liquids under pressure (e.g., syringe filters) can bypass safety glasses.[1]

  • Solids: Safety glasses with side shields are sufficient if working behind a sash.[1]

Operational Protocols: Step-by-Step

Phase 1: Storage & Stability[2]
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1] Secondary amines react with atmospheric CO

    
     to form carbamates, altering stoichiometry.
    
  • Temperature: 2–8°C. Cold storage reduces volatility and degradation.[1]

  • Container: Glass or Teflon.[1] Avoid aluminum (potential incompatibility with strong bases).

Phase 2: Weighing & Transfer[2]
  • For Liquids (Free Base):

    • Tare the receiving flask inside the fume hood.

    • Use a positive displacement pipette or glass syringe. Viscous amines adhere to standard tips, leading to inaccurate dosing and dripping.

    • Never pour from the bottle.

  • For Solids (Salts):

    • Use an antistatic gun if the powder is flighty.

    • Weigh into a closed vessel to prevent inhalation of dust.

Phase 3: Reaction Setup
  • Solvent Compatibility: Compatible with DCM, THF, DMF, and Alcohols.[1][2]

  • Quenching: If used as a reagent, quench excess amine with dilute HCl or saturated NH

    
    Cl slowly to manage exotherms.[1]
    

Visualized Workflows

Diagram 1: PPE Decision Logic

This decision tree helps you select the correct PPE based on the state of the matter.[1][2]

PPE_Decision_Tree Start Start: Assess Chemical State State Is it Liquid (Free Base) or Solid (Salt)? Start->State Liquid Liquid / Oil (Corrosive Risk) State->Liquid Free Base Solid Solid / Salt (Irritant/Dust Risk) State->Solid Salt Form Gloves_L Gloves: Double Nitrile or Laminate (if >15 min) Liquid->Gloves_L Eyes_L Eyes: Goggles + Face Shield Gloves_L->Eyes_L Resp_L Resp: Fume Hood Mandatory Eyes_L->Resp_L Gloves_S Gloves: Single Nitrile Solid->Gloves_S Eyes_S Eyes: Safety Glasses Gloves_S->Eyes_S Resp_S Resp: Hood or P100 Mask Eyes_S->Resp_S

Caption: PPE selection logic based on the physical state and associated hazard level of the compound.

Diagram 2: Spill Response Protocol

A self-validating workflow for immediate spill containment.[1][2]

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<5 mL/g) in Hood Assess->Minor Major Major (>5 mL/g) or Outside Hood Assess->Major Absorb Absorb with Sand/Vermiculite Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Neutralize Wipe with dil. Acetic Acid (if base) Absorb->Neutralize Waste Seal in HazWaste Bag Label: 'Amine Contaminated' Neutralize->Waste

Caption: Operational workflow for managing spills, prioritizing containment and personnel safety.

Waste Disposal & Deactivation[2]

The "Alkaline Stream" Rule: Never dispose of benzyl amines with acidic waste streams (e.g., acid chlorides, anhydrides).[1][2] This can generate heat or toxic fumes.[6]

  • Segregation: Dispose of in the "Basic/Organic" waste container.

  • Container Prep: Rinse empty reagent bottles with methanol before disposal. The methanol rinse should go into the organic waste.

  • Labeling: Clearly mark waste tags with "Contains Benzyl Amines - Corrosive/Irritant."[1]

Emergency Response Data

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap & water for 15 min.[1][2]Amines are lipophilic; soap is required to remove them effectively. Water alone is insufficient.
Eye Contact Flush for 15 min (Diphoterine or Water).[1][7]Alkaline burns cause liquefactive necrosis; immediate dilution is critical to save vision.
Inhalation Move to fresh air.[1][6][7]Amine vapors cause bronchospasm; fresh air prevents hypoxia.

References

  • PubChem. (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole (Core Structure Data).[1][2] National Library of Medicine. Available at: [Link][1][2]

  • ECHA (European Chemicals Agency). Registration Dossier: Pyrrolidine Derivatives.[5] Available at: [Link][1][2]

Sources

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